Product packaging for Farinomalein A(Cat. No.:CAS No. 1175521-35-3)

Farinomalein A

Cat. No.: B1499376
CAS No.: 1175521-35-3
M. Wt: 211.21 g/mol
InChI Key: UWAZSQUZHSRNTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Farinomalein is a member of maleimides.
Farinomalein has been reported in Cordyceps farinosa with data available.
a maleimide-bearing compound from the entomopathogenic fungus Paecilomyces farinosus;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO4 B1499376 Farinomalein A CAS No. 1175521-35-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dioxo-3-propan-2-ylpyrrol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-6(2)7-5-8(12)11(10(7)15)4-3-9(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAZSQUZHSRNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C1=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50658055
Record name 3-[2,5-Dioxo-3-(propan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175521-35-3
Record name 2,5-Dihydro-3-(1-methylethyl)-2,5-dioxo-1H-pyrrole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175521-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Farinomalein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1175521353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[2,5-Dioxo-3-(propan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50658055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FARINOMALEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X32ZX6P3ZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Origin of Farinomalein A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farinomalein A is a naturally occurring maleimide-bearing compound with potent and selective inhibitory activity against the plant pathogen Phytophthora sojae, the causative agent of stem and root rot in soybeans. First isolated from the entomopathogenic fungus Paecilomyces farinosus (also known as Isaria farinosa), this secondary metabolite has garnered interest for its potential as a lead compound in the development of novel fungicides. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the biological source, a hypothetical biosynthetic pathway, and its proposed mechanism of action. Comprehensive experimental protocols for its isolation and characterization are also provided, along with a summary of its physicochemical properties.

Discovery and Biological Source

This compound was first isolated from the entomopathogenic fungus Paecilomyces farinosus, specifically strain HF599.[1][2] This fungal strain was originally isolated from a lepidopteran larval cadaver collected on Mt. Tsukuba in Ibaraki, Japan.[2] P. farinosus is known to produce a variety of bioactive secondary metabolites.[2][3] this compound was identified as the major metabolite of the HF599 strain and the active principle responsible for the strong inhibitory activity of the fungal extract against Phytophthora sojae.[2][4]

Physicochemical and Spectroscopic Data

This compound is a white powder with the molecular formula C₁₀H₁₃NO₄.[2] Its structure was determined through spectroscopic analyses, including ¹H and ¹³C NMR, as well as high-resolution mass spectrometry.[2] The compound is achiral and therefore does not exhibit optical activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₃NO₄[2]
Molar Mass211.217 g/mol [2]
AppearanceWhite powder[2]
Melting Point75-77 °C
HRESITOFMS [M+Na]⁺m/z 234.0710 (calcd. for C₁₀H₁₃NO₄Na, 234.0737)[2]
Optical RotationNot applicable (achiral)

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1172.9
2146.4
3129.56.64, s
4172.9
527.02.58, sept, 6.8
621.01.12, d, 6.8
721.01.12, d, 6.8
836.33.79, t, 7.1
933.72.65, t, 7.1
10177.5

Data sourced from Putri et al., 2009.[2]

Biosynthesis of this compound (Hypothetical Pathway)

The precise biosynthetic pathway of this compound in Paecilomyces farinosus has not been elucidated. However, based on the biosynthesis of other maleimide-containing fungal natural products, a hypothetical pathway involving the collaboration of a Highly-Reducing Polyketide Synthase (HRPKS) and a Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) is proposed.

In this model, the HRPKS synthesizes an olefin-containing fatty acid, which is then released. Concurrently, the PKS-NRPS synthesizes a polyketide chain and incorporates an amino acid, in this case likely β-alanine, via its NRPS module. The olefin-containing fatty acid is then proposed to be incorporated, followed by a series of cyclization and rearrangement reactions to form the characteristic maleimide ring of this compound.

Farinomalein_A_Biosynthesis cluster_HRPKS Highly-Reducing Polyketide Synthase (HRPKS) cluster_PKS_NRPS PKS-NRPS HRPKS_start Acetyl-CoA + Malonyl-CoA HRPKS_product Olefin-containing Fatty Acid HRPKS_start->HRPKS_product Multiple cycles PKS_NRPS_intermediate Polyketide-β-Alanine Intermediate HRPKS_product->PKS_NRPS_intermediate Incorporation PKS_NRPS_start Malonyl-CoA + β-Alanine PKS_NRPS_start->PKS_NRPS_intermediate Cyclization Cyclization & Rearrangement PKS_NRPS_intermediate->Cyclization Release Farinomalein_A This compound Cyclization->Farinomalein_A Extraction_Isolation_Workflow Culture 21-day-old culture (Mycelium + Broth) Extraction1 Extract with Ethyl Acetate (1:1 v/v), stir for 1h Culture->Extraction1 Filtration Filter through Miracloth Extraction1->Filtration Filtrate Aqueous Filtrate Filtration->Filtrate Mycelial_cake Mycelial Cake (discard) Filtration->Mycelial_cake Extraction2 Re-extract filtrate with Ethyl Acetate Filtrate->Extraction2 Separation Separate organic and aqueous layers Extraction2->Separation Organic_layer Ethyl Acetate Extract Separation->Organic_layer Aqueous_layer Aqueous Layer (discard) Separation->Aqueous_layer Drying Dry organic layer with Na₂SO₄ Organic_layer->Drying Evaporation Evaporate solvent in vacuo Drying->Evaporation Crude_extract Crude Extract Evaporation->Crude_extract Purification Purify by reversed-phase HPLC Crude_extract->Purification Farinomalein_A Pure this compound Purification->Farinomalein_A Mechanism_of_Action Farinomalein_A This compound Cellulose_Synthase Cellulose Synthase (CesA) Farinomalein_A->Cellulose_Synthase Inhibits Cellulose_Synthesis Cellulose Synthesis Cellulose_Synthase->Cellulose_Synthesis Catalyzes Cellulose_Synthase->Cellulose_Synthesis Cell_Wall_Integrity Cell Wall Integrity Cellulose_Synthesis->Cell_Wall_Integrity Maintains Cellulose_Synthesis->Cell_Wall_Integrity Hyphal_Growth Hyphal Growth Cell_Wall_Integrity->Hyphal_Growth Supports Cell_Wall_Integrity->Hyphal_Growth Cell_Death Cell Death Cell_Wall_Integrity->Cell_Death Loss of integrity leads to Pathogenicity Pathogenicity Hyphal_Growth->Pathogenicity Enables Hyphal_Growth->Pathogenicity Pathogenicity->Cell_Death Leads to host cell death

References

Farinomalein A: A Technical Guide on its Biological Activity Against Plant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farinomalein A, a naturally occurring maleimide produced by the entomopathogenic fungus Paecilomyces farinosus, has demonstrated significant antifungal properties, positioning it as a promising candidate for the development of novel plant protection agents. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound and its derivatives against plant pathogens. This document summarizes the available quantitative data on its antifungal efficacy, details relevant experimental protocols for its study, and explores its potential mechanisms of action based on current research on related maleimide compounds. While research is ongoing, this guide serves as a foundational resource for professionals engaged in the discovery and development of new antifungal agents.

Introduction

The increasing prevalence of fungal diseases in agriculture poses a significant threat to global food security. The development of resistance to existing fungicides necessitates the continuous search for novel compounds with unique mechanisms of action. This compound, a maleimide-bearing compound, has emerged as a molecule of interest due to its potent inhibitory effects against specific plant pathogens. This guide aims to consolidate the existing scientific data on this compound to facilitate further research and development in the field of agricultural fungicides.

Quantitative Antifungal Activity of this compound and Derivatives

The antifungal efficacy of this compound and its synthetic derivatives has been evaluated against a limited number of plant pathogens. The available quantitative data, primarily Minimum Inhibitory Concentration (MIC) values, are summarized below.

CompoundTarget PathogenMethodMICReference
This compoundPhytophthora sojaeDisk Diffusion5 µ g/disk [1][2][3][4]
Amphotericin B (Control)Phytophthora sojaeDisk Diffusion10 µ g/disk [2][4]
This compoundCladosporium cladosporioidesBioautography5 µg
Farinomalein CCladosporium cladosporioidesBioautography0.5 µg
Farinomalein D (racemic)Cladosporium cladosporioidesBioautography20 µg
Farinomalein ECladosporium cladosporioidesBioautography20 µg

Note: The current body of research has primarily focused on Phytophthora sojae and Cladosporium cladosporioides. Further studies are required to determine the activity of this compound against a broader spectrum of economically important plant pathogens, including Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, and Pythium ultimum.

Putative Mechanism of Antifungal Action

The precise molecular mechanism by which this compound exerts its antifungal activity against plant pathogens has not yet been fully elucidated. However, research on other maleimide derivatives suggests a multi-targeted approach that disrupts essential cellular processes in fungi.[1][5] The proposed mechanisms include:

  • Disruption of Iron Ion Homeostasis: Maleimides may interfere with the uptake and regulation of iron, an essential nutrient for fungal growth and enzymatic function. This disruption can lead to a cascade of detrimental effects within the fungal cell.[1][5][6]

  • Inhibition of Ergosterol Biosynthesis and Cell Membrane Damage: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[7] By inhibiting ergosterol synthesis, maleimides can compromise the integrity and fluidity of the cell membrane, leading to leakage of cellular contents and ultimately, cell death.[1][5]

  • Inhibition of Chitin Synthase: Chitin is a crucial structural component of the fungal cell wall.[8][9] The inhibition of chitin synthase, the enzyme responsible for its production, weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.[5][8]

A study on the maleimide compound MPD (1-(4-methoxyphenyl)-1-hydro-pyrrole-2,5-dione) against the human pathogen Candida albicans revealed a more detailed signaling pathway. MPD was found to increase the secretion of farnesol, which in turn inhibits the activity of adenylate cyclase (Cdc35). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, subsequently inhibiting virulence factors through the Ras1-cAMP-Efg1 pathway.[10] While this mechanism was identified in a different organism and with a different maleimide, it provides a valuable hypothetical framework for the action of this compound in plant pathogens.

Hypothetical Signaling Pathway for Maleimide Antifungal Activity

G Farinomalein This compound Iron Iron Ion Homeostasis Farinomalein->Iron Disrupts Ergosterol Ergosterol Biosynthesis Farinomalein->Ergosterol Inhibits Chitin Chitin Synthase Farinomalein->Chitin Inhibits Ras1 Ras1-cAMP-Efg1 Pathway (Putative) Farinomalein->Ras1 Modulates (Hypothesized) Death Fungal Cell Death Iron->Death Leads to Membrane Cell Membrane Integrity Ergosterol->Membrane Required for Wall Cell Wall Integrity Chitin->Wall Required for Membrane->Death Loss of integrity leads to Wall->Death Loss of integrity leads to Ras1->Death Inhibition leads to

Caption: Putative multi-target mechanism of this compound.

Detailed Experimental Protocols

Standardized and reproducible methods are crucial for the evaluation of antifungal compounds. The following are detailed protocols for the disk diffusion and broth microdilution assays, adapted for the testing of this compound against filamentous plant pathogens.

Antifungal Disk Diffusion Assay

This method is suitable for initial screening of antifungal activity.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or methanol)

  • Sterile paper disks (6 mm diameter)

  • Petri dishes (90 mm)

  • Appropriate agar medium for the test pathogen (e.g., Potato Dextrose Agar for many fungi, V8 juice agar for Phytophthora)

  • Sterile forceps

  • Micropipettes

  • Incubator

  • Spore suspension or mycelial plugs of the test pathogen

  • Positive control (e.g., Amphotericin B)

  • Negative control (solvent used to dissolve this compound)

Procedure:

  • Preparation of Fungal Inoculum:

    • For spore-producing fungi, harvest spores from a fresh culture by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). Adjust the spore suspension to a concentration of approximately 1 x 10^6 spores/mL using a hemocytometer.

    • For non-spore-producing fungi, cut small mycelial plugs (e.g., 5 mm diameter) from the edge of an actively growing culture.

  • Inoculation of Agar Plates:

    • For spore suspensions, evenly spread 100 µL of the suspension onto the surface of the agar plates using a sterile spreader.

    • For mycelial plugs, place a single plug in the center of the agar plate.

  • Preparation and Application of Disks:

    • Aseptically apply a known amount of this compound stock solution to the sterile paper disks to achieve the desired final concentrations (e.g., 0.15, 0.5, 1, 5, 10 µ g/disk ).

    • Prepare positive control disks with a known antifungal agent and negative control disks with the solvent alone.

    • Allow the solvent to evaporate from the disks in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact. Space the disks evenly to prevent overlapping of inhibition zones.

  • Incubation:

    • Incubate the plates at the optimal temperature for the growth of the test pathogen (typically 25-28°C) for a period sufficient for growth to be visible in the control plates (usually 2-7 days).

  • Data Analysis:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is prevented) in millimeters.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that results in a clear zone of inhibition.

Experimental Workflow: Disk Diffusion Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare Fungal Inoculum (Spore suspension or mycelial plugs) E1 Inoculate Agar Plates P1->E1 P2 Prepare Agar Plates P2->E1 P3 Prepare this compound Disks (and controls) E2 Apply Disks to Plates P3->E2 E1->E2 E3 Incubate Plates E2->E3 A1 Measure Zones of Inhibition E3->A1 A2 Determine MIC A1->A2

Caption: Workflow for the antifungal disk diffusion assay.

Broth Microdilution Assay

This method provides a more quantitative measure of antifungal activity (MIC values in µg/mL).

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Spore suspension of the test pathogen

  • Multichannel micropipettes

  • Plate reader (optional, for spectrophotometric reading)

  • Positive and negative controls

Procedure:

  • Preparation of Fungal Inoculum:

    • Prepare a spore suspension as described for the disk diffusion assay and adjust the concentration to 2 x 10^5 spores/mL in the appropriate liquid medium.

  • Preparation of Drug Dilutions:

    • In the first column of the 96-well plate, add 200 µL of the highest concentration of this compound to be tested.

    • Add 100 µL of sterile broth to the remaining wells.

    • Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate.

  • Inoculation:

    • Add 100 µL of the fungal inoculum to each well, bringing the final volume to 200 µL and halving the drug concentrations.

    • Include wells with inoculum and no drug (growth control) and wells with broth only (sterility control).

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the pathogen for 48-72 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

    • Alternatively, the growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC can then be defined as the concentration that inhibits growth by a certain percentage (e.g., 90%) compared to the control.

Structure-Activity Relationship

Preliminary studies on Farinomalein derivatives have provided some insights into the structure-activity relationship. For instance, Farinomalein C, a butoxy ester derivative of this compound, exhibited significantly higher activity against Cladosporium cladosporioides. This suggests that modifications to the propanoic acid side chain can influence the antifungal potency. Further research into a wider range of derivatives is necessary to fully delineate the structural requirements for optimal activity.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated antifungal activity against plant pathogens. The available data suggests a multi-targeted mechanism of action that could be advantageous in overcoming existing fungicide resistance. However, significant knowledge gaps remain. Future research should focus on:

  • Broad-spectrum activity screening: Evaluating the efficacy of this compound against a wider range of economically important plant pathogens.

  • Mechanism of action elucidation: Conducting detailed molecular studies to identify the specific cellular targets and signaling pathways affected by this compound in plant pathogens.

  • In planta studies: Assessing the efficacy and phytotoxicity of this compound in greenhouse and field trials.

  • Toxicological studies: Evaluating the safety profile of this compound for non-target organisms and the environment.

Addressing these research areas will be crucial in determining the potential of this compound as a viable and sustainable solution for crop protection.

References

The Inhibitory Action of Farinomalein A on Phytophthora sojae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytophthora sojae, a destructive oomycete pathogen, poses a significant threat to soybean production worldwide. The development of novel and effective control agents is a critical area of research. Farinomalein A, a naturally occurring maleimide isolated from the entomopathogenic fungus Paecilomyces farinosus, has demonstrated potent inhibitory activity against P. sojae. This technical guide provides a comprehensive overview of the current knowledge regarding the inhibitory effects of this compound on P. sojae, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a proposed mechanism of action involving key signaling pathways within the pathogen. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of new anti-oomycete agents.

Introduction

Phytophthora sojae is the causal agent of Phytophthora root and stem rot in soybeans, leading to substantial economic losses annually. The pathogen's ability to develop resistance to conventional fungicides necessitates the discovery of new compounds with novel modes of action. Natural products from microbial sources represent a promising reservoir of such compounds. This compound, a maleimide-bearing metabolite, has emerged as a lead candidate due to its selective and potent activity against P. sojae[1][2]. This guide synthesizes the available data on this compound, offering a technical resource for its further investigation and development as a potential anti-oomycete agent.

Quantitative Inhibitory Data

The inhibitory activity of this compound against Phytophthora sojae has been quantified, demonstrating its potential as a potent control agent. The available data is summarized in the table below.

CompoundOrganismAssay TypeMetricValueReference
This compoundPhytophthora sojae P6497Disk DiffusionMIC5 µ g/disk [1][2]
Amphotericin B (Control)Phytophthora sojae P6497Disk DiffusionMIC10 µ g/disk [1]

Note: Further studies are required to determine the half-maximal inhibitory concentration (IC50) of this compound against P. sojae mycelial growth and zoospore germination to provide a more comprehensive understanding of its dose-dependent efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of antifungal compounds. The following sections describe the key experimental protocols for assessing the inhibitory activity of this compound against Phytophthora sojae.

Mycelial Growth Inhibition Assay (Disk Diffusion Method)

This method is utilized to determine the minimum inhibitory concentration (MIC) of a compound against the mycelial growth of P. sojae.

Materials:

  • Phytophthora sojae culture (e.g., strain P6497)

  • V8 juice agar plates

  • This compound

  • Solvent (e.g., methanol or DMSO)

  • Sterile paper disks (6 mm diameter)

  • Sterile forceps

  • Incubator (25°C)

Procedure:

  • Prepare V8 juice agar plates.

  • Grow P. sojae on V8 juice agar until the mycelium covers the plate.

  • Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to obtain a range of concentrations.

  • Impregnate sterile paper disks with the different concentrations of this compound solution. A solvent-only disk serves as a negative control.

  • Place the impregnated disks onto the surface of the V8 agar plates freshly inoculated with P. sojae mycelial plugs.

  • Incubate the plates at 25°C for 48-72 hours.

  • Measure the diameter of the inhibition zone (the area around the disk with no mycelial growth).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible mycelial growth around the disk[2].

Zoospore Germination Assay (Adapted Protocol)

This assay evaluates the effect of this compound on the germination of P. sojae zoospores, a critical stage in the pathogen's life cycle.

Materials:

  • Phytophthora sojae culture capable of producing sporangia and zoospores.

  • Sterile distilled water

  • This compound

  • Microtiter plates (96-well)

  • Microscope

Procedure:

  • Induce zoospore release from a mature P. sojae culture by flooding the mycelium with sterile distilled water and incubating at 4°C for 1-2 hours, followed by room temperature for 30-60 minutes.

  • Collect the zoospore suspension and adjust the concentration to approximately 1 x 10^5 zoospores/mL.

  • Prepare various concentrations of this compound in sterile distilled water in the wells of a 96-well microtiter plate. Include a no-compound control.

  • Add the zoospore suspension to each well.

  • Incubate the plate at room temperature for 2-4 hours.

  • Using a microscope, observe the germination of zoospores in each well. A zoospore is considered germinated if a germ tube is visible.

  • Count the number of germinated and non-germinated zoospores in at least three different fields of view for each concentration.

  • Calculate the percentage of germination inhibition for each concentration relative to the control.

Proposed Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound in Phytophthora sojae have not been definitively elucidated, its maleimide structure suggests a likely mechanism of action involving the covalent modification of cysteine residues in key proteins. Maleimides are known to be potent inhibitors of enzymes, particularly those with reactive cysteine thiols in their active sites. This can disrupt essential cellular processes. Based on the known signaling pathways in P. sojae and the general reactivity of maleimides, a proposed inhibitory model is presented below.

Proposed Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for growth, development, and pathogenicity in oomycetes. It is plausible that this compound could target and inhibit key protein kinases within this cascade.

G cluster_extracellular Extracellular cluster_cell P. sojae Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus External_Signal Environmental Cue Receptor Receptor External_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription_Factor Transcription Factor MAPK->Transcription_Factor Gene_Expression Gene Expression (Growth, Pathogenicity) Transcription_Factor->Gene_Expression Farinomalein_A This compound Farinomalein_A->MAPKK Inhibition Farinomalein_A->MAPK Inhibition

Caption: Proposed inhibition of the MAPK pathway by this compound.

Proposed Disruption of Calcium Signaling

Calcium signaling is vital for zoospore motility, encystment, and germination in P. sojae. This compound could potentially interfere with calcium channels or calcium-dependent proteins, thereby disrupting these critical processes.

G cluster_extracellular Extracellular cluster_cell P. sojae Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Host_Signal Host Signal (Isoflavones) Ca_Channel Calcium Channel Host_Signal->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin Ca_Dependent_Enzymes Ca2+-Dependent Enzymes Calmodulin->Ca_Dependent_Enzymes Zoospore_Processes Zoospore Motility, Encystment, Germination Ca_Dependent_Enzymes->Zoospore_Processes Farinomalein_A This compound Farinomalein_A->Ca_Channel Inhibition

Caption: Proposed disruption of Calcium signaling by this compound.

Experimental Workflow for Target Identification

To elucidate the precise mechanism of action of this compound, a systematic experimental workflow is proposed.

G Start Start: In vitro Inhibition Confirmed Affinity_Chromatography Affinity Chromatography using this compound probe Start->Affinity_Chromatography Protein_ID Protein Identification (Mass Spectrometry) Affinity_Chromatography->Protein_ID Target_Validation Target Validation (Gene knockout/silencing) Protein_ID->Target_Validation Pathway_Analysis Signaling Pathway Analysis (Phosphoproteomics, etc.) Target_Validation->Pathway_Analysis End End: Mechanism Elucidated Pathway_Analysis->End

Caption: Workflow for identifying the molecular target of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with potent inhibitory activity against the significant plant pathogen Phytophthora sojae. The data and protocols presented in this technical guide provide a foundation for further research and development. Key future directions should include:

  • Comprehensive Dose-Response Studies: Determination of IC50 values for mycelial growth and zoospore germination to provide a more detailed quantitative assessment of efficacy.

  • Mechanism of Action Studies: Elucidation of the specific molecular target(s) of this compound in P. sojae through the proposed experimental workflow.

  • In Vivo Efficacy Trials: Evaluation of the protective and curative effects of this compound in infected soybean plants under greenhouse and field conditions.

  • Structural Optimization: Synthesis of this compound analogs to explore structure-activity relationships and potentially enhance potency and selectivity.

The continued investigation of this compound holds significant promise for the development of a novel and effective tool for the management of Phytophthora root and stem rot in soybean.

References

Unearthing Nature's Arsenal: A Technical Guide to Natural Products from Entomopathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Entomopathogenic fungi, nature's own insect pathogens, are emerging as a prolific source of novel bioactive compounds with significant potential for drug discovery and development. These fungi produce a diverse array of secondary metabolites, intricate chemical structures honed by evolution to manipulate their hosts and compete in their ecological niches. This technical guide delves into the core of this fascinating field, providing an in-depth exploration of the natural products derived from these organisms, their biological activities, the intricate signaling pathways governing their production, and the experimental protocols essential for their study.

I. A Treasure Trove of Bioactive Molecules

Entomopathogenic fungi synthesize a wide range of secondary metabolites, broadly categorized into non-ribosomal peptides, polyketides, terpenoids, and alkaloids. These compounds exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, immunosuppressive, and insecticidal properties. This section highlights some of the most extensively studied natural products from these fungi.

Cyclodepsipeptides: Beauvericin and Destruxins

Cyclodepsipeptides are cyclic peptides containing at least one ester bond. Among the most prominent are beauvericin and the destruxin family.

Beauvericin , a cyclic hexadepsipeptide produced by fungi of the genera Beauveria and Fusarium, is composed of alternating N-methyl-L-phenylalanine and D-α-hydroxyisovaleric acid residues. It exhibits a broad range of biological activities, including antibacterial, antifungal, insecticidal, and cytotoxic effects.[1] Its cytotoxicity against various cancer cell lines has garnered significant interest.

Destruxins are a family of cyclic hexadepsipeptides primarily isolated from Metarhizium species.[2] Over 30 different destruxins have been identified, with variations in their amino acid and α-hydroxy acid composition.[2] They are recognized for their potent insecticidal activity and have also demonstrated cytotoxic, antiviral, and phytotoxic effects.[2][3]

Nucleoside Analogs: Cordycepin

Cordycepin (3'-deoxyadenosine), a nucleoside analog isolated from Cordyceps species, is one of the most well-known and pharmacologically important natural products from entomopathogenic fungi.[4] It possesses a wide array of therapeutic properties, including potent anti-cancer, anti-inflammatory, and antiviral activities.[4] Cordycepin's structural similarity to adenosine allows it to interfere with various cellular processes, including RNA synthesis.[4]

Other Notable Compounds

Ophiocordin is an antifungal antibiotic produced by Ophiocordyceps sinensis. While its primary described activity is antifungal, research into other potential bioactivities, such as immunosuppression, is ongoing.

II. Quantitative Bioactivity Data

A critical aspect of evaluating the therapeutic potential of these natural products is the quantitative assessment of their biological activity. The following tables summarize the reported cytotoxic and antimicrobial activities of selected compounds.

Table 1: Cytotoxicity of Natural Products from Entomopathogenic Fungi (IC₅₀ values)

CompoundCell LineCancer TypeIC₅₀ (µM)Citation
Beauvericin HT-29Colorectal Adenocarcinoma15.0 (24h), 9.7 (48h)[3]
Caco-2Colorectal Adenocarcinoma24.6 (24h), 12.7 (48h)[3]
CHO-K1Ovarian10.7 (24h), 2.2 (72h)[5]
U-937Myeloid~30 (24h)[6]
HL-60Myeloid~15 (24h)[6]
Destruxin A HCT116Colon CancerMicromolar range[3]
Destruxin B A549Non-small Cell Lung Cancer4.9[7]
H1299Non-small Cell Lung Cancer4.1[7]
HCT116Colon CancerMicromolar range[3]
Destruxin E HCT116Colon CancerNanomolar range[3]
Cordycepin MCF-7Breast Cancer46.85 ± 1.62[8]
ECA109Esophageal Squamous Cell Carcinoma64.8 µg/mL (48h)[9]
TE-1Esophageal Squamous Cell Carcinoma60.6 µg/mL (48h)[9]
H460Non-small Cell Lung Cancer~200[10]
H1299Non-small Cell Lung Cancer~200[10]
A549Non-small Cell Lung Cancer~400[10]
HT29Colon Cancer92.05[11]

Table 2: Antimicrobial Activity of Beauvericin (MIC values)

MicroorganismMIC (µM)Citation
Staphylococcus aureus3.91[12][13]
Candida albicans>3.91[12]
Escherichia coli>3.91[12]

III. Biosynthesis and its Regulation: Intricate Signaling Networks

The production of these potent secondary metabolites is tightly regulated by complex signaling networks within the fungus, often in response to environmental cues. Understanding these pathways is crucial for manipulating and enhancing the production of desired compounds. Key signaling pathways involved include Mitogen-Activated Protein Kinase (MAPK) cascades and the cAMP-dependent Protein Kinase A (PKA) pathway.

MAPK Signaling in Beauveria bassiana and Metarhizium robertsii

MAPK pathways are conserved signaling modules that transduce extracellular signals to elicit cellular responses. In entomopathogenic fungi, they play a critical role in virulence, stress responses, and the regulation of secondary metabolism.

MAPK_Pathway MAPK Signaling in Entomopathogenic Fungi cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cascade MAPK Cascade cluster_downstream Downstream Responses Host Cuticle Host Cuticle Sensor Proteins Sensor Proteins Host Cuticle->Sensor Proteins Nutrient Limitation Nutrient Limitation Nutrient Limitation->Sensor Proteins Oxidative Stress Oxidative Stress Oxidative Stress->Sensor Proteins MAPKKK MAPKKK (e.g., Ste11, Ssk2) Sensor Proteins->MAPKKK Activation MAPKK MAPKK (e.g., Pbs2) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., Hog1, Slt2, Fus3) MAPKK->MAPK Phosphorylation Transcription Factors Transcription Factors MAPK->Transcription Factors Activation SM Biosynthesis Genes SM Biosynthesis Genes Transcription Factors->SM Biosynthesis Genes Regulation Virulence Factors Virulence Factors Transcription Factors->Virulence Factors Regulation Secondary Metabolites Secondary Metabolites SM Biosynthesis Genes->Secondary Metabolites

MAPK signaling cascade in entomopathogenic fungi.
cAMP-PKA Signaling in Cordyceps militaris

The cAMP-PKA pathway is another crucial signaling cascade that regulates various cellular processes, including secondary metabolism. In Cordyceps militaris, this pathway is implicated in the biosynthesis of cordycepin.

cAMP_PKA_Pathway cAMP-PKA Signaling in Cordyceps militaris cluster_extracellular Extracellular Signals cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nutrient Status Nutrient Status G-Protein Coupled Receptor (GPCR) G-Protein Coupled Receptor (GPCR) Nutrient Status->G-Protein Coupled Receptor (GPCR) Light Light Light->G-Protein Coupled Receptor (GPCR) G-Protein G-Protein G-Protein Coupled Receptor (GPCR)->G-Protein Activation Adenylate Cyclase (AC) Adenylate Cyclase (AC) G-Protein->Adenylate Cyclase (AC) Activation cAMP cAMP Adenylate Cyclase (AC)->cAMP ATP to cAMP PKA_R PKA (Regulatory subunit) cAMP->PKA_R Binding PKA_C PKA (Catalytic subunit) PKA_R->PKA_C Release & Activation Transcription Factors Transcription Factors PKA_C->Transcription Factors Phosphorylation Cordycepin Biosynthesis Genes Cordycepin Biosynthesis Genes Transcription Factors->Cordycepin Biosynthesis Genes Regulation Cordycepin Cordycepin Cordycepin Biosynthesis Genes->Cordycepin

cAMP-PKA signaling pathway in Cordyceps militaris.

IV. Experimental Protocols: A Practical Guide

The discovery, isolation, and characterization of novel natural products from entomopathogenic fungi require a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments.

Fungal Cultivation and Extraction of Secondary Metabolites

A typical workflow for obtaining crude extracts containing secondary metabolites involves submerged fermentation followed by solvent extraction.

Extraction_Workflow Workflow for Fungal Cultivation and Extraction cluster_cultivation 1. Fungal Cultivation cluster_harvest 2. Biomass and Supernatant Separation cluster_extraction 3. Solvent Extraction cluster_result 4. Result A Inoculation of fungal spores into liquid medium (e.g., PDB) B Incubation with shaking (e.g., 25°C, 150 rpm, 7-14 days) A->B C Filtration or centrifugation to separate mycelia from broth B->C D Extraction of culture broth with an organic solvent (e.g., ethyl acetate) C->D E Extraction of mycelia with an organic solvent (e.g., methanol) C->E F Combine and concentrate extracts under reduced pressure D->F E->F G Crude Extract F->G

Workflow for fungal cultivation and extraction.

Protocol for Submerged Fermentation and Extraction:

  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension or mycelial plugs of the entomopathogenic fungus.

  • Incubation: Incubate the culture in a shaker incubator at an appropriate temperature (typically 25-28°C) and agitation speed (e.g., 150 rpm) for a period of 7 to 21 days to allow for fungal growth and secondary metabolite production.

  • Separation: After incubation, separate the fungal biomass (mycelia) from the culture broth by filtration through cheesecloth or by centrifugation.

  • Broth Extraction: Extract the culture filtrate partitioning it against an immiscible organic solvent such as ethyl acetate or chloroform in a separatory funnel. Repeat the extraction process three times to ensure maximum recovery of compounds.

  • Mycelial Extraction: Homogenize the fungal mycelia and extract with a polar solvent like methanol or ethanol. This can be done by soaking the mycelia in the solvent and agitating for several hours.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Bioactivity Screening: Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the fungal extract or purified compound and incubate for a specific period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[14]

Natural Product Discovery Workflow

The process of discovering novel natural products from entomopathogenic fungi is a multi-step endeavor that integrates microbiology, chemistry, and biology.

NP_Discovery_Workflow Natural Product Discovery Workflow A Fungal Strain Collection & Cultivation B Extraction & Crude Extract Preparation A->B C Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) B->C D Bioassay-Guided Fractionation (e.g., HPLC) C->D Active Extract E Isolation of Pure Compounds D->E E->C Purity Check & Potency F Structure Elucidation (NMR, MS) E->F G Mechanism of Action Studies F->G H Lead Compound Optimization G->H

A generalized workflow for natural product discovery.

V. Conclusion

Entomopathogenic fungi represent a vast and largely untapped reservoir of novel, biologically active natural products. The compounds highlighted in this guide, along with countless others yet to be discovered, hold immense promise for the development of new therapeutic agents. A thorough understanding of their biosynthesis, regulation, and biological activities, coupled with robust experimental methodologies, is paramount to unlocking their full potential. This technical guide provides a foundational framework for researchers and drug development professionals to navigate this exciting and rapidly evolving field. As we continue to explore the chemical diversity of these remarkable organisms, the future of natural product-based drug discovery looks increasingly bright.

References

Farinomalein A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Farinomalein A is a naturally occurring maleimide first isolated from the entomopathogenic fungus Isaria farinosa (formerly Paecilomyces farinosus).[1] This document provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Profile and Chemical Properties

This compound (IUPAC Name: 3-[2,5-Dioxo-3-(propan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid) is characterized by a maleimide ring substituted with an isopropyl group, a feature that was, at the time of its discovery, unique among naturally occurring compounds.[1][2] Its chemical and physical properties are summarized in the tables below.

General Chemical Properties
PropertyValueReference
Molecular Formula C₁₀H₁₃NO₄[1][3]
Molar Mass 211.217 g·mol⁻¹[1]
Appearance White powder[1][4]
Melting Point 75 to 77 °C[1]
Solubility CH₂Cl₂, acetone, toluene, CH₃OH[1]
Spectroscopic Data

This compound has been characterized using various spectroscopic techniques. The key spectral features are detailed below.

Spectroscopic DataObservationReference
UV (in Methanol) λmax at 223 nm[4]
IR (cm⁻¹) 3113 (OH), 1778 & 1717 (maleimide C=O), 1702 (carbonyl)[4]
HRESITOFMS [M+Na]⁺ at m/z 234.0710 (calculated for C₁₀H₁₃NO₄Na, 234.0737)[4]
NMR Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data for this compound, recorded in CD₃OD, are presented below.[4]

Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, mult., J in Hz)
1173.3
2148.9
3129.56.55, d, J=1.2
4172.1
528.32.93, sept, J=6.8
620.31.19, d, J=6.8
720.31.19, d, J=6.8
835.53.79, t, J=7.2
933.12.61, t, J=7.2
10176.6

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an antimicrobial and antioomycete agent. Its potential as a cytotoxic agent has also been suggested based on its chemical structure.

Antimicrobial and Antioomycete Activity

This compound has demonstrated potent and selective inhibitory activity against the plant pathogen Phytophthora sojae, a major cause of stem and root rot in soybeans.[1][5] It is also active against the bacterium Bacillus subtilis.[6]

OrganismAssayResultReference
Phytophthora sojae P6497Disk DiffusionMIC: 5 µ g/disk [1][4]
Bacillus subtilisNot specifiedActive[6]

The mechanism of its antimicrobial action is thought to involve the disruption of the bacterial membrane and/or cell wall functions.[6]

Postulated Cytotoxic Mechanism

While specific cytotoxic studies on this compound are not extensively documented in the reviewed literature, compounds bearing a maleimide ring are known to exhibit cytotoxicity.[4] Maleimides can act as potent catalytic inhibitors of human topoisomerase IIα.[2] This inhibition is believed to occur through the covalent modification of cysteine residues on the enzyme, a mechanism distinct from that of other topoisomerase II inhibitors like bisdioxopiperazines.[2] The unsaturated bond in the maleimide ring is crucial for this activity.[2]

Below is a diagram illustrating the proposed inhibitory action of maleimide compounds on Topoisomerase II.

Topoisomerase_Inhibition Proposed Mechanism of Topoisomerase II Inhibition by Maleimides cluster_enzyme Topoisomerase IIα Topoisomerase Topoisomerase IIα (with active site Cysteine) Covalent_Adduct Covalent Michael Adduct (Enzyme-Inhibitor Complex) Maleimide This compound (Maleimide) Maleimide->Topoisomerase Michael Addition (Thiol-Maleimide Reaction) Inactive_Enzyme Catalytically Inactive Enzyme Covalent_Adduct->Inactive_Enzyme Conformational Change

Proposed inhibition of Topoisomerase II by maleimides.

Experimental Protocols

This section details key experimental methodologies related to the isolation, synthesis, and biological evaluation of this compound.

Isolation from Paecilomyces farinosus

This compound was originally isolated from the entomopathogenic fungus P. farinosus strain HF599.[4]

Fermentation and Extraction Protocol:

  • Seed Culture: Mycelia of P. farinosus HF599 are inoculated into flasks containing a seed medium (SMY: 4% maltose, 1% yeast extract, 1% peptone).

  • Cultivation: The culture is incubated at 25 °C for 3 days.

  • Production Culture: The seed culture is then used to inoculate a larger production medium.

  • Extraction: After a suitable fermentation period, the culture broth is extracted with ethyl acetate (EtOAc).

  • Purification: The crude EtOAc extract is subjected to further chromatographic purification steps (e.g., silica gel chromatography, HPLC) to yield pure this compound.[4]

Synthesis of this compound

Several synthetic routes for this compound have been reported. A simple two-stage synthesis is outlined below.[1]

Synthesis_Workflow Two-Stage Synthesis of this compound Start γ-hydroxybutenolide (5-hydroxy-4-methyl-2-5(H)-furanone) Oxidation Oxidation Start->Oxidation Intermediate 3-isopropylfuran-2,5-dione (Anhydride Intermediate) Oxidation->Intermediate Step 1 Reagent1 Dess–Martin periodinane Reagent1->Oxidation Reaction2 Reaction with β-alanine Intermediate->Reaction2 Product This compound Reaction2->Product Step 2 Reagent2 β-alanine Acetic acid reflux Reagent2->Reaction2

Workflow for the two-stage synthesis of this compound.
In Vitro Antioomycete Activity Assay

The activity of this compound against oomycetes like P. sojae is determined using a disk diffusion susceptibility test.[4]

Protocol:

  • Preparation of Test Plates: A suitable agar medium is poured into Petri dishes and inoculated with the target oomycete.

  • Disk Preparation: Sterile paper disks (8.0 mm diameter) are loaded with varying concentrations of this compound (e.g., 1, 5, 10, 50, 100 µ g/disk ) dissolved in a suitable solvent like methanol.

  • Drying: The loaded disks are air-dried in a sterile environment for approximately 30 minutes.

  • Application: The dried disks are placed onto the surface of the inoculated agar plates.

  • Incubation: The plates are incubated under appropriate conditions for 48-96 hours.

  • Evaluation: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that results in a clear zone of growth inhibition around the disk.[4]

The workflow for this assay is visualized below.

Antioomycete_Assay Disk Diffusion Susceptibility Test Workflow A Inoculate Agar Plate with Phytophthora sojae D Place Disks on Inoculated Plate A->D B Load Paper Disks with this compound C Air-dry Loaded Disks B->C C->D E Incubate for 48-96 hours D->E F Measure Zone of Inhibition E->F G Determine Minimal Inhibitory Concentration (MIC) F->G

Experimental workflow for the antioomycete assay.

Conclusion

This compound is a promising natural product with well-defined chemical properties and potent antioomycete activity. Its maleimide core suggests a potential for development as a cytotoxic agent, possibly through the inhibition of topoisomerase II. The established synthetic routes and biological assays provide a solid foundation for further research, including structure-activity relationship (SAR) studies, mechanism of action elucidation, and preclinical development. This technical guide summarizes the core data necessary for initiating such drug discovery and development programs.

References

The Double-Edged Sword: An In-depth Technical Guide to the Bioactivity of Maleimide-Bearing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The maleimide moiety, a five-membered heterocyclic imide, has emerged as a powerful and versatile functional group in the landscape of bioactive compounds and drug development. Its inherent reactivity towards thiol groups, primarily on cysteine residues within proteins, underpins a vast array of biological activities and therapeutic applications. This technical guide delves into the core principles of maleimide bioactivity, offering a comprehensive overview of their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

The Chemistry of Bioactivity: Covalent Thiol Modification

The bioactivity of most maleimide-bearing compounds stems from their ability to act as Michael acceptors. The electron-deficient double bond within the maleimide ring readily undergoes a nucleophilic addition reaction with the sulfhydryl group of cysteine residues in proteins. This rapid and highly specific reaction, occurring under physiological conditions (pH 6.5-7.5), results in the formation of a stable, covalent thioether bond.[1][2] This irreversible modification of the target protein can lead to a variety of biological consequences, including enzyme inhibition, disruption of protein-protein interactions, and targeted drug delivery.

While highly selective for thiols, the stability of the resulting thiosuccinimide linkage can be a concern, with the potential for retro-Michael reactions leading to dissociation of the conjugate.[3] This has led to the development of strategies to enhance the stability of the maleimide-thiol adduct.[3]

Key Bioactivities and Therapeutic Applications

The unique reactivity of the maleimide group has been exploited in several key areas of drug discovery and development:

Kinase Inhibition

A significant number of maleimide-containing compounds have been developed as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.

  • Protein Kinase C (PKC) Inhibition: Bisindolylmaleimides are a well-established class of PKC inhibitors.[4][5] These compounds mimic the diacylglycerol (DAG) binding site of PKC, and some exhibit potent and selective inhibition of specific PKC isoforms. Ruboxistaurin and enzastaurin are notable clinical examples of bisindolylmaleimide-based PKCβ inhibitors.[4]

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: Maleimide derivatives have been successfully designed as covalent inhibitors of GSK-3β, a key enzyme in various signaling pathways, including the Wnt/β-catenin pathway.[6][7] These inhibitors typically target a cysteine residue within the ATP-binding pocket of the enzyme.[7]

Topoisomerase II Inhibition

Certain maleimide and succinimide derivatives have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme involved in DNA replication and chromosome segregation.[8][9] These compounds can antagonize the cytotoxic effects of topoisomerase II poisons, suggesting a distinct mechanism of action that involves covalent modification of the enzyme.[9]

Antibody-Drug Conjugates (ADCs)

The high reactivity and specificity of maleimides for cysteine thiols have made them a cornerstone in the construction of ADCs.[1][2][10] In this application, a potent cytotoxic drug is linked to a monoclonal antibody via a maleimide-containing linker. The antibody directs the cytotoxic payload to cancer cells expressing a specific antigen, where the drug is then released, leading to targeted cell killing.[2] The stability of the maleimide linker is a critical factor in the efficacy and safety of ADCs.[3]

Other Bioactivities

Maleimide-bearing compounds have also demonstrated a range of other biological activities, including:

  • Anticancer Activity: Numerous maleimide derivatives have shown significant antiproliferative effects against a variety of cancer cell lines.[5][11][12]

  • Anti-inflammatory Activity: Some maleimide analogs bearing a benzenesulfonamide moiety have been synthesized and evaluated as selective COX-2 inhibitors with anti-inflammatory properties.[13]

  • Antibacterial and Antifungal Activity: Certain maleimide derivatives have been reported to possess antimicrobial and antifungal activities.[12][14]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for a selection of maleimide-bearing compounds from the cited literature.

Table 1: In Vitro Kinase Inhibitory Activity of Maleimide Compounds

Compound/ClassTarget KinaseIC50 (µM)Reference
Bisindolylmaleimide (BIM) derivative (Compound 61)PKC-β10.0047[4]
(Aza)indolyl maleimide covalent inhibitor (Compound 38b)GSK-3βNot specified, but potent[6][7]
Naphthylindolylmaleimide 73PKC-β1Potent inhibitor[5]
Maleimide-based GSK-3β inhibitor (Compound 10a)GSK-3β0.0017[15]

Table 2: Cytotoxicity of Maleimide Compounds Against Cancer Cell Lines

Compound/ClassCell LineIC50/GI50 (µM)Reference
Benzofuranylindolylmaleimide (BfIM) derivativeNCI-60 Panel0.407 (GI50)[11]
N-methyl-bisindolylmaleimide amino acid methyl ester conjugate (Compound 8d)Various human tumor cell linesIn the micromolar range[3]
Bisindolylmaleimide and amino acid ester conjugate (Compound 8e)Various human cancer cell linesInhibitory activity reported[1]
Compound 2bHepG2 (Hepatocellular carcinoma)15.9[12]
Compound 2cHepG2 (Hepatocellular carcinoma)16.03[12]
Compound 2fMCF7 (Breast adenocarcinoma)9.5[12]
3,4-diarylthiolated maleimide (Compound 4c)H520 (Lung cancer)10.1[5]
3,4-diarylthiolated maleimide (Compound 4c)H1299 (Lung cancer)10.5[5]
3,4-diarylthiolated maleimide (Compound 4a)H520 (Lung cancer)10.4[5]
3,4-diarylthiolated maleimide (Compound 4a)H1299 (Lung cancer)9.98[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the bioactivity of maleimide-bearing compounds.

Synthesis of Maleimide-Bearing Compounds

The synthesis of maleimide derivatives often involves the reaction of a primary amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclization to the maleimide ring.[12][14]

General Procedure for the Synthesis of N-substituted Maleimides:

  • Dissolve maleic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or acetone.

  • Add the desired primary amine (1 equivalent) to the solution and stir at room temperature for a specified time (e.g., 5 hours).

  • The resulting maleamic acid intermediate can be isolated or used directly in the next step.

  • To effect cyclization, the maleamic acid is typically heated in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.

  • The reaction mixture is then cooled, and the product is precipitated by adding water.

  • The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent.

For more complex derivatives, multi-step synthetic routes are often employed, as detailed in the cited literature.[4][5]

In Vitro Kinase Inhibition Assay (Example: GSK-3β)

This protocol is a generalized procedure based on methodologies described for GSK-3β kinase assays.[8][15][16][17]

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., GSP-2)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test maleimide compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white-walled microplate

Procedure:

  • Prepare serial dilutions of the test maleimide compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., 1%).

  • In a 384-well plate, add the following to each well:

    • GSK-3β enzyme (e.g., 0.5 ng/well)

    • Test compound dilution

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the GSK-3β substrate peptide (e.g., 50 nM final concentration) and ATP (e.g., 15 µM final concentration).

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (Cytotoxicity) Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of maleimide compounds on cancer cell lines using the Alamar Blue or MTT assay.[6][18]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test maleimide compounds dissolved in DMSO

  • Alamar Blue reagent or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well cell culture plates

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test maleimide compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 96 hours) at 37°C in a 5% CO₂ incubator.

  • For Alamar Blue Assay: Add Alamar Blue reagent to each well and incubate for an additional 4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer). Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Topoisomerase II Inhibition Assay

This is a generalized protocol for an in vitro topoisomerase II decatenation assay.[19][20]

Materials:

  • Purified human topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • Topoisomerase II reaction buffer (containing ATP and a divalent cation like Mg²⁺)

  • Test maleimide compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Set up reaction tubes containing the topoisomerase II reaction buffer.

  • Add the test maleimide compounds at various concentrations to the respective tubes. Include a no-inhibitor control.

  • Add purified topoisomerase IIα enzyme to all tubes except the negative control.

  • Initiate the reaction by adding kDNA as the substrate.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Analyze the reaction products by agarose gel electrophoresis. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel as relaxed circles.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA in the presence of the inhibitor.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of maleimide-bearing compounds.

Thiol_Modification_Workflow cluster_workflow Experimental Workflow: Covalent Thiol Modification Maleimide_Compound Maleimide-Bearing Compound Reaction Michael Addition (Physiological pH) Maleimide_Compound->Reaction Target_Protein Target Protein (with Cysteine) Target_Protein->Reaction Covalent_Adduct Stable Thioether Bond (Covalent Adduct) Reaction->Covalent_Adduct Biological_Effect Altered Protein Function (e.g., Inhibition) Covalent_Adduct->Biological_Effect

Workflow for covalent modification of proteins by maleimides.

GSK3B_Signaling_Pathway cluster_pathway GSK-3β Signaling and Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasomal_Degradation Proteasomal Degradation Beta_Catenin->Proteasomal_Degradation Gene_Transcription Target Gene Transcription Beta_Catenin->Gene_Transcription activates Maleimide_Inhibitor Maleimide-Based GSK-3β Inhibitor Maleimide_Inhibitor->Destruction_Complex covalently inhibits GSK-3β

Inhibition of the Wnt/β-catenin pathway by a maleimide-based GSK-3β inhibitor.

ADC_Mechanism cluster_adc Antibody-Drug Conjugate (ADC) Mechanism of Action ADC Antibody-Drug Conjugate (Maleimide Linker) Binding Binding ADC->Binding Tumor_Cell Tumor Cell (with Target Antigen) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Mechanism of action for an antibody-drug conjugate utilizing a maleimide linker.

Conclusion

Maleimide-bearing compounds represent a cornerstone of modern medicinal chemistry and chemical biology. Their unique ability to form stable covalent bonds with cysteine residues has paved the way for the development of highly potent and selective enzyme inhibitors, innovative anticancer agents, and sophisticated drug delivery systems like ADCs. A thorough understanding of their chemistry, bioactivity, and the experimental methods used for their characterization is crucial for researchers and drug development professionals seeking to harness the full potential of this versatile chemical scaffold. The data and protocols presented in this guide provide a solid foundation for the exploration and application of maleimide-based compounds in the ongoing quest for novel and effective therapeutics.

References

Initial Screening of Farinomalein A: A Technical Overview of its Antimicrobial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Farinomalein A, a naturally occurring maleimide isolated from the entomopathogenic fungus Paecilomyces farinosus, has emerged as a compound of interest due to its antimicrobial properties. This technical guide provides a concise summary of the initial screening of this compound's antimicrobial spectrum, detailing its activity against various microorganisms. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.

Antimicrobial Activity of this compound

Initial studies have demonstrated that this compound exhibits inhibitory activity against a range of microorganisms, including bacteria and plant pathogenic oomycetes. The quantitative data available from these preliminary screenings are summarized in the table below.

MicroorganismTypeMinimum Inhibitory Concentration (MIC)
Phytophthora sojaeOomycete5 µ g/disk [1][2]
Bacillus subtilisGram-positive bacteriumActive (specific MIC not reported)[3][4]
Escherichia coliGram-negative bacteriumInactive (An unnatural analog showed activity)[3][4]

It is noteworthy that while this compound itself was not effective against the Gram-negative bacterium Escherichia coli, a synthetic analog demonstrated inhibitory activity, suggesting potential for structural modification to broaden its spectrum.[3][4]

Experimental Protocols

The antimicrobial activity of this compound has been primarily assessed using standard susceptibility testing methods. The following protocols are based on established methodologies and are representative of the techniques used in the initial screening.

Broth Microdilution Method (for Bacteria)

The minimum inhibitory concentration (MIC) for bacterial strains is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and serially diluted in CAMHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Disk Diffusion Method (for Oomycetes)

The activity of this compound against oomycetes such as Phytophthora sojae has been determined using a disk diffusion assay.[1]

  • Preparation of Inoculum: The oomycete is cultured on an appropriate agar medium (e.g., V8 juice agar) until sufficient mycelial growth is observed.[1]

  • Inoculation of Plates: A sterile swab is used to evenly streak the surface of the agar plates with the oomycete culture.

  • Application of Disks: Sterile paper disks (typically 6 mm in diameter) are impregnated with known concentrations of this compound. The disks are then placed onto the surface of the inoculated agar plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for a period sufficient for growth and the development of inhibition zones (typically 24-72 hours).

  • Determination of Activity: The antimicrobial activity is assessed by measuring the diameter of the zone of inhibition around each disk. The MIC is reported as the lowest concentration of this compound that results in a clear zone of no growth.[1]

Proposed Mechanism of Action and Experimental Workflow

The precise molecular targets of this compound are yet to be fully elucidated. However, preliminary studies suggest that its antimicrobial effect may be attributed to the disruption of the bacterial cell membrane and/or the inhibition of cell wall synthesis.[3][4] Further research is required to identify the specific signaling pathways and molecular interactions involved.

The general workflow for the initial screening of an antimicrobial compound like this compound is depicted in the following diagram.

G cluster_0 Compound Preparation & Characterization cluster_1 Primary Antimicrobial Screening cluster_2 Quantitative Analysis cluster_3 Mechanism of Action Studies Compound This compound Isolation/Synthesis Characterization Structural & Purity Analysis Compound->Characterization Screening Broad Spectrum Screening (e.g., Disk Diffusion) Characterization->Screening Active_Inactive Identify Active vs. Inactive Screening->Active_Inactive MIC_Determination MIC Determination (Broth Microdilution) Active_Inactive->MIC_Determination Data_Analysis Data Analysis & Comparison MIC_Determination->Data_Analysis MoA Mechanism of Action Investigation Data_Analysis->MoA Target_ID Target Identification MoA->Target_ID G cluster_0 Bacterial Cell Cell_Wall Cell Wall (Peptidoglycan) Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Farinomalein This compound Inhibition_CW Inhibition of Cell Wall Synthesis Farinomalein->Inhibition_CW Disruption_CM Disruption of Cell Membrane Farinomalein->Disruption_CM Inhibition_CW->Cell_Wall Cell_Lysis Cell Lysis Inhibition_CW->Cell_Lysis Disruption_CM->Cell_Membrane Disruption_CM->Cell_Lysis

References

Unveiling the Bioactive Arsenal of Paecilomyces farinosus: A Technical Guide to Secondary Metabolite Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the secondary metabolites produced by the entomopathogenic fungus Paecilomyces farinosus (also known as Isaria farinosa). Designed for researchers, scientists, and drug development professionals, this document details the identification, experimental protocols for isolation and characterization, and putative biosynthetic pathways of key bioactive compounds from this prolific microbial source.

Paecilomyces farinosus has long been recognized for its potential in biocontrol and as a source of novel pharmaceuticals. Its secondary metabolites exhibit a wide range of biological activities, including antimicrobial, insecticidal, and cytotoxic properties. This guide focuses on prominent compounds such as the tetramic acid derivative paecilosetin and the pyridone alkaloids, farinosones.

Key Secondary Metabolites of Paecilomyces farinosus

Paecilomyces farinosus synthesizes a diverse array of secondary metabolites, with paecilosetin and farinosones being among the most well-characterized. These compounds have demonstrated significant biological activities, making them attractive candidates for further investigation and development.

Table 1: Prominent Secondary Metabolites from Paecilomyces farinosus and their Reported Bioactivities

Compound ClassCompound NameReported BioactivityReference Strain(s)
Tetramic AcidPaecilosetinAntibacterial (against Bacillus subtilis), Antifungal (against Trichophyton mentagrophytes, Cladosporium resinae), Cytotoxic (against P388 cell line)New Zealand isolate
Paecilosetin AAntibacterial (against MSSA and MRSA)[1]BSNB-1250
Pyridone AlkaloidsFarinosone ANeurotrophic (induces neurite outgrowth in PC-12 cells)RCEF 0101
Farinosone BCytotoxic (against P388 cell line)New Zealand isolate
Farinosone CNeurotrophic (induces neurite outgrowth in PC-12 cells)RCEF 0101
MaleimideFarinomaleinAntifungal (against Phytophthora sojae)HF599

Experimental Protocols

The successful isolation and identification of secondary metabolites from P. farinosus rely on optimized fermentation, extraction, and purification protocols.

Fungal Strain and Culture Conditions

A producing strain of Paecilomyces farinosus is required. For example, strain RCEF 0101 has been used for the production of farinosones[2].

2.1.1. Fermentation for Mycelial Growth and Metabolite Production

Optimal mycelial growth of Isaria farinosa can be achieved in a liquid broth with specific nutritional and environmental parameters.

  • Media Composition: A suitable liquid medium consists of a carbon source (e.g., D-(+)-galactose or D-(-)-fructose) and a nitrogen source (e.g., D-cysteine, yeast powder, peptone, or beef extract) with a carbon-to-nitrogen ratio ranging from 1:1 to 1:7[3][4]. The addition of mineral components and vitamins can also significantly enhance mycelial growth[3][4]. For example, a basal medium can be prepared with sucrose, soy peptone, K2HPO4, KCl, MgSO4, and FeSO4.

  • Culture Parameters:

    • Temperature: 15–25 °C[3][4].

    • pH: An initial pH of 3 has been shown to be optimal for both biomass and sporulation in some Paecilomyces species[5].

    • Aeration: Continuous shaking at more than 100 rpm in a 250-mL flask containing 50-mL of broth provides adequate aeration[3][4].

    • Illumination: Light conditions do not significantly affect mycelial growth[3][4].

    • Incubation Time: Fermentation is typically carried out for several days to weeks, depending on the desired metabolite.

Extraction of Secondary Metabolites

Following fermentation, the fungal mycelium and culture broth are separated, and the secondary metabolites are extracted using organic solvents.

  • Mycelial Extraction: The mycelium is typically extracted with a solvent such as ethyl acetate (EtOAc) or methanol (MeOH)[2].

  • Broth Extraction: The culture filtrate can also be extracted with a non-polar to moderately polar solvent like EtOAc to capture extracellular metabolites.

Purification of Secondary Metabolites

A combination of chromatographic techniques is employed to purify the individual compounds from the crude extract.

  • Initial Fractionation: The crude extract is often subjected to an initial fractionation step, such as silica gel chromatography, using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

  • Reversed-Phase Chromatography: Further purification is commonly achieved using reversed-phase chromatography (e.g., on a C18 column) with a water-acetonitrile or water-methanol gradient[1].

  • Size-Exclusion Chromatography: Gel filtration chromatography (e.g., using Sephadex LH-20) can be used to separate compounds based on their molecular size.

Structure Elucidation

The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry.

Visualization of Workflows and Pathways

Experimental Workflow for Secondary Metabolite Identification

The following diagram illustrates the general workflow for the identification of secondary metabolites from Paecilomyces farinosus.

G cluster_0 Cultivation and Extraction cluster_1 Purification cluster_2 Structure Elucidation Fungal Culture Fungal Culture Fermentation Fermentation Fungal Culture->Fermentation Inoculation Biomass Separation Biomass Separation Fermentation->Biomass Separation Filtration Mycelium Extraction Mycelium Extraction Biomass Separation->Mycelium Extraction Mycelium Broth Extraction Broth Extraction Biomass Separation->Broth Extraction Culture Broth Crude Extract A Crude Extract A Mycelium Extraction->Crude Extract A Crude Extract B Crude Extract B Broth Extraction->Crude Extract B Crude Extracts Crude Extract A->Crude Extracts Crude Extract B->Crude Extracts Chromatography Chromatography Crude Extracts->Chromatography e.g., Silica Gel Fractionation Fractionation Chromatography->Fractionation Further Purification Further Purification Fractionation->Further Purification e.g., RP-HPLC, Sephadex Pure Compounds Pure Compounds Further Purification->Pure Compounds Spectroscopic Analysis Spectroscopic Analysis Pure Compounds->Spectroscopic Analysis NMR, MS Structure Determination Structure Determination Spectroscopic Analysis->Structure Determination

General workflow for secondary metabolite identification.
Putative Biosynthetic Pathway of Paecilosetin (a Tetramic Acid Derivative)

Tetramic acid derivatives are typically synthesized by hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) enzymes[6]. The following diagram illustrates a putative biosynthetic pathway for paecilosetin.

G cluster_0 PKS Module cluster_1 NRPS Module Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Polyketide Chain Polyketide Chain Malonyl-CoA->Polyketide Chain PKS PKS-NRPS Hybrid Intermediate PKS-NRPS Hybrid Intermediate Polyketide Chain->PKS-NRPS Hybrid Intermediate Amino Acid Amino Acid Aminoacyl-AMP Aminoacyl-AMP Amino Acid->Aminoacyl-AMP A-domain Thiolated Amino Acid Thiolated Amino Acid Aminoacyl-AMP->Thiolated Amino Acid T-domain Thiolated Amino Acid->PKS-NRPS Hybrid Intermediate Dieckmann Cyclization Dieckmann Cyclization PKS-NRPS Hybrid Intermediate->Dieckmann Cyclization C-domain Tetramic Acid Core Tetramic Acid Core Dieckmann Cyclization->Tetramic Acid Core Paecilosetin Paecilosetin Tetramic Acid Core->Paecilosetin Tailoring Enzymes (e.g., P450s, Methyltransferases)

Putative biosynthetic pathway for paecilosetin.
Putative Biosynthetic Pathway of Farinosones (Pyridone Alkaloids)

The biosynthesis of fungal pyridone alkaloids often involves a polyketide synthase (PKS) and subsequent enzymatic modifications, including amination and cyclization.

G Acetyl-CoA Acetyl-CoA Polyketide Precursor Polyketide Precursor Acetyl-CoA->Polyketide Precursor PKS Amination Amination Polyketide Precursor->Amination Transaminase Cyclization Cyclization Amination->Cyclization Cyclase Pyridone Core Pyridone Core Cyclization->Pyridone Core Farinosones Farinosones Pyridone Core->Farinosones Oxidations, Methylations, etc.

Putative biosynthetic pathway for farinosones.

Quantitative Data

The production of secondary metabolites is highly dependent on the fungal strain and culture conditions. The following table summarizes some available quantitative data.

Table 2: Quantitative Bioactivity Data for Selected P. farinosus Metabolites

CompoundTarget Organism/Cell LineBioactivity MetricValue
PaecilosetinP388 cell lineIC503.1 µg/mL
Farinosone BP388 cell lineIC501.1 µg/mL
Paecilosetin AMethicillin-sensitive Staphylococcus aureus (MSSA)MIC1-2 µg/mL[1]
Paecilosetin AMethicillin-resistant Staphylococcus aureus (MRSA)MIC1-2 µg/mL[1]
FarinomaleinPhytophthora sojaeActivity at5 µ g/disk [7]

Note: Quantitative data on the production yields of these specific secondary metabolites from P. farinosus are not widely available in the reviewed literature and represent a key area for future research. Optimization of fermentation conditions is crucial for enhancing the production of these valuable compounds.

This technical guide provides a foundational understanding of the identification of secondary metabolites from Paecilomyces farinosus. Further research into the specific biosynthetic pathways and the optimization of production will be critical for harnessing the full potential of these bioactive compounds for pharmaceutical and agricultural applications.

References

Farinomalein A: A comprehensive literature review for researchers and drug development professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Farinomalein A is a naturally occurring maleimide first isolated from the entomopathogenic fungus Paecilomyces farinosus.[1][2] It has garnered interest in the scientific community due to its potent biological activities, particularly its antifungal and antibacterial properties. This technical guide provides a detailed review of the existing research on this compound, focusing on its synthesis, biological activity, and what is currently understood about its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this compound as a lead compound for new therapeutic agents.

Chemical Structure and Synthesis

This compound is characterized by a maleimide core structure substituted with an isopropyl group and a propanoic acid side chain attached to the nitrogen atom. Several synthetic routes for this compound and its analogues have been developed, enabling further investigation of its biological properties and structure-activity relationships.[3]

Biological Activity

This compound has demonstrated significant inhibitory activity against a range of plant pathogenic fungi and bacteria. The quantitative data from these studies are summarized in the tables below.

Antifungal Activity

This compound has shown potent activity against the plant pathogen Phytophthora sojae and Cladosporium cladosporioides.[1][3]

Organism Assay Type Activity (MIC) Reference Compound Activity of Reference
Phytophthora sojae P6497Disk Diffusion5 µ g/disk Amphotericin B10 µ g/disk
Cladosporium cladosporioidesBioautography on TLC5 µgProchloraz-

Table 1: Antifungal activity of this compound.

Antibacterial Activity

Studies have also revealed the antibacterial potential of this compound against Gram-positive bacteria.

Organism Assay Type Activity (MIC)
Bacillus subtilisNot SpecifiedActive

Table 2: Antibacterial activity of this compound.

Mechanism of Action

The precise molecular mechanism of action of this compound is not yet fully elucidated and remains an active area of research.

Antibacterial Mechanism

For its antibacterial activity, it has been suggested that this compound may act by inhibiting the functions of the bacterial membrane and/or cell wall.[4] Morphological studies of bacteria treated with this compound indicated changes consistent with damage to these structures.[4] However, the specific molecular targets within the cell membrane or wall have not been identified.

Antifungal Mechanism

The mechanism of antifungal action is also not well understood.[3] While there is no direct evidence for a specific pathway, the maleimide core of this compound is a reactive Michael acceptor, suggesting it could potentially interact with and inhibit essential enzymes or proteins within the fungal cell. Other maleimide-containing compounds have been shown to exhibit cytotoxicity in tumor cell lines through the inhibition of enzymes like human topoisomerase II or the cell cycle phosphatase Cdc25A.[1] It is plausible that this compound could have a similar inhibitory effect on analogous enzymes in fungi, but this remains a hypothesis that requires experimental validation.

Signaling Pathways

To date, no specific signaling pathways have been identified as being directly modulated by this compound. This represents a significant knowledge gap and a promising avenue for future research. Elucidating the signaling pathways affected by this compound would provide a more comprehensive understanding of its biological activity and its potential for therapeutic development.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines the key experimental protocols used in the study of this compound.

Antifungal Susceptibility Testing: Disk Diffusion Assay

A standardized disk diffusion assay has been utilized to determine the minimum inhibitory concentration (MIC) of this compound against Phytophthora sojae.[1]

1. Microorganism and Culture Conditions:

  • The indicator strain, Phytophthora sojae P6497, is grown at 25 °C on V8-juice agar. The composition of the agar is 20% (v/v) V8 vegetable juice (without NaCl), 0.2% CaCO3, and 1.8% agar.[1]

2. Preparation of Test Substance:

  • This compound is dissolved in methanol to prepare a stock solution.[1]

  • Serial dilutions are made to achieve the desired concentrations for loading onto the paper disks.

3. Assay Procedure:

  • Sterile paper disks (8.0 mm in diameter) are loaded with specific amounts of this compound (e.g., 1, 5, 10, 50, 100 µ g/disk ).[1]

  • The loaded disks are air-dried on a clean bench for 30 minutes.[1]

  • The dried disks are then placed onto the surface of the V8-juice agar plates previously inoculated with P. sojae.

  • The plates are incubated at 25 °C for 48-96 hours.[1]

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of mycelial growth around the disk.[1]

Visualizations

Experimental Workflow for Antifungal Disk Diffusion Assay

The following diagram illustrates the workflow for the antifungal disk diffusion assay used to test this compound.

Antifungal_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_culture Culture P. sojae on V8-juice agar place_disks Place disks on inoculated agar prep_culture->place_disks prep_compound Dissolve this compound in Methanol load_disks Load paper disks with this compound prep_compound->load_disks dry_disks Air-dry loaded disks load_disks->dry_disks dry_disks->place_disks incubate Incubate at 25°C for 48-96h place_disks->incubate measure_inhibition Measure zone of inhibition incubate->measure_inhibition determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_inhibition->determine_mic

Antifungal Disk Diffusion Assay Workflow

Postulated Antibacterial Mechanism of Action

This diagram illustrates the hypothesized mechanism of action of this compound against bacteria, targeting the cell membrane and/or cell wall.

Antibacterial_Mechanism cluster_bacterium Bacterial Cell FarinomaleinA This compound CellWall Cell Wall FarinomaleinA->CellWall Inhibition of synthesis/function CellMembrane Cell Membrane FarinomaleinA->CellMembrane Disruption of integrity/function Cytoplasm Cytoplasm CellWall->Cytoplasm CellMembrane->Cytoplasm

Hypothesized Antibacterial Mechanism

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antifungal and antibacterial activities. While synthetic routes have been established and initial biological evaluations are encouraging, significant gaps in our understanding of its mechanism of action and the specific signaling pathways it modulates remain. Future research should focus on:

  • Target Identification: Identifying the specific molecular targets of this compound in both fungal and bacterial cells.

  • Mechanism of Action Studies: Conducting detailed studies to elucidate the precise mechanisms by which this compound exerts its antimicrobial effects.

  • Signaling Pathway Analysis: Investigating the impact of this compound on key signaling pathways in target organisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of analogues to optimize potency and selectivity.

Addressing these research questions will be crucial for fully assessing the therapeutic potential of this compound and its derivatives in the development of new anti-infective agents.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Farinomalein A from Paecilomyces farinosus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Farinomalein A is a maleimide-bearing compound isolated from the entomopathogenic fungus Paecilomyces farinosus.[1][2] This compound has demonstrated potent antifungal activity, particularly against the plant pathogen Phytophthora sojae.[1][3] These application notes provide a detailed protocol for the cultivation of Paecilomyces farinosus, followed by the extraction, isolation, and purification of this compound.

Data Presentation

Table 1: Summary of Yields at Key Purification Stages

Purification StepStarting MaterialProductYield
Solvent Extraction2 L of fungal cultureCrude Extract~1 g
Reversed-Phase SPE500 mg of Crude ExtractPartially Purified FractionNot Reported
Reversed-Phase HPLCPartially Purified FractionThis compound45.6 mg/g of crude extract

Experimental Protocols

Fungal Strain and Culture Conditions

The producing organism is the entomopathogenic fungus Paecilomyces farinosus strain HF599, which was originally isolated from a lepidopteran larval cadaver.[1]

1.1. Seed Culture Preparation:

  • Medium: SMY medium (4% maltose, 1% yeast extract, 1% peptone).[1]

  • Inoculation: Inoculate 30 mL of SMY medium in a 100 mL flask with mycelium of P. farinosus from a slant culture.[1]

  • Incubation: Cultivate at 25°C for 3 days.[1]

1.2. Production Culture:

  • Medium: SMY medium supplemented with 1% Diaion HP-20 resin.[1]

  • Inoculation: Transfer 5 mL of the seed culture into 500 mL baffled flasks each containing 250 mL of the production medium.[1]

  • Incubation: Culture at 25°C for 21 days under static conditions.[1]

Extraction of this compound

This protocol describes the extraction from a 2 L production culture.

  • Combine the 21-day-old mycelium and fermentation broth from eight 250 mL flasks.[1]

  • Add an equal volume of ethyl acetate (2 L) and stir the mixture for 1 hour.[1]

  • Separate the organic and aqueous layers by filtration through Miracloth.[1]

  • Extract the filtrate again with 1 L of ethyl acetate.[1]

  • Pool the organic layers and dry over anhydrous Na2SO4.[1]

  • Evaporate the solvent under reduced pressure to yield the crude extract.[1]

Purification of this compound

3.1. Reversed-Phase Solid-Phase Extraction (SPE):

  • Column: Sep-Pak Vac 35 cm³ (10 g) C18 cartridge.[1]

  • Sample Loading: Dissolve 500 mg of the crude extract and load it onto the pre-conditioned C18 cartridge.[1]

  • Elution: Perform a stepwise gradient elution with the following acetonitrile (CH3CN) in water (H2O) concentrations (v/v):[1]

    • 0% CH3CN

    • 10% CH3CN

    • 20% CH3CN

    • 100% CH3CN

  • Collect the fractions and analyze for the presence of this compound (e.g., by thin-layer chromatography or analytical HPLC).

3.2. Reversed-Phase High-Performance Liquid Chromatography (HPLC):

  • Column: Shiseido Capcell-Pak C18 column (5 µm; 250 x 10 mm i.d.).[1]

  • Mobile Phase: 20% CH3CN + 0.1% Trifluoroacetic acid (TFA).[1]

  • Purification: Pool and concentrate the this compound-containing fractions from the SPE step. Inject the concentrated sample onto the HPLC column to yield pure this compound.[1]

Visualizations

Experimental Workflow for this compound Isolation and Purification

FarinomaleinA_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification start Paecilomyces farinosus HF599 Slant Culture seed_culture Seed Culture (SMY Medium, 25°C, 3 days) start->seed_culture production_culture Production Culture (SMY + Diaion HP-20, 25°C, 21 days) seed_culture->production_culture extraction Ethyl Acetate Extraction of Culture Broth and Mycelia production_culture->extraction drying Drying with Anhydrous Na2SO4 extraction->drying evaporation Solvent Evaporation drying->evaporation crude_extract Crude Extract (~1 g / 2 L culture) evaporation->crude_extract spe Reversed-Phase SPE (C18) Step Gradient: CH3CN/H2O crude_extract->spe hplc Reversed-Phase HPLC (C18, 20% CH3CN + 0.1% TFA) spe->hplc pure_compound Pure this compound (45.6 mg/g extract) hplc->pure_compound

Caption: Workflow for the isolation and purification of this compound.

Note on Signaling Pathways: As of the current literature review, there is no specific information available detailing the signaling pathways involved in the biosynthesis of this compound in Paecilomyces farinosus. Research in this area would be a novel contribution to the field.

References

Spectroscopic Analysis of Farinomalein A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farinomalein A is a naturally occurring maleimide isolated from the entomopathogenic fungus Paecilomyces farinosus.[1][2] This compound has demonstrated significant antifungal activity, particularly against the plant pathogen Phytophthora sojae.[2] Its unique structure and biological activity make it a compound of interest for further investigation and potential development as an antifungal agent. This document provides a detailed summary of the spectroscopic data for this compound and standardized protocols for its analysis using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Chemical Structure

Systematic Name: 3-(3-isopropyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

Molecular Formula: C₁₀H₁₃NO₄

Molecular Weight: 211.217 g/mol

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in methanol-d₄ (CD₃OD).

Table 1: ¹H NMR Data of this compound (CD₃OD)

PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
36.75s
52.84m
6, 71.16d6.8
83.84t7.2
92.65t7.2

Table 2: ¹³C NMR Data of this compound (CD₃OD)

PositionChemical Shift (δ) ppm
1172.6
2157.3
3134.9
4171.5
527.9
6, 720.4
836.2
933.1
10175.9
Mass Spectrometry (MS)

High-resolution mass spectrometry provides an accurate mass measurement, which is crucial for determining the elemental composition of a compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ionm/z [M+Na]⁺ (Observed)m/z [M+Na]⁺ (Calculated)Molecular Formula
[M+Na]⁺234.0710234.0737C₁₀H₁₃NO₄Na
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups.

Table 4: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
3113O-H stretch (from carboxylic acid)
1778C=O stretch (symmetric, maleimide)
1717C=O stretch (asymmetric, maleimide)
1702C=O stretch (carboxylic acid)
1405C-N-C stretch (maleimide)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and similar natural products.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 1-5 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and shim the probe to the specific sample and solvent.

    • Calibrate the 90° pulse width for the ¹H channel.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include:

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust for sample concentration)

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include:

      • Spectral width: 200-240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more (adjust for sample concentration and experiment time)

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CD₃OD at 49.0 ppm).

  • 2D NMR (Optional but Recommended):

    • For complete structural elucidation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

This protocol describes the general procedure for obtaining accurate mass data.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (typically 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • The solvent should be compatible with the chosen ionization technique.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

    • Electrospray ionization (ESI) is a common technique for this type of molecule. Acquire spectra in both positive and negative ion modes to determine the best ionization.

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the steps for acquiring an IR spectrum.

  • Sample Preparation:

    • For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the simplest. Place a small amount of the powder directly onto the ATR crystal.

    • Alternatively, prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • For a solution, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by depositing a drop of a concentrated solution and allowing the solvent to evaporate.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Collect a background spectrum of the empty sample holder (e.g., the clean ATR crystal or the KBr pellet holder).

    • Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualizations

Experimental Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_result Final Characterization Sample This compound (Pure Compound) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Structure Structural Elucidation NMR->Structure Formula Molecular Formula MS->Formula Functional_Groups Functional Group ID IR->Functional_Groups Final_Structure Confirmed Structure of This compound Structure->Final_Structure Formula->Final_Structure Functional_Groups->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Hypothesized Antifungal Signaling Pathway Interference

While the exact mechanism of action for this compound against Phytophthora is not yet fully elucidated, maleimides are known to react with sulfhydryl groups of cysteine residues in proteins. This can lead to enzyme inhibition and disruption of cellular processes. A plausible hypothesis is the interference with the cell wall integrity pathway, a common target for antifungal agents.

Hypothesized_Signaling_Pathway cluster_pathway Cell Wall Integrity Pathway (Hypothesized Target) PKC Protein Kinase C (PKC) MAPK_cascade MAP Kinase Cascade (e.g., Mkk2, MpkA) PKC->MAPK_cascade Transcription_Factor Transcription Factor MAPK_cascade->Transcription_Factor Cell_Wall_Synthesis Cell Wall Synthesis Genes Transcription_Factor->Cell_Wall_Synthesis Cell_Wall Cell Wall Integrity Cell_Wall_Synthesis->Cell_Wall Farinomalein This compound Target_Protein Target Protein(s) (e.g., Kinases with Cys residues) Farinomalein->Target_Protein Covalent modification of Cysteine Target_Protein->PKC Inhibition Target_Protein->MAPK_cascade Inhibition

Caption: Hypothesized mechanism of this compound action.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Farinomalein A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farinomalein A is a naturally occurring maleimide compound isolated from the entomopathogenic fungus Paecilomyces farinosus.[1][2] It has demonstrated notable antifungal activity, particularly against the plant pathogen Phytophthora sojae.[1][2][3] This document provides detailed application notes and standardized protocols for conducting antifungal susceptibility testing (AFST) of this compound. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for this specific compound.

Data Presentation: Antifungal Activity of this compound and Derivatives

The following tables summarize the available quantitative data on the antifungal activity of this compound and related compounds. It is important to note that the current literature primarily reports activity from disk diffusion and bioautography assays, with results in micrograms (µg) or micrograms per disk (µ g/disk ) rather than the standard Minimum Inhibitory Concentration (MIC) in µg/mL from broth microdilution assays.

Table 1: Antifungal Activity of this compound

CompoundTest OrganismAssay MethodReported ActivityReference CompoundReference Compound Activity
This compoundPhytophthora sojae P6497Disk Diffusion5 µ g/disk Amphotericin B10 µ g/disk
This compoundCladosporium cladosporioidesBioautography on TLC5 µg--

Table 2: Antifungal Activity of Farinomalein Derivatives against Cladosporium cladosporioides [4]

CompoundAssay MethodReported Activity
Farinomalein CBioautography on TLC0.5 µg
Farinomalein D (racemic)Bioautography on TLC20 µg
Farinomalein EBioautography on TLC20 µg

Postulated Mechanism of Action of Maleimide Antifungal Compounds

While the precise molecular mechanism of this compound has not been fully elucidated, studies on other antifungal maleimide derivatives suggest potential pathways of action. These insights provide a basis for further investigation into this compound's bioactivity.

One proposed mechanism involves the disruption of iron homeostasis, which in turn inhibits ergosterol biosynthesis, a critical component of the fungal cell membrane. This leads to increased membrane permeability and ultimately cell death.

G Postulated Mechanism: Interference with Iron Homeostasis and Ergosterol Biosynthesis FarinomaleinA This compound (Maleimide Compound) IronHomeostasis Disruption of Iron Homeostasis FarinomaleinA->IronHomeostasis ErgosterolBiosynthesis Inhibition of Ergosterol Biosynthesis IronHomeostasis->ErgosterolBiosynthesis CellMembrane Increased Cell Membrane Permeability ErgosterolBiosynthesis->CellMembrane FungalCellDeath Fungal Cell Death CellMembrane->FungalCellDeath

Caption: Postulated mechanism of this compound via iron homeostasis.

Another potential mechanism of action for maleimide compounds involves the inhibition of virulence factors in fungi, such as adhesion, filamentation, and biofilm formation, through the Ras1-cAMP-Efg1 signaling pathway.

G Postulated Mechanism: Inhibition of Ras1-cAMP-Efg1 Signaling Pathway FarinomaleinA This compound (Maleimide Compound) Ras1 Ras1 FarinomaleinA->Ras1 Inhibits cAMP cAMP Ras1->cAMP Efg1 Efg1 cAMP->Efg1 VirulenceFactors Inhibition of Virulence Factors (Adhesion, Biofilm Formation) Efg1->VirulenceFactors Regulates

Caption: Postulated mechanism of this compound via the Ras1-cAMP-Efg1 pathway.

Experimental Protocols

The following are detailed protocols for antifungal susceptibility testing of this compound. These include both a disk diffusion method, similar to that used in the initial discovery of its activity, and a proposed broth microdilution protocol for determining standard MIC values.

Protocol 1: Disk Diffusion Susceptibility Testing for Phytophthora sojae

This protocol is adapted from the method used in the original study of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Methanol (MeOH)

  • Sterile paper disks (6 mm diameter)

  • Phytophthora sojae culture

  • V8 juice agar plates

  • Sterile forceps

  • Micropipettes and sterile tips

  • Incubator (25°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO or MeOH to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Fungal Inoculum: Grow P. sojae on V8 juice agar plates until the mycelium covers the surface.

  • Inoculation of Test Plates: Using a sterile cork borer, take a mycelial plug from the edge of an actively growing P. sojae culture and place it in the center of a fresh V8 juice agar plate.

  • Preparation of Test Disks: Apply a known amount of the this compound stock solution to sterile paper disks to achieve the desired final amount per disk (e.g., 1 µg, 5 µg, 10 µg). Prepare a solvent control disk containing only DMSO or MeOH. Allow the solvent to evaporate completely in a sterile environment.

  • Application of Disks: Using sterile forceps, place the prepared disks on the surface of the inoculated agar plate, approximately 2-3 cm from the central mycelial plug.

  • Incubation: Incubate the plates at 25°C for 48-72 hours, or until the mycelial growth in the control plate (without antifungal) is sufficient.

  • Measurement and Interpretation: Measure the diameter of the zone of inhibition (the area around the disk with no fungal growth) in millimeters. The Minimum Inhibitory Concentration (MIC) in this assay is reported as the lowest amount of this compound on a disk that produces a clear zone of inhibition.

G Workflow for Disk Diffusion Susceptibility Testing Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock PrepDisks Prepare Test Disks with This compound PrepStock->PrepDisks PrepInoculum Prepare Fungal Inoculum (P. sojae) InoculatePlate Inoculate Agar Plate PrepInoculum->InoculatePlate PlaceDisks Place Disks on Inoculated Plate InoculatePlate->PlaceDisks PrepDisks->PlaceDisks Incubate Incubate at 25°C PlaceDisks->Incubate Measure Measure Zone of Inhibition Incubate->Measure End End Measure->End

Caption: Workflow for the disk diffusion antifungal susceptibility test.

Protocol 2: Proposed Broth Microdilution Antifungal Susceptibility Testing

This protocol is a proposed method based on CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound

  • DMSO

  • Fungal isolate of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator (35°C or as appropriate for the fungus)

  • Sterile water and saline

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum standardization

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Fungal Inoculum:

    • For yeasts: Culture the yeast on an appropriate agar plate. Pick a few colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

    • For molds: Grow the mold on an appropriate agar plate until sporulation. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the working solution of this compound (e.g., 128 µg/mL in RPMI-1640 with a final DMSO concentration not exceeding 1%) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in these wells to 200 µL and halve the drug concentrations to the final desired range (e.g., 64 µg/mL down to 0.125 µg/mL). Add 100 µL of sterile RPMI-1640 to well 12.

  • Incubation: Incubate the plate at 35°C for 24-48 hours (or longer, depending on the growth rate of the fungus).

  • Determination of MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition for azoles and ≥90% for amphotericin B, as a reference) compared to the growth control well. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm) with a microplate reader.

G Workflow for Broth Microdilution Susceptibility Testing Start Start PrepStock Prepare this compound Stock Solution Start->PrepStock SerialDilution Perform Serial Dilutions in 96-Well Plate PrepStock->SerialDilution PrepInoculum Prepare and Standardize Fungal Inoculum InoculatePlate Inoculate Wells with Fungal Suspension PrepInoculum->InoculatePlate SerialDilution->InoculatePlate Incubate Incubate at 35°C InoculatePlate->Incubate ReadMIC Determine MIC (Visually or Spectrophotometrically) Incubate->ReadMIC End End ReadMIC->End

References

Application Notes and Protocols: Antibacterial Activity of Farinomalein A against Bacillus subtilis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the antibacterial activity of Farinomalein A against the Gram-positive bacterium, Bacillus subtilis. This compound, a naturally occurring maleimide, has demonstrated inhibitory effects against this bacterium and presents a promising candidate for further investigation as a novel antibacterial agent.

Overview of Antibacterial Activity

This compound has been identified as an active agent against Bacillus subtilis. Studies have indicated that its mechanism of action may involve the disruption of bacterial membrane and/or cell wall functions, leading to leakage of cellular components and ultimately, cell death.[1][2][3] This unique mode of action suggests that this compound could be effective against bacterial strains that have developed resistance to conventional antibiotics targeting other cellular processes.

Quantitative Data Summary

The antibacterial potency of this compound and its analogs has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

CompoundOrganismMIC (µg/mL)
This compoundBacillus subtilis50
Analog 6bBacillus subtilis50
Analog 6cBacillus subtilis50
Analog 6fBacillus subtilis50

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Bacillus subtilis. Data sourced from a study on the synthesis and antimicrobial activities of Farinomaleins.[3]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antibacterial activity of this compound against Bacillus subtilis are provided below.

Inoculum Preparation (Bacillus subtilis)

A standardized inoculum is crucial for the reproducibility of susceptibility testing.

Materials:

  • Bacillus subtilis culture plate (e.g., ATCC 6633)

  • Tryptic Soy Broth (TSB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline (0.85% NaCl)

  • Sterile loops or swabs

  • Spectrophotometer or McFarland standards (0.5)

  • Sterile test tubes

Protocol:

  • Using a sterile loop, pick 3-5 well-isolated colonies of B. subtilis from a fresh (18-24 hour) agar plate.

  • Transfer the colonies into a tube containing 4-5 mL of TSB.

  • Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to or greater than the 0.5 McFarland standard.

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer to reach an absorbance of 0.08-0.13 at 625 nm. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of standardization, dilute the suspension as required for the specific assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of this compound that inhibits the visible growth of B. subtilis.

Materials:

  • Standardized B. subtilis inoculum (prepared as in 3.1)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Pipettes and sterile tips

  • Plate incubator (37°C)

Protocol:

  • Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).

  • Prepare the final inoculum by diluting the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well (except the sterility control).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.

Disk Diffusion Assay (Kirby-Bauer Method)

This is a qualitative method to assess the susceptibility of B. subtilis to this compound.

Materials:

  • Standardized B. subtilis inoculum (prepared as in 3.1)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • This compound solution of known concentration

  • Forceps

  • Incubator (37°C)

Protocol:

  • Dip a sterile cotton swab into the standardized B. subtilis suspension.

  • Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Allow the plate to dry for 3-5 minutes.

  • Aseptically apply sterile filter paper disks impregnated with a known amount of this compound (e.g., 5 µ g/disk ) onto the agar surface using sterile forceps.[4]

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of this compound required to kill B. subtilis.

Materials:

  • Results from the MIC broth microdilution assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipettes and tips

  • Micropipette

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth.

  • Spot-inoculate the aliquot onto a quadrant of an MHA plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count. This is practically determined by identifying the lowest concentration at which no bacterial growth occurs on the MHA plate.

Visualizations

Experimental Workflows

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare this compound Serial Dilutions in 96-Well Plate C Inoculate Wells with Standardized B. subtilis A->C B Standardize B. subtilis Inoculum (0.5 McFarland) B->C D Incubate Plate at 37°C for 18-24h C->D E Visually Inspect for Turbidity (Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for MIC Determination.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plate B Inoculate Plate with Standardized B. subtilis Suspension A->B C Apply this compound Impregnated Disks B->C D Incubate Plate at 37°C for 16-18h C->D E Measure Diameter of Zone of Inhibition D->E F Interpret Susceptibility E->F

Caption: Workflow for Disk Diffusion Assay.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating & Incubation cluster_analysis Analysis A Select Wells from MIC Plate with No Visible Growth B Plate Aliquots from Selected Wells onto Mueller-Hinton Agar A->B C Incubate Plates at 37°C for 18-24h B->C D Observe Plates for Bacterial Growth C->D E Determine MBC: Lowest Concentration with No Growth D->E

Caption: Workflow for MBC Determination.

Proposed Mechanism of Action

Mechanism_of_Action FarinomaleinA This compound Membrane B. subtilis Cell Membrane/Wall FarinomaleinA->Membrane Interacts with Disruption Disruption of Membrane Integrity Membrane->Disruption Leakage Leakage of Cellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed Mechanism of this compound.

References

Culturing Paecilomyces farinosus for Farinomalein A Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paecilomyces farinosus, an entomopathogenic fungus, is a known producer of various bioactive secondary metabolites. Among these is Farinomalein A, a maleimide-bearing compound that has demonstrated significant biological activity, drawing interest for potential therapeutic applications. This document provides detailed application notes and protocols for the culture of Paecilomyces farinosus strain HF599 for the express purpose of producing this compound. The protocols outlined below cover fungal cultivation, metabolite extraction and purification, and analytical methods for quantification.

Data Presentation: Culture Parameters and Yield

The following tables summarize the key quantitative data for the production of this compound based on established protocols.

Table 1: Culture Conditions for Paecilomyces farinosus HF599

ParameterSeed CultureProduction Culture
Culture Medium SMYSMY with 1% Diaion HP-20
Temperature 25°C25°C
Duration 3 days21 days
Agitation Shaking (rpm not specified)Static

Table 2: Composition of SMY Medium

ComponentConcentration
Maltose4%
Yeast Extract1%
Peptone1%

Table 3: Yield of this compound

ParameterValueReference
Crude Extract Yield~1 g per 2 L of culture[1]
Purified this compound Yield45.6 mg per gram of crude extract[1]

Experimental Protocols

Fungal Strain

The recommended strain for this compound production is Paecilomyces farinosus HF599. This strain was originally isolated from a Lepidopteran larval cadaver in Japan and is deposited at the culture collection of the National Institute of Fruit Tree Science.[1]

Culture Media Preparation

SMY Medium (per 1 Liter):

  • Maltose: 40 g

  • Yeast Extract: 10 g

  • Peptone: 10 g

  • Distilled Water: 1 L

Production Medium (per 1 Liter):

  • Prepare 1 L of SMY medium as above.

  • Add 10 g of Diaion HP-20 resin.

  • Sterilize by autoclaving.

Fungal Cultivation Protocol

a. Seed Culture Preparation:

  • Inoculate a slant culture of P. farinosus HF599 into a 100 mL flask containing 30 mL of sterile SMY medium.[1]

  • Incubate at 25°C for 3 days with shaking to ensure sufficient mycelial growth.[1]

b. Production Culture:

  • Transfer 5 mL of the seed culture into a 500 mL baffled flask containing 250 mL of the sterile production medium (SMY supplemented with 1% Diaion HP-20).[1]

  • Incubate the flasks at 25°C for 21 days under static conditions.[1]

Extraction and Purification of this compound
  • Combine the mycelium and fermentation broth from the 21-day old cultures.

  • Perform an initial extraction by adding an equal volume of ethyl acetate to the culture and stirring for 1 hour.[1]

  • Separate the mixture by filtration using Miracloth.[1]

  • Extract the filtrate again with an equal volume of ethyl acetate.[1]

  • Separate the organic layer using a separatory funnel and dry it with anhydrous Na2SO4.[1]

  • Evaporate the solvent to yield the crude extract.[1]

  • For purification, subject the crude extract to reversed-phase column chromatography using a Sep-Pak Vac C18 cartridge.[1]

  • Elute the column with a step gradient of acetonitrile in water (e.g., 10%, 20%, 40%, 60%, 80%, 100%).

  • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

  • Combine the fractions containing the target compound and perform a final purification step using reversed-phase HPLC on a C18 column.[1]

  • A suitable mobile phase for the final purification is 20% acetonitrile with 0.1% trifluoroacetic acid (TFA).[1]

Quantitative Analysis of this compound by HPLC-UV

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

b. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 20% acetonitrile and 0.1% TFA in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm (the UV absorption maximum for the maleimide ring of this compound).[1]

  • Injection Volume: 10-20 µL.

c. Quantification:

  • Prepare a standard stock solution of purified this compound of known concentration.

  • Generate a calibration curve by preparing a series of dilutions of the standard stock solution and injecting them into the HPLC system.

  • Plot the peak area against the concentration to create the calibration curve.

  • Prepare the sample for analysis by dissolving a known weight of the crude or partially purified extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

  • Inject the sample into the HPLC system and determine the peak area corresponding to this compound.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Putative Biosynthetic Pathway of this compound

The biosynthesis of fungal maleimides is thought to involve a collaborative effort between a highly reducing polyketide synthase (HRPKS) and a PKS-nonribosomal peptide synthetase (PKS-NRPS). The following diagram illustrates a putative pathway for this compound, where an amino acid is incorporated with a polyketide chain, followed by cyclization and subsequent modifications to form the final product.

Farinomalein_A_Biosynthesis cluster_precursors Precursors cluster_synthases Megasynthase Complex cluster_intermediates Intermediates cluster_product Final Product beta_alanine β-alanine PKS_NRPS PKS-NRPS Megasynthase beta_alanine->PKS_NRPS isobutyryl_CoA Isobutyryl-CoA isobutyryl_CoA->PKS_NRPS malonyl_CoA Malonyl-CoA malonyl_CoA->PKS_NRPS intermediate1 Polyketide-Amino Acid Intermediate PKS_NRPS->intermediate1 Chain Elongation & Amidation cyclized_intermediate Cyclized Intermediate intermediate1->cyclized_intermediate Cyclization farinomalein_A This compound cyclized_intermediate->farinomalein_A Oxidation & Desaturation

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow for this compound Production and Analysis

The overall process from fungal culture to the final analysis of this compound can be visualized as a sequential workflow.

Farinomalein_A_Workflow start Start: P. farinosus HF599 Slant Culture seed_culture Seed Culture (SMY, 25°C, 3 days) start->seed_culture production_culture Production Culture (SMY + Diaion HP-20, 25°C, 21 days, static) seed_culture->production_culture extraction Extraction with Ethyl Acetate production_culture->extraction crude_extract Crude Extract extraction->crude_extract purification1 Reversed-Phase Column Chromatography (Sep-Pak C18) crude_extract->purification1 purification2 Reversed-Phase HPLC Purification purification1->purification2 pure_compound Pure this compound purification2->pure_compound analysis Quantitative Analysis (HPLC-UV at 223 nm) pure_compound->analysis end End: Quantified this compound analysis->end

Caption: Experimental workflow for this compound production.

Optimization and Troubleshooting

  • Low Yield: If the yield of this compound is low, consider optimizing the culture conditions. While the provided protocol is effective, Paecilomyces species' secondary metabolite production can be sensitive to nutrient concentrations. Systematically varying the concentrations of maltose, yeast extract, and peptone may lead to improved yields. Additionally, ensure the pH of the medium is within the optimal range for Paecilomyces growth, which is generally between 6 and 9.

  • Purification Difficulties: If co-elution of impurities is an issue during HPLC purification, adjusting the mobile phase composition or using a different column chemistry (e.g., a phenyl-hexyl column) may improve separation.

  • Aeration: The established protocol uses static culture for production. While this is effective, for larger scale production in a bioreactor, controlled aeration and agitation would be necessary. Studies on other Paecilomyces species have shown that high aeration rates and agitation speeds can enhance biomass and exopolysaccharide production.[2][3] However, excessive shear stress from high agitation can also be detrimental to fungal mycelia. Therefore, these parameters would need to be carefully optimized for this compound production.

References

Farinomalein A: Application Notes and Protocols for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farinomalein A is a naturally occurring maleimide compound first isolated from the entomopathogenic fungus Paecilomyces farinosus.[1][2] It has demonstrated significant biological activity, primarily as a potent anti-oomycete agent against the plant pathogen Phytophthora sojae.[1][2][3] Additionally, this compound and its synthetic analogs have shown antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, with some unnatural analogs exhibiting activity against the Gram-negative bacterium Escherichia coli.[4][5] The maleimide functional group is a key feature of this compound, suggesting a potential mechanism of action involving covalent interaction with biological nucleophiles, such as cysteine residues in proteins. While the precise molecular targets and signaling pathways of this compound are still under investigation, this document outlines hypothetical mechanisms and provides detailed protocols for researchers to study its mode of action.

Quantitative Data Summary

Currently, detailed quantitative data from specific mechanism of action studies (e.g., IC50 or Ki values against specific enzymes) for this compound are not extensively available in the public domain. The primary quantitative data reported relates to its minimum inhibitory concentration (MIC) against various microorganisms.

CompoundOrganismActivity TypeValueReference
This compoundPhytophthora sojaeAntioomycete5 µ g/disk [1][3]
This compoundBacillus subtilisAntibacterialActive (Concentration not specified)[4][5]
Unnatural Farinomalein AnalogEscherichia coliAntibacterialActive (Concentration not specified)[4][5]

Hypothetical Mechanisms of Action and Signaling Pathways

Based on the structure of this compound and the known mechanisms of other antimicrobial compounds, several plausible mechanisms of action can be proposed.

Covalent Inhibition of Essential Enzymes

The maleimide ring in this compound is an electrophilic Michael acceptor, which can react with nucleophilic residues in proteins, most notably the thiol group of cysteine. This irreversible covalent modification can lead to the inactivation of essential enzymes, disrupting critical cellular processes. Potential targets could include enzymes involved in metabolism, cell division, or virulence.

Hypothetical Covalent Inhibition by this compound FarinomaleinA This compound (with Maleimide Ring) CovalentAdduct Inactive Protein-Farinomalein A Covalent Adduct FarinomaleinA->CovalentAdduct Michael Addition TargetProtein Target Protein (with Cysteine Residue) TargetProtein->CovalentAdduct Covalent Bonding Disruption Disruption of Cellular Pathway CovalentAdduct->Disruption

Hypothetical covalent inhibition of a target protein by this compound.
Disruption of Cell Wall Biosynthesis

A common mechanism for anti-oomycete agents is the inhibition of cell wall biosynthesis. The cell walls of oomycetes like Phytophthora are primarily composed of β-1,3-glucans and cellulose. This compound could potentially inhibit key enzymes in this pathway, such as cellulose synthase. This would lead to a weakened cell wall, osmotic instability, and ultimately, cell lysis.

Hypothetical Inhibition of Cell Wall Synthesis cluster_pathway Cellulose Biosynthesis Pathway Glucose Glucose UDP_Glucose UDP-Glucose Glucose->UDP_Glucose Cellulose Cellulose UDP_Glucose->Cellulose Catalyzed by CelluloseSynthase Cellulose Synthase CelluloseSynthase->Cellulose CellWall Cell Wall Integrity Cellulose->CellWall CellLysis Cell Lysis CellWall->CellLysis Loss of integrity leads to FarinomaleinA This compound Inhibition FarinomaleinA->Inhibition Inhibition->CelluloseSynthase

Hypothetical inhibition of cellulose synthase by this compound.

Experimental Protocols

The following protocols provide methodologies for investigating the mechanism of action of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Phytophthora sojae

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of P. sojae.

Materials:

  • This compound

  • Phytophthora sojae culture

  • V8 juice agar plates

  • Sterile paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO)

  • Sterile water

  • Incubator (25°C)

  • Micropipettes and sterile tips

  • Laminar flow hood

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Prepare Serial Dilutions: Prepare a series of dilutions of this compound from the stock solution using sterile water or culture medium to achieve final concentrations for testing (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0.78 µg/mL).

  • Inoculate Agar Plates: Using a sterile swab or by spreading a zoospore suspension, create a lawn of P. sojae on the surface of V8 juice agar plates.

  • Apply Discs: Aseptically place sterile paper discs onto the inoculated agar surface.

  • Add this compound: Pipette a fixed volume (e.g., 10 µL) of each this compound dilution onto a separate paper disc.

  • Controls: Use a disc with DMSO alone as a negative control and a disc with a known anti-oomycete agent (e.g., metalaxyl) as a positive control.

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (clear area around the disc where growth is inhibited) for each concentration. The MIC is the lowest concentration of this compound that results in a clear zone of inhibition.

Protocol 2: Target Identification via Affinity Chromatography

Objective: To identify potential protein targets of this compound from a P. sojae cell lysate.

Materials:

  • This compound analog with a linker for immobilization (e.g., with a terminal amine or carboxyl group)

  • Affinity chromatography resin (e.g., NHS-activated sepharose)

  • Phytophthora sojae cell lysate

  • Chromatography columns

  • Wash buffers (e.g., PBS with low concentration of non-ionic detergent)

  • Elution buffers (e.g., high salt, low pH, or a solution of free this compound)

  • SDS-PAGE materials

  • Mass spectrometry facility for protein identification

Procedure:

  • Immobilize this compound: Covalently attach the this compound analog to the affinity resin according to the manufacturer's instructions.

  • Prepare Cell Lysate: Grow P. sojae in liquid culture, harvest the mycelia, and prepare a total protein lysate using a suitable lysis buffer containing protease inhibitors.

  • Affinity Chromatography: a. Pack a chromatography column with the this compound-conjugated resin. b. Equilibrate the column with wash buffer. c. Load the P. sojae cell lysate onto the column and allow it to bind. d. Wash the column extensively with wash buffer to remove non-specifically bound proteins. e. Elute the specifically bound proteins using an appropriate elution buffer.

  • Protein Analysis: a. Concentrate the eluted protein fraction. b. Separate the proteins by SDS-PAGE. c. Visualize the protein bands using a suitable stain (e.g., Coomassie blue or silver stain). d. Excise the protein bands of interest.

  • Mass Spectrometry: Submit the excised protein bands for identification by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify the proteins that specifically bind to this compound.

Target Identification Workflow Start Start Immobilize Immobilize this compound on Affinity Resin Start->Immobilize PrepareLysate Prepare P. sojae Protein Lysate Start->PrepareLysate AffinityChrom Affinity Chromatography Immobilize->AffinityChrom PrepareLysate->AffinityChrom Wash Wash to Remove Non-specific Binders AffinityChrom->Wash Elute Elute Bound Proteins Wash->Elute SDSPAGE SDS-PAGE Separation Elute->SDSPAGE ExciseBands Excise Protein Bands SDSPAGE->ExciseBands MassSpec LC-MS/MS Analysis ExciseBands->MassSpec Identify Identify Potential Target Proteins MassSpec->Identify End End Identify->End

Workflow for identifying protein targets of this compound.
Protocol 3: In Vitro Cellulose Synthase Activity Assay

Objective: To determine if this compound inhibits the activity of cellulose synthase from P. sojae.

Materials:

  • This compound

  • Microsomal fraction from P. sojae (as a source of cellulose synthase)

  • UDP-[14C]-glucose (radiolabeled substrate)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and CaCl2)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare Microsomal Fraction: Grow P. sojae and prepare a microsomal fraction containing membrane-bound enzymes, including cellulose synthase, by differential centrifugation.

  • Set up a Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, microsomal fraction, and varying concentrations of this compound or DMSO (vehicle control).

  • Initiate Reaction: Start the enzymatic reaction by adding UDP-[14C]-glucose.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-30°C) for a specific time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., ethanol or by boiling).

  • Isolate Cellulose: Filter the reaction mixture through a glass fiber filter to capture the insoluble [14C]-cellulose product. Wash the filter extensively to remove unincorporated UDP-[14C]-glucose.

  • Quantify Radioactivity: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of cellulose synthase activity for each concentration of this compound compared to the DMSO control. Determine the IC50 value if possible.

Conclusion

This compound presents a promising scaffold for the development of new anti-oomycete and antibacterial agents. The protocols and hypothetical mechanisms outlined in this document provide a framework for researchers to further elucidate its precise mechanism of action. Understanding the molecular targets and pathways affected by this compound will be crucial for its future development and application in agriculture and medicine.

References

Troubleshooting & Optimization

Overcoming challenges in Farinomalein A chemical synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Farinomalein A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this potent antifungal agent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route to this compound is most suitable for scale-up?

A1: The Horner-Wadsworth-Emmons (HWE) route is generally considered more suitable for scaling up.[1] This is primarily because it avoids the use of hazardous and expensive reagents like Dess-Martin periodinane (DMP), which is a key component of the γ-hydroxybutenolide route. The HWE synthesis has been successfully scaled up to 10-gram batches.[1]

Q2: What are the main challenges associated with the γ-hydroxybutenolide route?

A2: The primary challenge is the oxidation step of the γ-hydroxybutenolide intermediate to the corresponding anhydride using Dess-Martin periodinane (DMP). DMP is not only costly and hazardous but also makes the process difficult to scale up.[1][2] Work-up procedures to remove DMP byproducts can also be challenging.

Q3: Are there alternative, more recent synthetic methods for this compound?

A3: Yes, a single-step synthesis has been reported. This method involves the radical-mediated introduction of an isopropyl group to bromomaleic anhydride followed by a one-pot maleimide formation with β-alanine.

Q4: Can I use a different dehydrating agent for the anhydride formation in the HWE route?

A4: While trifluoroacetic anhydride (TFAA) is reported to give a quantitative yield of the maleic anhydride intermediate,[1] other dehydrating agents commonly used for anhydride synthesis, such as acetic anhydride or dicyclohexylcarbodiimide (DCC), could potentially be employed. However, reaction conditions would need to be optimized, and yields may vary.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Route

Problem 1: Low yield in the initial Horner-Wadsworth-Emmons condensation.

  • Possible Cause 1: Incomplete deprotonation of the phosphonate reagent.

    • Solution: Ensure the use of a sufficiently strong base and anhydrous reaction conditions. Moisture can quench the phosphonate carbanion. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Steric hindrance or low reactivity of the ketone.

    • Solution: Ethyl 3-methyl-2-oxobutyrate is the reported substrate.[1] If using a different ketone, consider that sterically hindered ketones may react slower. Increasing the reaction temperature or time may improve conversion.

  • Possible Cause 3: Impure phosphonate reagent.

    • Solution: Impurities from the synthesis of the phosphonate reagent can interfere with the reaction. Purify the triethylphosphonoacetate by distillation or chromatography before use.

Problem 2: Low yield during the hydrolysis of the diester.

  • Possible Cause 1: Incomplete hydrolysis.

    • Solution: The hydrolysis with lithium hydroxide (LiOH) is reported to be high-yielding (96%).[1] If you are experiencing lower yields, ensure an adequate amount of LiOH is used and allow for sufficient reaction time. Monitoring the reaction by TLC to confirm the disappearance of the starting material is recommended.

  • Possible Cause 2: Difficulty in isolating the diacid product.

    • Solution: The diacid product is water-soluble. Acidify the reaction mixture carefully and extract with a suitable organic solvent. Multiple extractions may be necessary to ensure complete recovery of the product.

Problem 3: Incomplete conversion during the final imide formation.

  • Possible Cause 1: Inefficient reaction between the anhydride and β-alanine.

    • Solution: The reaction is typically carried out in refluxing acetic acid.[1] Ensure the reaction is heated to a sufficient temperature and for an adequate duration (e.g., 2 hours).[1]

  • Possible Cause 2: Degradation of the product or starting material.

    • Solution: Prolonged heating or excessively high temperatures might lead to degradation. Monitor the reaction progress by TLC and avoid unnecessarily long reaction times.

γ-Hydroxybutenolide Route

Problem 1: Low yield in the formation of the γ-hydroxybutenolide.

  • Possible Cause 1: Inefficient condensation of isovaleraldehyde and glyoxylic acid.

    • Solution: This reaction can be sensitive to the reaction conditions. Ensure proper temperature control and stoichiometry of the reactants. The use of a suitable catalyst might be necessary to improve the yield.

Problem 2: Difficulties with the Dess-Martin periodinane (DMP) oxidation.

  • Possible Cause 1: Incomplete oxidation.

    • Solution: Use a slight excess of DMP to ensure complete conversion of the alcohol. The reaction is typically fast at room temperature. Monitor by TLC to confirm the disappearance of the starting material.

  • Possible Cause 2: Complicated work-up and purification.

    • Solution: The DMP byproducts can complicate purification. A common work-up involves quenching the reaction with a solution of sodium thiosulfate and sodium bicarbonate. Filtration through a pad of celite can also help to remove the insoluble byproducts.

Quantitative Data

Table 1: Reported Yields for the Horner-Wadsworth-Emmons Route

StepReactionReagentsYieldReference
1Horner-Wadsworth-Emmons CondensationEthyl 3-methyl-2-oxobutyrate, Triethylphosphonoacetate80%[1]
2Diester HydrolysisLithium Hydroxide (LiOH)96%[1]
3Anhydride FormationTrifluoroacetic Anhydride (TFAA)Quantitative[1]
4Imide Formationβ-Alanine, Acetic Acid60%[1]
Overall ~46%

Experimental Protocols

Horner-Wadsworth-Emmons Route

Step 1: Synthesis of the Diester Intermediate

  • In a reaction vessel under an inert atmosphere, combine ethyl 3-methyl-2-oxobutyrate and triethylphosphonoacetate.

  • Add a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to proceed until completion, monitoring by TLC.

  • Work up the reaction mixture appropriately to isolate the diester product. The reported yield for this step is 80%.[1]

Step 2: Hydrolysis to the Diacid

  • Dissolve the diester in a suitable solvent mixture (e.g., THF/water).

  • Add an aqueous solution of lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Acidify the reaction mixture with an appropriate acid (e.g., HCl) and extract the diacid product with an organic solvent. The reported yield is 96%.[1]

Step 3: Formation of the Maleic Anhydride Intermediate

  • Dissolve the diacid in a suitable solvent.

  • Add trifluoroacetic anhydride (TFAA) at room temperature.

  • Stir the reaction mixture until the formation of the anhydride is complete.

  • The reaction is reported to proceed in quantitative yield.[1] The solvent and excess TFAA can be removed under vacuum.

Step 4: Synthesis of this compound

  • To a solution of the maleic anhydride intermediate in acetic acid, add β-alanine.

  • Reflux the reaction mixture for approximately 2 hours.[1]

  • After cooling, evaporate the solvent under vacuum.

  • The crude product is then dissolved in an organic solvent (e.g., ethyl acetate), washed with acidic water and brine, dried, and concentrated.

  • Purify the final product by flash column chromatography to obtain this compound as a white solid. The reported yield for this final step is 60%.[1]

Visualizations

Farinomalein_HWE_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product A Ethyl 3-methyl-2-oxobutyrate C Horner-Wadsworth-Emmons Condensation A->C B Triethylphosphonoacetate B->C I1 Diester C->I1 80% yield D Diester Hydrolysis I2 Diacid D->I2 96% yield E Anhydride Formation I3 Maleic Anhydride E->I3 Quantitative F Imide Formation G This compound F->G 60% yield I1->D I2->E I3->F

Caption: Horner-Wadsworth-Emmons synthesis workflow for this compound.

Troubleshooting_HWE_Condensation Start Low Yield in HWE Step? Cause1 Incomplete Deprotonation? Start->Cause1 Cause2 Low Reactivity of Ketone? Start->Cause2 Cause3 Impure Phosphonate? Start->Cause3 Solution1 Use strong base, anhydrous conditions, inert atmosphere. Cause1->Solution1 Solution2 Increase reaction temperature/time. Cause2->Solution2 Solution3 Purify phosphonate reagent. Cause3->Solution3

Caption: Troubleshooting logic for the HWE condensation step.

References

Farinomalein A Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Farinomalein A in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in aqueous solutions?

A1: The main stability issue for this compound in aqueous solutions is the hydrolysis of its maleimide ring. This chemical group is susceptible to ring-opening, especially in neutral to alkaline conditions, which renders the molecule inactive for its intended biological or chemical interactions that rely on the intact maleimide moiety.[1][2]

Q2: What is the expected degradation product of this compound in an aqueous solution?

A2: The degradation of this compound in aqueous solution primarily occurs through the hydrolysis of the maleimide ring to form a maleamic acid derivative. This reaction involves the addition of a water molecule across one of the carbonyl groups of the maleimide ring.

Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

A3: To minimize hydrolysis, it is recommended to prepare and handle this compound solutions in a slightly acidic buffer, ideally within a pH range of 6.5 to 7.5.[1] The rate of maleimide hydrolysis increases significantly at pH values above 7.5.[1][2]

Q4: How should I prepare and store stock solutions of this compound?

A4: For maximum stability, this compound stock solutions should be prepared fresh in an anhydrous solvent such as DMSO or DMF.[1] If aqueous stock solutions are necessary, they should be prepared in a slightly acidic buffer (pH 6.5-7.5) and used immediately. For short-term storage of anhydrous stock solutions, aliquoting and storing at -20°C for up to one month is advisable.[1] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation.[1]

Q5: Can I autoclave aqueous solutions containing this compound?

A5: Autoclaving is not recommended for solutions containing this compound. The high temperature and pressure will significantly accelerate the hydrolysis of the maleimide ring, leading to complete degradation of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no biological activity observed in my experiment. Hydrolysis of the this compound maleimide ring.- Prepare fresh this compound solutions in a slightly acidic buffer (pH 6.5-7.5) immediately before use. - Avoid using buffers with a pH above 7.5. - Confirm the integrity of your this compound stock solution using an appropriate analytical method like HPLC.
Inconsistent results between experimental replicates. Progressive degradation of this compound in the working solution over the course of the experiment.- Use freshly prepared this compound for each replicate. - If the experiment is lengthy, consider preparing a fresh working solution at intermediate time points. - Maintain a consistent and controlled temperature for your experimental setup.
Unexpected peaks appear in my analytical chromatogram (e.g., HPLC). Formation of the maleamic acid degradation product.- Compare the chromatogram of your sample with a freshly prepared standard of this compound. - The new peak likely corresponds to the hydrolyzed form. This can be confirmed by analyzing a sample of this compound that has been intentionally subjected to basic conditions (e.g., pH 9) to accelerate degradation.
Difficulty dissolving this compound in aqueous buffer. This compound may have limited aqueous solubility.- Prepare a concentrated stock solution in an anhydrous solvent like DMSO or DMF first. - Then, dilute the stock solution into your aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data on Maleimide Stability (Illustrative)

Disclaimer: The following data is illustrative and based on the general behavior of N-alkylmaleimides. Specific stability data for this compound is not currently available in the public domain. Researchers should perform their own stability studies for their specific experimental conditions.

Table 1: Illustrative Half-life of a Typical N-Alkylmaleimide at Different pH Values (37°C)

pHApproximate Half-life (hours)
6.0> 200
7.0~100
7.4~40
8.0~10
9.0< 1

Table 2: Illustrative Effect of Temperature on the Half-life of a Typical N-Alkylmaleimide (pH 7.4)

Temperature (°C)Approximate Half-life (hours)
4> 200
25~100
37~40

Experimental Protocols

Protocol 1: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
  • Preparation of Solutions:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare the desired aqueous buffer (e.g., 100 mM phosphate buffer) at the pH you wish to test. Degas the buffer to remove dissolved oxygen.

  • Initiation of the Stability Study:

    • Dilute the this compound stock solution into the pre-warmed aqueous buffer to a final concentration suitable for your analytical method (e.g., 100 µM).

    • Immediately take a sample (t=0) and analyze it using a suitable analytical method (e.g., HPLC-UV).

  • Incubation:

    • Incubate the remaining solution at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • Time-point Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

  • Sample Analysis:

    • Analyze each aliquot by HPLC-UV to determine the concentration of the remaining intact this compound. The appearance of a new, more polar peak is indicative of the maleamic acid degradation product.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t½) of this compound under the tested conditions.

Protocol 2: Analytical Method for Monitoring this compound Stability by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Gradient: A suitable gradient to separate this compound from its degradation product (e.g., start with 95% A and 5% B, and ramp to 5% A and 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., determined by a UV scan).

  • Quantification: The concentration of this compound can be determined by integrating the peak area and comparing it to a standard curve of freshly prepared this compound.

Visualizations

FarinomaleinA_Degradation FarinomaleinA This compound (Intact Maleimide Ring) DegradationProduct Maleamic Acid Derivative (Hydrolyzed Ring) FarinomaleinA->DegradationProduct Hydrolysis Hydrolysis H₂O (Neutral to Alkaline pH)

Caption: Degradation pathway of this compound in aqueous solution.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_buffer Prepare Aqueous Buffer (Desired pH) start->prep_buffer initiate Dilute Stock into Buffer (t=0 sample) prep_stock->initiate prep_buffer->initiate incubate Incubate at Constant Temperature initiate->incubate sample Collect Samples at Time Intervals incubate->sample analyze Analyze by HPLC sample->analyze data_analysis Calculate Half-life analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for stability assessment.

Troubleshooting_Tree start Inconsistent or Unexpected Results? check_activity Low Biological Activity? start->check_activity Yes check_hplc Unexpected HPLC Peaks? start->check_hplc No hydrolysis_suspected Potential Maleimide Hydrolysis check_activity->hydrolysis_suspected Yes check_hplc->hydrolysis_suspected Yes solution1 Use Freshly Prepared Solution in pH 6.5-7.5 Buffer hydrolysis_suspected->solution1 solution2 Verify Stock Solution Integrity hydrolysis_suspected->solution2 solution3 Run a Degraded Standard to Confirm Peak Identity hydrolysis_suspected->solution3

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Preventing Degradation of Maleimide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of maleimide compounds during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of maleimide degradation in experimental settings?

A1: The two primary causes of maleimide degradation are hydrolysis and reaction with nucleophiles other than the intended thiol target. Hydrolysis, the ring-opening of the maleimide moiety by water, is a significant concern, especially at neutral to alkaline pH.[1][2] This reaction renders the maleimide inactive and unable to participate in the desired conjugation reaction. Additionally, maleimides can react with other nucleophilic groups present in the reaction mixture, such as primary amines (e.g., lysine residues), particularly at pH values above 7.5.[2]

Q2: How does pH affect the stability of maleimide compounds?

A2: The pH of the reaction buffer is a critical factor influencing maleimide stability. The optimal pH range for the highly selective reaction of maleimides with thiols is between 6.5 and 7.5.[2] Within this window, the reaction with thiols is approximately 1,000 times faster than with amines.[2] As the pH increases above 7.5, the rate of maleimide hydrolysis significantly increases, leading to a rapid loss of reactive maleimide.[2] Conversely, at a pH below 6.5, the thiol-maleimide reaction rate slows down.

Q3: What is the impact of temperature on maleimide stability?

A3: Higher temperatures accelerate the rate of maleimide hydrolysis. For instance, the rate of hydrolysis of 8-arm PEG-maleimide at pH 7.4 is approximately five times higher at 37°C compared to 20°C.[3] Therefore, for sensitive experiments or long-term storage of maleimide-containing solutions, it is advisable to work at lower temperatures (e.g., 4°C) to minimize degradation.[4]

Q4: How should I store and handle maleimide compounds to ensure their stability?

A4: Proper storage and handling are crucial for maintaining the reactivity of maleimide compounds.

  • Solid Form: Store solid maleimide compounds in a desiccator at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in anhydrous, water-miscible organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[5] These stock solutions should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of maleimides are not recommended for long-term storage due to their susceptibility to hydrolysis.[2] Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[2]

Q5: What are "self-hydrolyzing" maleimides, and how do they improve conjugate stability?

A5: "Self-hydrolyzing" maleimides are next-generation reagents designed to enhance the stability of the final conjugate.[1][6] After the maleimide reacts with a thiol to form a thiosuccinimide linkage, these modified maleimides undergo rapid and efficient intramolecular hydrolysis of the thiosuccinimide ring.[1] This ring-opening reaction results in a stable succinamic acid thioether, which is resistant to the retro-Michael reaction, a process that can lead to deconjugation of the payload.[1][7]

Troubleshooting Guides

This section addresses common issues encountered during experiments involving maleimide compounds.

Issue 1: Low or No Conjugation Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Maleimide Hydrolysis Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use. Avoid storing maleimides in aqueous buffers for extended periods. Run the conjugation reaction at a pH between 6.5 and 7.5. Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis.
Incorrect pH of Reaction Buffer Verify the pH of your reaction buffer before starting the experiment. Ensure it is within the optimal range of 6.5-7.5 for thiol-maleimide conjugation.
Oxidation of Thiols If conjugating to a protein, ensure that disulfide bonds are adequately reduced to free thiols. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain a thiol and therefore does not need to be removed before adding the maleimide. If using DTT (dithiothreitol), it must be completely removed before adding the maleimide reagent. Degas buffers to minimize oxygen and prevent re-oxidation of thiols.
Presence of Competing Nucleophiles Avoid buffers containing primary or secondary amines (e.g., Tris) if the pH is above 7.5, as they can compete with the thiol for reaction with the maleimide. Ensure that any thiol-containing reagents (e.g., DTT) are removed before the conjugation step.
Insufficient Molar Excess of Maleimide Optimize the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide is a common starting point.
Issue 2: Instability of the Maleimide-Thiol Conjugate (Deconjugation)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Retro-Michael Reaction After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (8.5-9.0) for a controlled period.[8]
Thiazine Rearrangement (for N-terminal Cysteine Conjugates) If conjugating to a peptide or protein with an N-terminal cysteine, be aware of the potential for thiazine rearrangement, which can be a stabilizing or a side reaction depending on the desired outcome.[9][10] This rearrangement is favored at neutral to basic pH. To avoid it, perform the conjugation at a more acidic pH (around 5.0).[9] To promote it for stabilization, an extended incubation at pH 7.4 can be used.[11]
Use of Standard N-alkyl Maleimides Consider using "self-hydrolyzing" maleimides or N-aryl maleimides, which are designed to form more stable conjugates.[6][12] N-aryl maleimide adducts have been shown to have significantly longer half-lives than their N-alkyl counterparts.[12]

Quantitative Data Summary

The stability of maleimide compounds and their conjugates is highly dependent on the experimental conditions. The following tables summarize key quantitative data to aid in experimental design.

Table 1: Half-life of Maleimide Compounds Under Various Conditions

Maleimide DerivativeConditionHalf-life (t½)
N-phenyl maleimidepH 7.4, 22°C~55 minutes
N-(p-fluorophenyl) maleimidepH 7.4, 22°C~28 minutes
Maleimide with adjacent amino grouppH 7.4, 22°C~25 minutes
8-arm PEG-maleimide on PLGA NPs4°C~32 days
8-arm PEG-maleimide on PLGA NPs20°C~11 days

Data compiled from multiple sources.[4][6]

Table 2: Half-life of Maleimide-Thiol Adducts (Thiosuccinimide Conjugates)

Maleimide AdductConditionHalf-life (t½)
N-alkyl thiosuccinimidepH 7.4, 37°C~27 hours
N-aryl thiosuccinimidepH 7.4, 37°C~1.5 hours
N-fluorophenyl thiosuccinimidepH 7.4, 37°C~0.7 hours
N-aminoethyl thiosuccinimidepH 7.4, 37°C~0.4 hours
N-ethylmaleimide-thiol adductIn presence of glutathione20 - 80 hours

Data compiled from multiple sources.[6][7][12]

Experimental Protocols

Protocol 1: Standard Maleimide-Thiol Conjugation

This protocol provides a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein.

  • Protein Preparation:

    • Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5) to a concentration of 1-10 mg/mL.

    • If reduction of disulfide bonds is necessary, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the maleimide reagent in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light if the maleimide is fluorescent.

  • Quenching (Optional):

    • To stop the reaction, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added to quench any unreacted maleimide.

  • Purification:

    • Remove excess, unreacted maleimide and other small molecules from the conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration.

Protocol 2: Monitoring Maleimide Hydrolysis by HPLC

This protocol describes a method to quantify the rate of maleimide hydrolysis using reverse-phase high-performance liquid chromatography (RP-HPLC).[12][13][14]

  • Sample Preparation:

    • Prepare a stock solution of the maleimide compound in an appropriate organic solvent (e.g., acetonitrile).

    • Prepare the desired aqueous buffer at the pH to be tested (e.g., phosphate buffer at pH 7.4).

    • Initiate the hydrolysis by diluting the maleimide stock solution into the aqueous buffer to a final concentration suitable for HPLC analysis.

  • HPLC Analysis:

    • At various time points, inject an aliquot of the reaction mixture onto an RP-HPLC system equipped with a C18 column and a UV detector.[12]

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate the intact maleimide from its hydrolysis product (maleamic acid).[12]

    • Monitor the elution profile at a wavelength where both the maleimide and its hydrolyzed form absorb.

  • Data Analysis:

    • Quantify the peak areas of the intact maleimide and the hydrolysis product at each time point.[12]

    • Calculate the percentage of remaining maleimide over time and determine the half-life of hydrolysis under the tested conditions.

Protocol 3: Post-Conjugation Stabilization by Thiosuccinimide Ring Hydrolysis

This protocol describes how to increase the stability of a maleimide-thiol conjugate by promoting the hydrolysis of the thiosuccinimide ring.[8]

  • Perform Conjugation:

    • Follow the steps outlined in Protocol 1 to perform the initial maleimide-thiol conjugation.

  • Purify Conjugate:

    • After the conjugation reaction, purify the conjugate to remove any unreacted maleimide and reducing agents.

  • Induce Hydrolysis:

    • Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate buffer).

    • Incubate the solution at room temperature or 37°C for 1-2 hours. Monitor the ring-opening by mass spectrometry if possible.

  • Re-neutralize and Store:

    • Once the hydrolysis is complete, exchange the buffer back to a neutral pH (e.g., PBS pH 7.4) for storage.

    • Store the stabilized conjugate under appropriate conditions (e.g., 4°C or frozen at -20°C or -80°C).

Visualizations

Maleimide_Hydrolysis_Pathway Maleimide Reactive Maleimide TransitionState Transition State Maleimide->TransitionState Nucleophilic Attack MaleamicAcid Inactive Maleamic Acid TransitionState->MaleamicAcid Ring Opening H2O H2O H2O->TransitionState OH OH- OH->TransitionState Base Catalyzed

Caption: Pathway of maleimide hydrolysis leading to inactivation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Maleimide Is Maleimide Reagent Fresh? Start->Check_Maleimide Check_pH Is pH 6.5-7.5? Check_Maleimide->Check_pH Yes Prepare_Fresh Prepare Fresh Maleimide Solution Check_Maleimide->Prepare_Fresh No Check_Thiols Are Thiols Reduced and Free? Check_pH->Check_Thiols Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Excess Sufficient Molar Excess? Check_Thiols->Check_Excess Yes Reduce_Protein Reduce/Purify Protein Check_Thiols->Reduce_Protein No Optimize_Ratio Optimize Molar Ratio Check_Excess->Optimize_Ratio No Success Successful Conjugation Check_Excess->Success Yes Prepare_Fresh->Check_pH Adjust_pH->Check_Thiols Reduce_Protein->Check_Excess Optimize_Ratio->Success

Caption: Troubleshooting workflow for low maleimide conjugation yield.

Conjugate_Stabilization Thiosuccinimide Thiosuccinimide Adduct (Reversible) Retro_Michael Retro-Michael Reaction Thiosuccinimide->Retro_Michael Hydrolysis Hydrolysis (pH > 8) Thiosuccinimide->Hydrolysis Deconjugated Deconjugated Products Retro_Michael->Deconjugated Succinamic_Acid Succinamic Acid Thioether (Stable) Hydrolysis->Succinamic_Acid

Caption: Stabilization of maleimide-thiol conjugate via hydrolysis.

References

Technical Support Center: Optimizing Solvent Extraction of Fungal Secondary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the solvent extraction of fungal secondary metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for extracting metabolites from a new or uncharacterized fungal strain?

A1: When the polarity of the target metabolites is unknown, it is recommended to start with a broad-spectrum solvent. Ethyl acetate is frequently suggested as a good initial choice because it can extract a wide range of metabolites.[1][2] For a more comprehensive initial screening, using a series of solvents with varying polarities (e.g., non-polar like hexane, semi-polar like ethyl acetate or chloroform, and polar like methanol) can provide a fuller picture of the metabolome.[2]

Q2: What are the most critical physico-chemical parameters to optimize for maximizing secondary metabolite yield?

A2: Several parameters significantly influence the production of secondary metabolites. Key factors to optimize include the composition of the culture media (carbon and nitrogen sources), temperature, pH, and incubation time.[3][4] For instance, simple carbon sources like glucose and dextrose can greatly affect the growth of marine-derived fungi and their secondary metabolite production.[4]

Q3: Should I use solid-state or submerged (liquid) fermentation for my fungus?

A3: The choice depends on the fungal species and the target metabolites. Some fungi produce different or higher quantities of metabolites in solid versus liquid culture. Solid-state fermentation can sometimes mimic the natural growth conditions of the fungus more closely. Liquid culture, however, is often easier to scale up and from which to perform extractions.[5] If possible, preliminary trials with both methods are recommended to determine the optimal condition for your specific strain.

Q4: How can I avoid the rediscovery of known compounds?

A4: To avoid rediscovering known molecules, a process called dereplication is crucial. This involves using techniques like mass spectrometry-based metabolomics to quickly identify the compounds in your extract.[6] The resulting data can be compared against natural product databases to prioritize strains that are producing novel or interesting secondary metabolites.[6]

Troubleshooting Guide

This section addresses specific problems that may arise during the extraction process.

Problem Possible Cause(s) Suggested Solution(s)
No target metabolite detected in the final extract. 1. The biosynthetic gene cluster for the metabolite is silent under the tested laboratory conditions.[1] 2. The incorrect solvent was used for extraction, failing to solubilize the target compound.[1] 3. The metabolite is unstable and degraded during the extraction or drying process.1. Employ the OSMAC (One Strain, Many Compounds) approach by systematically altering growth parameters like media, temperature, or pH.[1] 2. Perform sequential extractions with solvents of different polarities (e.g., hexane, ethyl acetate, methanol).[2] 3. Avoid high temperatures during solvent evaporation; use a rotary evaporator at a lower temperature (e.g., 40-50°C).[2] Consider extraction at lower temperatures.
The extract is contaminated with a large amount of fats or lipids. Fungi can produce significant quantities of fats, which are readily soluble in common organic solvents like ethyl acetate and acetone.[2]Perform a preliminary de-fatting step. Extract the sample first with a non-polar solvent like hexane to remove lipids. Then, partition the de-fatted material with a more polar solvent like 60% methanol-water to isolate more polar metabolites.[2]
An emulsion forms during liquid-liquid extraction, preventing phase separation. Vigorous shaking or homogenization can create a stable emulsion between the aqueous culture medium and the organic solvent.[5]Briefly sonicate the mixture. The ultrasonic waves can help break the emulsion and separate the layers.[5] Alternatively, allow the mixture to sit undisturbed for a longer period or add a small amount of a saturated salt solution (brine) to help break the emulsion.
Low overall yield of extracted metabolites. 1. Insufficient extraction time or volume of solvent. 2. Inefficient cell lysis, preventing the solvent from accessing intracellular metabolites. 3. Suboptimal fermentation conditions leading to poor metabolite production.1. Perform multiple extractions (at least three times) on the same fungal biomass and pool the extracts.[5] Increase the solvent-to-biomass ratio.[5] 2. For intracellular metabolites, ensure thorough homogenization or grinding of the mycelium, possibly in the presence of the solvent.[5] Using methods like ultrasonication can also improve cell disruption.[7] 3. Re-evaluate and optimize fermentation parameters such as media composition, pH, temperature, and incubation time.[3][4]

Data Presentation: Solvent Selection

The choice of solvent is critical and directly impacts the diversity and quantity of metabolites extracted.

Table 1: Comparison of Extraction Solvents for Fungal Metabolites

Solvent SystemTarget MetabolitesNumber of Detected Peaks (Example)Key AdvantagesSource(s)
Methanol Broad range, good for polar compounds~300Good recovery of metabolites, easy to remove, good reproducibility.[8][9][8][9]
60% Methanol with 1% Formic Acid Polar and semi-polarHigher than 100% Methanol, Acetonitrile, or WaterEffective for both solid and liquid cultures; acid can improve extraction of certain compounds.[7]
Ethyl Acetate Broad range of semi-polar to non-polarVaries by fungusWidely used, effective for many bioactive compounds, good starting point.[1][2]
Biphasic (Methanol/Water & Chloroform) Separates polar and non-polar metabolitesMore peaks in the polar phaseAllows for simultaneous but separate extraction of different polarity classes.[9]
Butanol:Methanol:Water (2:1:1, v/v) Polar and relatively non-polarNot specifiedSingle-step extraction for broad polarity coverage with good protein precipitation.[10][11]

Experimental Workflows and Logic Diagrams

Visual aids to guide experimental design and troubleshooting.

ExtractionWorkflow cluster_prep Phase 1: Culture & Harvest cluster_extract Phase 2: Extraction cluster_post Phase 3: Processing & Analysis FungalCulture Fungal Culture (Solid or Liquid) Harvest Harvest Biomass (Mycelia/Broth) FungalCulture->Harvest Homogenize Homogenize/ Grind Mycelia Harvest->Homogenize AddSolvent Add Organic Solvent (e.g., Ethyl Acetate) Harvest->AddSolvent For extracellular metabolites Homogenize->AddSolvent Agitate Agitate / Sonicate AddSolvent->Agitate Separate Separate Phases (Filtration/Centrifugation) Agitate->Separate Evaporate Evaporate Solvent (Rotary Evaporator) Separate->Evaporate CrudeExtract Obtain Crude Extract Evaporate->CrudeExtract Analysis Analysis (HPLC, MS, NMR) CrudeExtract->Analysis

Caption: General workflow for solvent extraction of fungal secondary metabolites.

TroubleshootingYield Start Problem: Low Metabolite Yield CheckCulture Were culture conditions (pH, temp, media) optimized? Start->CheckCulture CheckExtraction Was the extraction protocol efficient? CheckCulture->CheckExtraction Yes OptimizeCulture Solution: Optimize culture parameters using OSMAC approach. CheckCulture->OptimizeCulture No IncreaseSolvent Solution: Increase solvent volume and/or extraction time. CheckExtraction->IncreaseSolvent No (Time/Volume Issue) ImproveLysis Solution: Improve cell lysis (grinding, sonication). CheckExtraction->ImproveLysis No (Cell Disruption Issue) ChangeSolvent Solution: Test different solvents or a sequential extraction. CheckExtraction->ChangeSolvent No (Solvent Mismatch)

Caption: Troubleshooting decision tree for low secondary metabolite yield.

Detailed Experimental Protocols

Protocol 1: Ethyl Acetate Extraction from Solid Agar Culture

This protocol is adapted from methodologies for extracting metabolites from fungi grown on solid media.[1][12][13]

  • Culture: Grow the fungal strain on a suitable solid agar medium (e.g., Potato Dextrose Agar - PDA) in petri dishes until sufficient growth is observed.

  • Harvesting: Cut the agar containing the fungal culture into small pieces (~1 cm²).

  • Extraction:

    • Place the agar pieces into a large Erlenmeyer flask.

    • Add ethyl acetate to the flask, ensuring the solvent completely covers the agar pieces (a common ratio is 2:1 solvent to agar volume).[5]

    • Homogenize the mixture using a blender or homogenizer to break up the agar and mycelium.[5]

    • Agitate the mixture on a shaker at room temperature for at least 4-6 hours. For exhaustive extraction, this step can be repeated 2-3 times with fresh solvent.

  • Separation:

    • Filter the mixture through cheesecloth or a Büchner funnel to remove the solid agar and mycelial debris.

    • Collect the ethyl acetate filtrate.

  • Drying and Concentration:

    • Dry the ethyl acetate extract over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

    • Filter off the sodium sulfate.

    • Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

  • Storage: Store the resulting crude extract at -20°C until further analysis.

Protocol 2: Biphasic Extraction from Liquid Culture

This protocol is designed to separate polar and non-polar metabolites from a liquid fermentation broth.[9]

  • Culture and Separation:

    • Grow the fungus in a suitable liquid broth.

    • Separate the mycelium from the culture broth by filtration or centrifugation. The broth can be extracted for extracellular metabolites, and the mycelium for intracellular ones.

  • Intracellular Metabolite Extraction (Mycelium):

    • Freeze-dry (lyophilize) the harvested mycelial biomass to remove water.

    • Homogenize the dried mycelium in a mixture of cold methanol (-30°C), cold chloroform (-30°C), and cold water (4°C) in a ratio of 1:0.5:0.4 (v/v/v).[9]

  • Phase Separation:

    • Add more cold chloroform to the homogenate to achieve a methanol:chloroform ratio of 1:1.[9]

    • Finally, add cold water to achieve a final methanol:chloroform:water ratio of 1:1:0.9 (v/v/v).[9]

    • Vortex the mixture thoroughly and centrifuge (e.g., 1000 x g for 10 minutes) to achieve clear phase separation.

  • Collection:

    • The upper phase (methanol/water) contains the polar metabolites.

    • The lower phase (chloroform) contains the non-polar metabolites.

    • Carefully collect each phase separately using a glass syringe or pipette.

  • Concentration: Evaporate the solvent from each phase separately using a rotary evaporator or a vacuum concentrator to obtain two distinct crude extracts.

  • Storage: Store the dried extracts at -20°C.

References

Addressing solubility problems of Farinomalein A in biological media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges encountered with Farinomalein A in biological media.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is reportedly soluble in several organic solvents, including dichloromethane (CH2Cl2), acetone, toluene, and methanol (CH3OH). However, its solubility in aqueous buffers and biological media is limited, which often presents a challenge for in vitro and in vivo experiments.

Q2: I am seeing precipitation when I add my DMSO stock of this compound to my cell culture medium. What is happening?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a concentrated organic solvent (like DMSO) is introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, and the compound crashes out of the solution. To mitigate this, it is crucial to keep the final concentration of the organic solvent in your medium as low as possible, typically below 1% and often below 0.5%, to avoid both precipitation and solvent-induced cytotoxicity.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: As a general rule, the final concentration of DMSO in cell culture media should be kept below 0.5% (v/v) to minimize toxic effects on the cells.[1][2] However, the tolerance to DMSO can be cell-line dependent. It is always best practice to run a vehicle control (medium with the same concentration of DMSO as your experimental samples) to assess the impact of the solvent on your specific cell line.

Q4: Can I use other organic solvents besides DMSO for my cell culture experiments?

A4: Yes, other water-miscible organic solvents like ethanol can be used. However, like DMSO, their final concentration must be carefully controlled to avoid cytotoxicity. The choice of solvent may depend on the specific experimental requirements and the tolerance of the cell line. A preliminary solvent toxicity study is recommended.

Q5: Are there methods to improve the aqueous solubility of this compound without using organic solvents?

A5: Yes, several techniques can enhance the aqueous solubility of hydrophobic compounds like this compound. These include the use of cyclodextrins to form inclusion complexes, the preparation of nanosuspensions, and pH adjustment.[3][4] These methods can be particularly useful for in vivo studies where the use of organic solvents is more restricted.

Troubleshooting Guide

This guide provides a step-by-step approach to addressing solubility issues with this compound in your experiments.

Step 1: Optimizing Co-solvent-based Dissolution

For many in vitro applications, the simplest approach is to use a water-miscible organic solvent.

Problem: this compound precipitates when my stock solution is added to the aqueous medium.

Solutions:

  • Decrease the final solvent concentration: Prepare a more concentrated stock solution in DMSO or ethanol so that a smaller volume is needed to achieve the desired final concentration of this compound, thereby keeping the final solvent concentration low.

  • Modify the dilution method: Instead of adding the stock solution directly to the full volume of the medium, try adding it to a smaller volume of medium or serum-containing medium first, while vortexing, and then add this to the rest of the medium.[5] A three-step protocol can also be effective: dissolve the compound in pure DMSO, dilute this with fetal bovine serum, and then perform the final dilution in the cell culture medium.[6]

  • Use co-solvents: In some cases, a combination of solvents may improve solubility. For instance, co-solvents like polyethylene glycol (PEG) 400 or propylene glycol can be used in conjunction with DMSO or ethanol, though their compatibility with your specific assay must be verified.[5]

Illustrative Solubility Data in Co-solvent Systems

Co-solvent System (in PBS, pH 7.4)Estimated Maximum Soluble Concentration of this compound (µM)Notes
0.1% DMSO1 - 10Often suitable for initial cell-based assays.
0.5% DMSO10 - 50May be achievable, but requires careful monitoring for precipitation and cytotoxicity.
1% Ethanol5 - 20An alternative to DMSO; cytotoxicity should be evaluated.
5% PEG 40020 - 100May be useful for certain applications, but viscosity increases.

Note: The data in this table is illustrative and intended as a starting point for optimization. Actual solubility may vary.

Step 2: Advanced Solubilization Techniques

If co-solvents are not sufficient or suitable for your experimental system (especially for in vivo studies), consider these more advanced methods.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules like this compound, enhancing their aqueous solubility.[7][8][9]

Problem: I need a higher concentration of this compound in my aqueous buffer without using organic solvents.

Solution: Formulate this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

Expected Solubility Enhancement with Cyclodextrins

Cyclodextrin (in water)Estimated Fold Increase in Solubility
2% (w/v) HP-β-CD10 - 50
5% (w/v) HP-β-CD50 - 200
2% (w/v) SBE-β-CD20 - 100
5% (w/v) SBE-β-CD100 - 500

Note: The data in this table is illustrative. The actual fold increase will depend on the specific binding affinity between this compound and the cyclodextrin.

Creating a nanosuspension involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[10][11][12] This is a suitable approach for oral or parenteral delivery.

Problem: I need to prepare a high-concentration formulation of this compound for an in vivo study.

Solution: Prepare a nanosuspension of this compound using techniques like high-pressure homogenization or wet milling.

Step 3: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the medium. This compound contains a carboxylic acid group, suggesting that its solubility may increase at a higher pH.

Problem: My compound has low solubility in neutral buffers.

Solution: Attempt to dissolve this compound in a slightly alkaline buffer (e.g., pH 7.5-8.5). However, be mindful of the stability of the maleimide group, which can undergo hydrolysis at a higher pH.[13] The pH of the final formulation must also be compatible with the biological system being studied.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • For use in cell culture, dilute this stock solution in pre-warmed cell culture medium to the final desired concentration. Ensure the final DMSO concentration is below 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 1 mL of medium), resulting in a final DMSO concentration of 0.1%.

  • Always include a vehicle control in your experiments with the same final concentration of DMSO.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
  • Prepare a solution of the desired cyclodextrin (e.g., HP-β-CD) in your aqueous buffer of choice (e.g., PBS) at a specific concentration (e.g., 5% w/v).

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After the equilibration period, centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The concentration of this compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.

Protocol 3: Preparation of a this compound Nanosuspension (Laboratory Scale)
  • Prepare a pre-suspension of this compound (e.g., 1% w/v) in an aqueous solution containing a stabilizer (e.g., 0.2% w/v Tween 80).

  • Homogenize this pre-suspension using a high-shear homogenizer for 5-10 minutes.

  • Further reduce the particle size using a high-pressure homogenizer or a probe sonicator.

    • For high-pressure homogenization: Process the suspension for 10-20 cycles at approximately 1500 bar.

    • For probe sonication: Sonicate the suspension on ice using short pulses to prevent overheating.

  • Monitor the particle size distribution using a dynamic light scattering (DLS) instrument until a desired mean particle size (e.g., < 200 nm) is achieved.

  • The resulting nanosuspension can be used for in vitro dissolution studies or for in vivo administration.

Visualizations

TroubleshootingWorkflow start Solubility Issue with this compound is_in_vitro In Vitro or In Vivo? start->is_in_vitro in_vitro In Vitro Experiment is_in_vitro->in_vitro In Vitro in_vivo In Vivo Study is_in_vitro->in_vivo In Vivo optimize_cosolvent Optimize Co-solvent Method (e.g., DMSO, Ethanol) in_vitro->optimize_cosolvent check_success_cosolvent Solubility Achieved? optimize_cosolvent->check_success_cosolvent advanced_methods Use Advanced Techniques check_success_cosolvent->advanced_methods No success Proceed with Experiment check_success_cosolvent->success Yes in_vivo->advanced_methods cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin nanosuspension Nanosuspension advanced_methods->nanosuspension ph_adjustment pH Adjustment advanced_methods->ph_adjustment cyclodextrin->success nanosuspension->success ph_adjustment->success contact_support Consult Literature for Similar Compounds or Contact Technical Support

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.

References

Technical Support Center: Enhancing the Stability of Thiol-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for thiol-maleimide conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their thiol-maleimide conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in thiol-maleimide conjugates?

A1: The primary causes of instability in thiol-maleimide conjugates are:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to the dissociation of the thiol from the maleimide. In a biological environment rich in other thiols, such as glutathione, this can lead to "thiol exchange," where the conjugated molecule is transferred to other molecules, causing off-target effects and reduced efficacy.[1][2][3][4][5]

  • Hydrolysis of the Maleimide Ring: Before conjugation, the maleimide ring itself can undergo hydrolysis, especially at pH values above 7.5. This opens the ring to form a non-reactive maleamic acid, preventing conjugation with thiols.[3][6]

Q2: What is the optimal pH for performing thiol-maleimide conjugation?

A2: The optimal pH range for thiol-maleimide conjugation is between 6.5 and 7.5.[6][7][8] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][7] Below pH 6.5, the concentration of the reactive thiolate anion decreases, slowing the reaction. Above pH 7.5, the reaction with primary amines becomes more competitive, and the maleimide group is more susceptible to hydrolysis.[3][6][7]

Q3: How can I improve the stability of my thiol-maleimide conjugate?

A3: Several strategies can be employed to enhance the stability of thiol-maleimide conjugates:

  • Post-conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation creates a stable, ring-opened succinamic acid thioether that is not susceptible to the retro-Michael reaction.[3][9][10] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 9.2) or by using maleimides with electron-withdrawing N-substituents that accelerate hydrolysis.[10][11][12]

  • Next-Generation Maleimides (NGMs): These are modified maleimides designed to form more stable conjugates. For example, diiodomaleimides offer rapid bioconjugation with reduced hydrolysis of the maleimide ring before conjugation and can be used for disulfide bridging.[13][14][15]

  • Transcyclization: A newer strategy involves designing the maleimide-thiol adduct to undergo an intramolecular transcyclization reaction. This "locks" the thioether bond within a new, more stable ring structure, preventing the retro-Michael reaction.[2][4][16]

Q4: Do I need to reduce disulfide bonds in my protein before conjugation?

A4: Yes, it is essential to reduce disulfide bonds prior to maleimide conjugation if you intend to label the resulting cysteine residues.[7] Maleimides react specifically with free sulfhydryl (-SH) groups. Disulfide bonds (-S-S-) are not reactive towards maleimides.[7][17]

Q5: Which reducing agent is best for disulfide bond reduction before maleimide conjugation?

A5: Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent.[7][8] Unlike dithiothreitol (DTT) or β-mercaptoethanol (BME), TCEP does not contain a thiol group and therefore will not compete with the protein's thiols for reaction with the maleimide.[7][8] If DTT or BME are used, they must be completely removed before adding the maleimide reagent, typically via dialysis or a desalting column.[7][8]

Troubleshooting Guide

Problem Possible Causes Solutions
Low or No Conjugation Yield 1. Hydrolyzed Maleimide Reagent: The maleimide stock solution may have degraded due to moisture. 2. Incorrect pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.[7] 3. Competing Thiols: The buffer contains reducing agents with thiol groups (e.g., DTT, BME).[8] 4. Incomplete Disulfide Reduction: Disulfide bonds in the protein were not fully reduced. 5. Re-oxidation of Thiols: Free thiols on the protein have re-formed disulfide bonds due to the presence of oxygen.1. Prepare a fresh stock solution of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use.[18][19] 2. Ensure the reaction buffer is within the pH 6.5-7.5 range.[7] 3. Use a thiol-free buffer (e.g., PBS, HEPES). If DTT or BME were used for reduction, remove them completely before conjugation.[7][8] 4. Ensure complete reduction by using a sufficient molar excess of a suitable reducing agent like TCEP (10-100 fold molar excess) and adequate incubation time (20-60 minutes at room temperature).[7] 5. Degas all buffers and flush reaction vials with an inert gas (e.g., nitrogen, argon) to minimize oxygen exposure.[19]
Conjugate is Unstable and Degrades Over Time 1. Retro-Michael Reaction: The conjugate is undergoing thiol exchange with other thiols present in the solution or upon storage.[1][3] 2. Suboptimal Conjugate Design: The specific maleimide and/or the local environment of the conjugated cysteine promotes instability.1. After conjugation, perform a hydrolysis step to open the thiosuccinimide ring and form a stable succinamic acid thioether. This can be done by incubating the conjugate at a mildly basic pH (e.g., pH 9.2 for 14 hours at 37°C).[9][11] 2. Consider using next-generation maleimides (NGMs) that are designed for enhanced stability.[20][21] 3. Explore transcyclization strategies if your system allows for the necessary chemical modifications.[2][4]
Poor Selectivity (Reaction with Amines) 1. High pH: The reaction pH is above 7.5, leading to increased reactivity of primary amines (e.g., lysine residues).[3][7]1. Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.[3][6][7]

Quantitative Data on Conjugate Stability

The stability of thiol-maleimide conjugates is highly dependent on the specific maleimide used and the reaction conditions. The following tables summarize key quantitative data from the literature to aid in experimental design.

Table 1: Half-lives of N-substituted Succinimide Thioether Conjugates in the Presence of Glutathione [22][23]

N-Substituent of MaleimideThiol ConjugatedHalf-life of Conversion (hours)Extent of Conversion (%)
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)1812.3
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)3.189.5
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)--
N-ethyl maleimide (NEM)4-mercaptohydrocinnamic acid (MPP)2580.8
N-phenyl maleimide (NPM)4-mercaptohydrocinnamic acid (MPP)3.690.7
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)--

Table 2: Half-lives of Ring-Opening Hydrolysis for N-Substituted Succinimide Thioethers [10]

N-Substituent of MaleimideHalf-life of Hydrolysis (hours) at pH 7.4, 37°C
N-ethyl200
N-propyl300
N-aminoethyl (protonated)0.4
N-isopropyl-carbamoyl-aminoethyl52
N-carboxamidomethyl4

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation [17][18][19][24]

  • Protein Preparation and Reduction:

    • Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., 10-100 mM Phosphate, Tris, or HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.

    • If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP.

    • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-60 minutes at room temperature.

  • Maleimide Reagent Preparation:

    • Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mM.

    • Vortex the solution to ensure it is fully dissolved.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the reduced protein solution.

    • Gently mix the reaction and protect it from light.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted maleimide reagent and other small molecules using gel filtration, dialysis, or HPLC.

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability [9][11]

  • Following the conjugation reaction and purification, exchange the buffer of the conjugate solution to a buffer with a mildly basic pH (e.g., borate buffered saline at pH 9.2).

  • Incubate the conjugate solution at 37°C for 14 hours to promote complete hydrolysis of the thiosuccinimide ring.

  • After incubation, exchange the buffer back to a neutral pH buffer suitable for storage or downstream applications.

Visualizations

Thiol_Maleimide_Reaction_and_Degradation cluster_0 Conjugation cluster_1 Degradation & Stabilization Pathways Thiol Thiol Thiosuccinimide_Adduct Thiosuccinimide Adduct (Unstable) Thiol->Thiosuccinimide_Adduct Michael Addition (pH 6.5-7.5) Maleimide Maleimide Maleimide->Thiosuccinimide_Adduct Retro_Michael Retro-Michael Reaction (Reversible) Thiosuccinimide_Adduct->Retro_Michael Hydrolysis Hydrolysis (Irreversible) Thiosuccinimide_Adduct->Hydrolysis Free_Thiol Free Thiol Retro_Michael->Free_Thiol Free_Maleimide Free Maleimide Retro_Michael->Free_Maleimide Stable_Adduct Ring-Opened Adduct (Stable) Hydrolysis->Stable_Adduct

Caption: Reaction pathways for thiol-maleimide adducts.

Experimental_Workflow_for_Stable_Conjugates Start Start Protein_Prep 1. Protein Preparation (Dissolve in degassed buffer, pH 7.0-7.5) Start->Protein_Prep Reduction 2. Disulfide Reduction (Add TCEP, incubate 20-60 min) Protein_Prep->Reduction Conjugation 4. Conjugation Reaction (Mix protein and maleimide, incubate 1-2h RT or overnight 4°C) Reduction->Conjugation Maleimide_Prep 3. Prepare Maleimide Solution (Freshly dissolve in DMSO/DMF) Maleimide_Prep->Conjugation Purification1 5. Initial Purification (Remove excess maleimide) Conjugation->Purification1 Stability_Enhancement Enhance Stability? Purification1->Stability_Enhancement Hydrolysis 6a. Post-conjugation Hydrolysis (Incubate at pH > 8.5) Stability_Enhancement->Hydrolysis Yes End End Stability_Enhancement->End No Purification2 6b. Final Purification Hydrolysis->Purification2 Purification2->End

Caption: Workflow for stable thiol-maleimide conjugation.

logical_relationships_stability cluster_causes Causes cluster_solutions Solutions Instability Conjugate Instability Retro_Michael Retro-Michael Reaction Instability->Retro_Michael Thiol_Exchange Thiol Exchange Retro_Michael->Thiol_Exchange Hydrolysis Post-Conjugation Hydrolysis Hydrolysis->Instability Prevents Stable_Conjugate Stable Conjugate Hydrolysis->Stable_Conjugate NGM Next-Generation Maleimides (NGMs) NGM->Instability Prevents NGM->Stable_Conjugate Transcyclization Transcyclization Transcyclization->Instability Prevents Transcyclization->Stable_Conjugate

References

Technical Support Center: Strategies for Scaling Up Farinomalein A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Farinomalein A. The information provided is designed to address specific issues that may be encountered during experimental work, with a focus on strategies for scaling up production.

Troubleshooting Guides

Issue 1: Low Yield in the Horner-Wadsworth-Emmons Condensation Step

Question: We are experiencing a low yield in the Horner-Wadsworth-Emmons condensation between ethyl 3-methyl-2-oxobutyrate and triethyl phosphonoacetate. What are the potential causes and solutions?

Answer:

Low yields in this step can often be attributed to several factors:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A strong, non-nucleophilic base like sodium hydride (NaH) is typically used. Ensure the NaH is fresh and of high purity. Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation of the phosphonate.

  • Reaction Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control exothermicity and minimize side reactions. Allowing the temperature to rise can lead to undesired byproducts.

  • Water Content: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Reaction Time: While the reaction is generally fast, insufficient reaction time can lead to incomplete conversion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purification: The workup and purification process can impact the final yield. Ensure proper extraction and chromatographic separation to isolate the desired diester.

Troubleshooting Workflow: Low Yield in HWE Condensation

HWE_Troubleshooting start Low Yield in HWE Step check_base Verify Base Quality and Stoichiometry start->check_base check_temp Confirm Reaction Temperature Control check_base->check_temp OK solution_base Use fresh, high-purity NaH (1.1-1.2 eq.) check_base->solution_base Issue Found check_anhydrous Ensure Anhydrous Conditions check_temp->check_anhydrous OK solution_temp Maintain reaction at 0 °C check_temp->solution_temp Issue Found check_time Monitor Reaction by TLC for Completion check_anhydrous->check_time OK solution_anhydrous Oven-dry glassware; use anhydrous solvents check_anhydrous->solution_anhydrous Issue Found optimize_purification Optimize Purification Protocol check_time->optimize_purification OK solution_time Adjust reaction time based on TLC check_time->solution_time Issue Found solution_purification Refine extraction and chromatography optimize_purification->solution_purification Issue Found end_node Yield Improved solution_base->end_node solution_temp->end_node solution_anhydrous->end_node solution_time->end_node solution_purification->end_node

Caption: Troubleshooting workflow for low yield in the Horner-Wadsworth-Emmons condensation step.

Issue 2: Difficulty in Scaling Up the Anhydride Formation Step

Question: We are facing challenges when trying to scale up the formation of the maleic anhydride intermediate using trifluoroacetic anhydride (TFAA). What are the key considerations for a larger scale reaction?

Answer:

Scaling up the anhydride formation requires careful management of reaction conditions:

  • Exothermicity: The reaction of the diacid with TFAA can be exothermic. On a larger scale, this can lead to a significant temperature increase, potentially causing degradation of the product. Ensure efficient stirring and consider a cooling bath to maintain a consistent temperature.

  • Reagent Addition: Add the TFAA slowly and in a controlled manner to the diacid solution. This will help to manage the exotherm and prevent localized overheating.

  • Solvent Volume: Ensure a sufficient volume of an appropriate solvent is used to allow for effective heat dissipation and to keep all reagents in solution.

  • Work-up: Removal of excess TFAA and trifluoroacetic acid byproduct is crucial. On a larger scale, this may require multiple extractions or a distillation step under reduced pressure.

Frequently Asked Questions (FAQs)

1. What are the main challenges in scaling up the synthesis of this compound?

The primary challenges in scaling up the synthesis of this compound include managing the exothermicity of certain reaction steps, ensuring anhydrous conditions for moisture-sensitive reactions on a large scale, and the efficient removal of byproducts during work-up and purification. One of the initial reported syntheses was difficult to scale up due to the use of the hazardous and expensive Dess-Martin periodinane oxidant.[1][2]

2. Is the Horner-Wadsworth-Emmons based synthesis a viable option for large-scale production?

Yes, the four-step synthesis utilizing a Horner-Wadsworth-Emmons condensation is considered a practical and convenient method for the synthesis of this compound and has been successfully scaled up to 10-gram batches.[2] This route avoids the use of hazardous chemicals, making it more suitable for larger scale preparations.[1][3]

3. How can the purification of the final product, this compound, be optimized for large-scale batches?

For large-scale purification, column chromatography may become cumbersome. Consider developing a crystallization procedure for the final product. This can be achieved by screening various solvent systems to find one that provides good recovery of high-purity this compound.

4. Are there any safety concerns with the reagents used in the improved synthesis of this compound?

While this synthesis avoids highly hazardous reagents like Dess-Martin periodinane, it still involves chemicals that require careful handling. Trifluoroacetic anhydride (TFAA) is corrosive and moisture-sensitive. Sodium hydride (NaH) is a flammable solid and reacts violently with water. Always consult the Safety Data Sheets (SDS) for all reagents and use appropriate personal protective equipment (PPE).

Quantitative Data Summary

StepReagentsSolventYield (%)Reference
1. Horner-Wadsworth-Emmons CondensationEthyl 3-methyl-2-oxobutyrate, Triethyl phosphonoacetate, NaHTHF80[1][2]
2. Diester HydrolysisDiethyl 2-isopropylmaleate, LiOHTHF/H₂O96[1][2]
3. Anhydride Formation2-Isopropylmaleic acid, Trifluoroacetic anhydride (TFAA)Neatquant.[1][2]
4. Imide Formation3-Isopropylmaleic anhydride, β-alanineAcetic Acid60[1][2]

Experimental Protocols

Improved Synthesis of this compound

Step 1: Diethyl 2-isopropylmaleate (Diester 4)

To a suspension of sodium hydride (60% in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, triethyl phosphonoacetate is added dropwise. The mixture is stirred for 30 minutes, after which ethyl 3-methyl-2-oxobutyrate is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]

Step 2: 2-Isopropylmaleic acid (Diacid 5)

The diester from the previous step is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The THF is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the diacid.[1][2]

Step 3: 3-Isopropylmaleic anhydride (Anhydride 6)

The diacid is stirred with trifluoroacetic anhydride at room temperature. The reaction is typically complete within a few hours. The excess TFAA is removed under reduced pressure to yield the crude anhydride, which is used in the next step without further purification.[1][2]

Step 4: this compound (1)

The crude anhydride is dissolved in acetic acid, and β-alanine is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give this compound.[1][2]

Synthetic Pathway of this compound

Farinomalein_Synthesis cluster_0 Improved Synthetic Route start_materials Ethyl 3-methyl-2-oxobutyrate + Triethyl phosphonoacetate hwe Horner-Wadsworth-Emmons (NaH, THF) start_materials->hwe diester Diethyl 2-isopropylmaleate hwe->diester hydrolysis Hydrolysis (LiOH, THF/H2O) diester->hydrolysis diacid 2-Isopropylmaleic acid hydrolysis->diacid anhydride_formation Anhydride Formation (TFAA) diacid->anhydride_formation anhydride 3-Isopropylmaleic anhydride anhydride_formation->anhydride imide_formation Imide Formation (β-alanine, Acetic Acid) anhydride->imide_formation farinomalein This compound imide_formation->farinomalein

Caption: The improved four-step synthetic pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of the Antifungal Activity of Farinomalein A and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antifungal agents, the exploration of natural compounds with unique mechanisms of action is paramount. This guide provides a detailed comparison of the antifungal properties of Farinomalein A, a maleimide-bearing compound, and Amphotericin B, a long-standing polyene macrolide widely used in clinical practice. This objective analysis, supported by available experimental data, aims to inform researchers and drug development professionals on the potential of this compound as a promising antifungal lead compound.

Executive Summary

Amphotericin B has been a cornerstone of antifungal therapy for decades, renowned for its broad spectrum of activity. However, its clinical utility is often hampered by significant toxicity. This compound, a more recently discovered natural product, has demonstrated potent antifungal activity, in some instances surpassing that of Amphotericin B against certain fungal species. While data on this compound is still emerging, its distinct chemical structure and potential novel mechanism of action warrant a thorough comparative evaluation. This guide synthesizes the current knowledge on both compounds, focusing on their antifungal efficacy, mechanisms of action, and the experimental methodologies used for their assessment.

Comparative Antifungal Activity

Direct comparative data for this compound and Amphotericin B is limited but insightful. The available data from a study on the plant pathogenic oomycete Phytophthora sojae indicates that this compound exhibits superior potency.

Table 1: Comparative Antifungal Activity against Phytophthora sojae

CompoundMinimum Inhibitory Concentration (MIC)
This compound5 µ g/disk [1][2]
Amphotericin B10 µ g/disk [1][2]

It is important to note that this comparison is against a plant pathogen and may not be directly translatable to human pathogens. Further studies on a broader range of clinically relevant fungi are necessary for a comprehensive assessment of this compound's antifungal spectrum.

Research on other derivatives of Farinomalein has also provided valuable insights into their structure-activity relationships. A study on Cladosporium cladosporioides demonstrated that structural modifications to the Farinomalein scaffold can significantly impact antifungal potency.

Table 2: Antifungal Activity of Farinomalein Derivatives against Cladosporium cladosporioides

CompoundMinimum Amount for Fungal Growth Inhibition (µg)
This compound5[3]
Farinomalein C0.5[3]
Farinomalein E20[3]
Racemic Farinomalein D20[3]

These findings suggest that while this compound itself is a potent antifungal, there is potential for the development of even more active derivatives.

Mechanism of Action

The mechanisms by which this compound and Amphotericin B exert their antifungal effects are fundamentally different, offering the potential for overcoming existing resistance mechanisms.

Amphotericin B: A Well-Established Membrane Disruptor

Amphotericin B's mechanism of action is well-characterized. It primarily targets ergosterol, a key component of the fungal cell membrane. By binding to ergosterol, Amphotericin B molecules aggregate to form pores or channels in the membrane. This disruption of membrane integrity leads to the leakage of essential intracellular ions and molecules, ultimately resulting in fungal cell death.

AmphotericinB_Mechanism Amphotericin B Mechanism of Action AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Mechanism of Action of Amphotericin B
This compound: A Potential Multi-Target Agent

The precise mechanism of action for this compound has not been fully elucidated. However, studies on other antifungal compounds containing a maleimide ring suggest a multi-faceted mechanism that differs significantly from that of Amphotericin B. Research on a maleimide derivative, MPD, against Candida albicans revealed that it disrupts the fungal cell membrane and interferes with iron ion homeostasis.[4][5][6][7] This interference with iron levels leads to a downstream inhibition of ergosterol biosynthesis, further compromising the cell membrane.[4][5]

FarinomaleinA_Mechanism Proposed Mechanism of this compound FarinomaleinA This compound (Maleimide Compound) IronHomeostasis Interference with Iron Ion Homeostasis FarinomaleinA->IronHomeostasis MembraneDisruption Cell Membrane Disruption FarinomaleinA->MembraneDisruption ErgosterolSynth Inhibition of Ergosterol Biosynthesis IronHomeostasis->ErgosterolSynth Leads to ErgosterolSynth->MembraneDisruption Contributes to Death Fungal Cell Death MembraneDisruption->Death

Proposed Mechanism of Action for this compound

Experimental Protocols

The evaluation of antifungal activity is reliant on standardized and reproducible experimental protocols. The data presented in this guide were primarily generated using the disk diffusion susceptibility test. For a more quantitative assessment, the broth microdilution method is the gold standard.

Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of antifungal activity.

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Agar Inoculation: The surface of an appropriate agar medium is evenly inoculated with the fungal suspension.

  • Disk Application: Paper disks impregnated with a known concentration of the antifungal agent are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions for fungal growth.

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where fungal growth is inhibited, is measured. The size of the zone correlates with the susceptibility of the fungus to the compound.

Broth Microdilution Method

This method provides a quantitative measure of antifungal activity (Minimum Inhibitory Concentration - MIC).

  • Antifungal Dilution: Serial dilutions of the antifungal agent are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized fungal inoculum is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that visibly inhibits fungal growth.

Antifungal_Susceptibility_Workflow Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_disk Disk Diffusion cluster_broth Broth Microdilution Fungus Fungal Isolate Inoculum Standardized Inoculum Preparation Fungus->Inoculum Agar Inoculate Agar Plate Inoculum->Agar Inoculate_Broth Inoculate Wells Inoculum->Inoculate_Broth Disk Apply Antifungal Disk Agar->Disk Incubate_Disk Incubate Disk->Incubate_Disk Zone Measure Zone of Inhibition Incubate_Disk->Zone Dilution Serial Dilution of Antifungal in 96-well Plate Dilution->Inoculate_Broth Incubate_Broth Incubate Inoculate_Broth->Incubate_Broth MIC Determine MIC Incubate_Broth->MIC

General Workflow for Antifungal Susceptibility Testing

Conclusion and Future Directions

The comparison between this compound and Amphotericin B highlights the potential of maleimide-containing compounds as a novel class of antifungals. The superior in vitro activity of this compound against Phytophthora sojae and the potent activity of its derivatives against Cladosporium cladosporioides are promising. Furthermore, the proposed multi-target mechanism of action, involving both cell membrane disruption and interference with essential metabolic pathways like iron homeostasis, suggests that this compound could be effective against a broad range of fungi and may be less susceptible to the development of resistance.

However, to fully assess the therapeutic potential of this compound, further research is critically needed. Key future directions include:

  • Broad-Spectrum Activity Screening: Evaluating the in vitro activity of this compound and its optimized derivatives against a comprehensive panel of clinically relevant human fungal pathogens, including various Candida and Aspergillus species.

  • Mechanism of Action Elucidation: Conducting detailed mechanistic studies to confirm the proposed mechanism of action and identify the specific molecular targets of this compound.

  • In Vivo Efficacy and Toxicity Studies: Assessing the in vivo efficacy of this compound in animal models of fungal infections and evaluating its toxicity profile to determine its therapeutic index.

References

Farinomalein A: A Potent Natural Fungicide Compared to Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of Farinomalein A, a naturally derived maleimide, reveals its significant antifungal efficacy, positioning it as a viable alternative to conventional synthetic fungicides. This guide provides a detailed comparison of this compound with several synthetic fungicides, supported by experimental data, methodologies, and visualizations of its mechanism of action.

Researchers in mycology, plant pathology, and drug development now have access to a consolidated resource evaluating the fungicidal properties of this compound. This natural compound, isolated from the entomopathogenic fungus Paecilomyces farinosus, demonstrates potent activity against significant plant pathogens, including Phytophthora sojae and Cladosporium cladosporioides.

Efficacy at a Glance: this compound vs. Synthetic Fungicides

Quantitative analysis of this compound's antifungal activity showcases its competitive edge. The following tables summarize the available data, comparing its efficacy with that of common synthetic fungicides against two key fungal pathogens. It is important to note that the data presented is compiled from various studies, and direct comparisons may be influenced by differing experimental conditions.

Table 1: Antifungal Efficacy against Phytophthora sojae

CompoundTypeEfficacy MeasurementValue
This compound Natural (Maleimide)MIC5 µ g/disk
Amphotericin BNatural (Polyene)MIC10 µ g/disk
MetalaxylSynthetic (Phenylamide)EC500.056 µg/mL
AzoxystrobinSynthetic (Strobilurin)EC501.2 µg/mL

Table 2: Antifungal Efficacy against Cladosporium cladosporioides

CompoundTypeEfficacy MeasurementValue
This compound Natural (Maleimide)Min. Inhibitory Amount5 µg
ChlorothalonilSynthetic (Chloronitrile)MIC0.25 - 0.5 µg/mL
Trifloxystrobin + TebuconazoleSynthetic (Strobilurin + Triazole)MIC16-256 µg/mL
Metalaxyl-M + MancozebSynthetic (Phenylamide + Dithiocarbamate)MIC8 µg/mL
Azoxystrobin + DifenoconazoleSynthetic (Strobilurin + Triazole)MIC16-256 µg/mL

Delving into the Mechanism: How this compound Works

The fungicidal activity of maleimide-containing compounds like this compound is attributed to a multi-faceted mechanism of action that disrupts essential cellular processes in fungi. This contrasts with the more targeted approaches of many synthetic fungicides.

The proposed mechanism for maleimides involves:

  • Cell Membrane Disruption: Interference with the integrity of the fungal cell membrane.

  • Iron Ion Homeostasis Interference: Disruption of the crucial balance of iron ions within the fungal cell.

  • Enzyme Inhibition: Inhibition of key enzymes such as ergosterol and chitin synthase, which are vital for cell membrane and cell wall integrity, respectively.

Farinomalein_A_Mechanism Farinomalein This compound Membrane Cell Membrane Disruption Farinomalein->Membrane Iron Iron Ion Homeostasis Interference Farinomalein->Iron Enzyme Enzyme Inhibition (Ergosterol & Chitin Synthase) Farinomalein->Enzyme Death Fungal Cell Death Membrane->Death Iron->Death Enzyme->Death

Proposed mechanism of action for this compound.

In contrast, many synthetic fungicides have highly specific targets. For instance, the phenylpyrrole fungicide fludioxonil is known to hyperactivate the High Osmolarity Glycerol (HOG) MAP kinase signaling pathway in fungi, leading to a fungicidal effect.

Fludioxonil_Mechanism Fludioxonil Fludioxonil HHK Group III Hybrid Histidine Kinase (HHK) Fludioxonil->HHK interacts with HOG HOG MAP Kinase Pathway HHK->HOG Hyperactivation Hyperactivation HOG->Hyperactivation Death Fungal Cell Death Hyperactivation->Death

Mechanism of action for the synthetic fungicide Fludioxonil.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

Antifungal Disk Diffusion Assay for Phytophthora sojae

This method is adapted from the protocol used in the initial efficacy studies of this compound.

  • Culture Preparation: Phytophthora sojae is cultured on a suitable medium, such as V8 juice agar, at 25°C until sufficient mycelial growth is achieved.

  • Inoculum Preparation: A mycelial suspension is prepared by homogenizing the fungal culture in sterile distilled water. The concentration of the inoculum is adjusted to a standard level.

  • Agar Plate Inoculation: A sterile swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a V8 juice agar plate.

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 5 µg of this compound dissolved in a suitable solvent like methanol). Solvent-only disks serve as a negative control.

  • Incubation: The plates are incubated at 25°C for 48-72 hours.

  • Measurement: The diameter of the zone of inhibition (the area around the disk with no fungal growth) is measured in millimeters. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that results in a clear zone of inhibition.

Disk_Diffusion_Workflow Start Start Culture Culture P. sojae on V8 Juice Agar Start->Culture Inoculum Prepare Mycelial Suspension Culture->Inoculum Inoculate Inoculate Agar Plate Inoculum->Inoculate Apply Apply Impregnated Disks Inoculate->Apply Incubate Incubate at 25°C Apply->Incubate Measure Measure Zone of Inhibition Incubate->Measure End End Measure->End

Workflow for the antifungal disk diffusion assay.
Bioautography Assay for Cladosporium cladosporioides

This technique is employed to identify antifungal compounds directly on a chromatogram.

  • Chromatography: The test compound (e.g., this compound) is spotted onto a thin-layer chromatography (TLC) plate (e.g., silica gel) and developed in an appropriate solvent system to separate the components.

  • Solvent Evaporation: The TLC plate is thoroughly dried to remove all traces of the solvent.

  • Spore Suspension: A spore suspension of Cladosporium cladosporioides is prepared in a suitable nutrient broth.

  • Bioautography: The TLC plate is sprayed with the fungal spore suspension until it is evenly moistened.

  • Incubation: The plate is incubated in a humid chamber at an appropriate temperature (e.g., 25°C) for 3-5 days, or until fungal growth is visible on the plate.

  • Visualization: Zones of growth inhibition appear as clear areas against a background of fungal growth. The minimum amount of the compound required to produce a clear zone of inhibition is recorded.

Bioautography_Workflow Start Start TLC Spot Compound on TLC Plate & Develop Start->TLC Dry Dry TLC Plate TLC->Dry Spray Spray TLC Plate with Spore Suspension Dry->Spray Spore Prepare Fungal Spore Suspension Spore->Spray Incubate Incubate in Humid Chamber Spray->Incubate Visualize Visualize Zones of Inhibition Incubate->Visualize End End Visualize->End

Workflow for the bioautography assay.

Conclusion

This compound presents a compelling case as a natural antifungal agent with efficacy comparable to, and in some instances exceeding, that of established synthetic fungicides. Its broader mechanism of action may also offer advantages in managing fungicide resistance. Further research, particularly side-by-side comparative studies under standardized conditions, is warranted to fully elucidate its potential in agricultural and pharmaceutical applications. This guide serves as a foundational resource for researchers to explore the promising capabilities of this compound.

Validating the Antifungal Mechanism of Farinomalein A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Farinomalein A, a promising antifungal agent, with established antifungal drugs. We delve into its proposed mechanism of action, supported by experimental data from related compounds, and present a side-by-side comparison with key alternatives. Detailed experimental protocols and visual pathway diagrams are included to facilitate further research and validation.

Introduction to this compound

This compound is a maleimide-bearing natural product isolated from the entomopathogenic fungus Paecilomyces farinosus.[1][2] It has demonstrated potent antifungal activity, notably against the plant pathogen Phytophthora sojae, exhibiting a higher potency in initial studies than the widely used antifungal, Amphotericin B.[1][3] While the precise antifungal mechanism of this compound is still under investigation, studies on analogous maleimide derivatives suggest a multi-targeted approach, disrupting critical cellular processes in fungi.

Proposed Antifungal Mechanism of this compound

Based on studies of a structurally related synthetic maleimide derivative (MPD), the proposed antifungal mechanism of this compound is multifaceted, targeting key fungal viability pathways.[4][5] This mechanism is hypothesized to involve:

  • Disruption of Iron Ion Homeostasis: this compound likely interferes with the regulation of intracellular iron concentrations. Iron is an essential cofactor for many enzymes, and its dysregulation can be detrimental to the cell.

  • Inhibition of Ergosterol Biosynthesis: A consequence of disrupted iron homeostasis is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion compromises membrane integrity and function.

  • Inhibition of Chitin Synthase: The proposed mechanism also includes the inhibition of chitin synthase, a key enzyme in the synthesis of chitin, which is a major structural component of the fungal cell wall. This leads to a weakened cell wall, making the fungus susceptible to osmotic stress.

This multi-target mechanism suggests a lower likelihood of resistance development compared to single-target antifungal agents.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the proposed multi-pronged antifungal mechanism of this compound.

FarinomaleinA_Mechanism cluster_cell Fungal Cell cluster_pathways Cellular Targets cluster_outcomes Cellular Effects FarinomaleinA This compound IronHomeostasis Iron Ion Homeostasis FarinomaleinA->IronHomeostasis Disrupts ChitinPathway Chitin Synthesis FarinomaleinA->ChitinPathway Inhibits ErgosterolPathway Ergosterol Biosynthesis IronHomeostasis->ErgosterolPathway Inhibits MembraneDisruption Cell Membrane Disruption ErgosterolPathway->MembraneDisruption Leads to WallWeakening Cell Wall Weakening ChitinPathway->WallWeakening Leads to FungalCellDeath Fungal Cell Death MembraneDisruption->FungalCellDeath WallWeakening->FungalCellDeath

Caption: Proposed multi-target antifungal mechanism of this compound.

Comparative Analysis with Alternative Antifungals

To contextualize the potential of this compound, we compare its activity and mechanism with four major classes of antifungal drugs: Polyenes (Amphotericin B), Allylamines (Terbinafine), Azoles, and Griseofulvin.

Mechanism of Action Comparison
Antifungal AgentClassPrimary Mechanism of Action
This compound (Proposed) MaleimideMulti-target: Disrupts iron homeostasis, inhibits ergosterol and chitin synthesis.[4][5]
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and cell death.[6]
Terbinafine AllylamineInhibits squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway, leading to ergosterol depletion and toxic accumulation of squalene.
Azoles (e.g., Fluconazole) AzoleInhibit lanosterol 14-alpha-demethylase, another critical enzyme in the ergosterol biosynthesis pathway.
Griseofulvin -Disrupts the mitotic spindle by binding to tubulin, thereby inhibiting fungal cell division.
Antifungal Activity Comparison

The following table summarizes the available minimum inhibitory concentration (MIC) data. Direct comparison is challenging due to variations in tested organisms and methodologies.

Antifungal AgentTest OrganismMICMethod
This compound Phytophthora sojae5 µ g/disk Disk Diffusion[1][3]
Cladosporium cladosporioides5 µgBioautography on TLC
Amphotericin B Phytophthora sojae10 µ g/disk Disk Diffusion[1][3]
Aspergillus fumigatus0.4 µg/mL (MIC90)Broth Microdilution[7]
Candida albicans>2 mg/L (Resistance breakpoint)Broth Microdilution[6]
Terbinafine Aspergillus fumigatus1.6 µg/mL (MIC90)Broth Microdilution[7]
Candida albicans1 µg/mL (MIC50)Broth Microdilution[8]
Azoles (Voriconazole) Aspergillus fumigatusMIC range ≤0.03 - 16 µg/mLBroth Microdilution[9]
Griseofulvin Trichophyton tonsurans0.125-16 µg/mL (Geometric mean 1.1 µg/mL)Broth Microdilution[10]
Microsporum canis0.25-2 µg/mL (Geometric mean 0.61 µg/mL)Broth Microdilution[10]

Experimental Protocols for Mechanism Validation

To facilitate further research into the antifungal mechanism of this compound, detailed protocols for key validation experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow start Start prep_inoculum Prepare Fungal Inoculum (e.g., 1-5 x 10^5 CFU/mL) start->prep_inoculum serial_dilute Perform Serial Dilutions of this compound in 96-well plate prep_inoculum->serial_dilute inoculate Inoculate Wells with Fungal Suspension serial_dilute->inoculate incubate Incubate at 35-37°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antifungal Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in a suitable broth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture, adjusting the concentration to approximately 1-5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (typically 35-37°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Ergosterol Quantification Assay

This assay is used to determine if this compound inhibits ergosterol biosynthesis.

Protocol:

  • Fungal Culture and Treatment: Grow the target fungus in a suitable liquid medium to the mid-logarithmic phase. Add varying concentrations of this compound and continue incubation for several hours.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Resuspend the pellet in alcoholic potassium hydroxide and incubate at a high temperature (e.g., 80-90°C) to saponify the lipids.

  • Lipid Extraction: Extract the non-saponifiable lipids, including ergosterol, using an organic solvent such as n-heptane or chloroform.

  • Analysis by HPLC: Evaporate the organic solvent and redissolve the lipid extract in a suitable mobile phase. Analyze the ergosterol content using High-Performance Liquid Chromatography (HPLC) with a UV detector (ergosterol has a characteristic absorption spectrum).

  • Quantification: Compare the peak area of ergosterol from treated samples to that of untreated controls and a standard curve of pure ergosterol to quantify the inhibition.

Chitin Synthase Inhibition Assay

This enzymatic assay directly measures the effect of this compound on chitin synthase activity.

ChitinSynthaseAssay_Workflow start Start prep_extract Prepare Fungal Cell Extract (Source of Chitin Synthase) start->prep_extract assay_setup Set up Reaction in 96-well Plate: - Cell Extract - this compound (various conc.) - UDP-[3H]GlcNAc (substrate) prep_extract->assay_setup incubate Incubate to allow Chitin Synthesis assay_setup->incubate stop_reaction Stop Reaction and Precipitate Chitin incubate->stop_reaction filter_wash Filter and Wash to Remove Unincorporated Substrate stop_reaction->filter_wash measure_radioactivity Measure Radioactivity of Synthesized [3H]Chitin using Scintillation Counting filter_wash->measure_radioactivity calculate_inhibition Calculate Percent Inhibition of Chitin Synthase Activity measure_radioactivity->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the Chitin Synthase Inhibition Assay.

Protocol:

  • Preparation of Enzyme Extract: Prepare a crude cell extract containing chitin synthase from the target fungus by disrupting the cells and isolating the membrane fraction.

  • Assay Reaction: In a microcentrifuge tube or 96-well plate, combine the enzyme extract, a buffer solution, and varying concentrations of this compound.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), which is often radiolabeled (e.g., with tritium, ³H) for detection.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

  • Termination and Precipitation: Stop the reaction and precipitate the newly synthesized chitin (an insoluble polymer).

  • Washing and Detection: Wash the precipitate to remove any unincorporated radiolabeled substrate. The amount of radiolabeled chitin is then quantified using a scintillation counter.

  • Calculation of Inhibition: Compare the radioactivity in the samples treated with this compound to the untreated control to determine the percentage of inhibition of chitin synthase activity.

Conclusion

This compound presents a compelling profile as a novel antifungal agent. Its proposed multi-target mechanism, potentially involving the disruption of iron homeostasis and the inhibition of both ergosterol and chitin synthesis, suggests a promising strategy to combat fungal infections and mitigate the development of resistance. The comparative data, while preliminary, indicates a high level of antifungal activity. The provided experimental protocols offer a clear path for the further validation of its mechanism of action, which is a critical step in the development of this promising natural product into a potential therapeutic. Further research is warranted to fully elucidate its molecular targets and to expand the evaluation of its antifungal spectrum and in vivo efficacy.

References

Cross-Reactivity of Paecilomyces Metabolites in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of metabolites from the fungal genus Paecilomyces in commonly used immunoassays. Understanding this cross-reactivity is crucial for the accurate diagnosis of fungal infections and for the development of specific and sensitive mycotoxin detection methods. This document summarizes available data, presents detailed experimental protocols for assessing cross-reactivity, and visualizes relevant biological pathways and experimental workflows.

Introduction to Paecilomyces and Immunoassay Cross-Reactivity

Paecilomyces is a genus of fungi that is ubiquitous in the environment and includes species of clinical and agricultural importance, such as Paecilomyces lilacinus and Paecilomyces variotii. These fungi produce a diverse array of secondary metabolites. Immunoassays, which rely on the specific binding of antibodies to antigens, are widely used for the detection of fungal components and mycotoxins. However, the structural similarity between metabolites from different fungal species can lead to cross-reactivity, where an antibody raised against one target molecule also binds to other, structurally related molecules. This can result in false-positive results and an overestimation of the target analyte.[1]

This guide focuses on the cross-reactivity of Paecilomyces metabolites in two key types of immunoassays: those targeting fungal cell wall components for diagnosing infections (e.g., galactomannan assays) and those designed to detect specific mycotoxins.

Data on Cross-Reactivity of Paecilomyces in Immunoassays

The following table summarizes the available data on the cross-reactivity of Paecilomyces species in the widely used Aspergillus galactomannan (GM) enzyme immunoassay (EIA). It is important to note that quantitative data on the cross-reactivity of specific Paecilomyces metabolites is limited in the current literature. The data presented here is largely qualitative or semi-quantitative.

Paecilomyces SpeciesImmunoassayTarget AnalyteCross-Reactivity LevelReference(s)
Paecilomyces lilacinusAspergillus Galactomannan EIAGalactomannanObserved[1][2]
Paecilomyces variotiiAspergillus Galactomannan Sandwich ELISAGalactomannanWeak to Strong[3]
Paecilomyces spp.Aspergillus Galactomannan EIAGalactomannanHigh[4]
Paecilomyces spp.Platelia™ Aspergillus EIAGalactomannanInstances of cross-reactivity noted[5]

Experimental Protocols

General Protocol for Competitive ELISA to Determine Mycotoxin Cross-Reactivity

This protocol provides a framework for determining the cross-reactivity of Paecilomyces metabolites in a competitive ELISA format. This type of assay is commonly used for the detection of small molecules like mycotoxins.[6][7][8][9][10]

Objective: To determine the percentage of cross-reactivity of a specific Paecilomyces metabolite (Test Compound) against the target analyte (Target Mycotoxin) of an existing ELISA kit.

Materials:

  • Microtiter plate pre-coated with antibodies specific to the Target Mycotoxin.

  • Target Mycotoxin standard solutions of known concentrations.

  • Test Compound (Paecilomyces metabolite) solutions of known concentrations.

  • Enzyme-conjugated Target Mycotoxin (HRP-conjugate).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., sulfuric acid).

  • Wash buffer (e.g., PBS with Tween-20).

  • Sample diluent/assay buffer.

  • Microplate reader.

Procedure:

  • Reagent Preparation: Prepare a series of dilutions for both the Target Mycotoxin standard and the Test Compound in the sample diluent.

  • Competitive Reaction:

    • Add a fixed amount of HRP-conjugated Target Mycotoxin to each well of the microtiter plate.

    • Add the varying concentrations of either the Target Mycotoxin standard or the Test Compound to the wells.

    • Incubate the plate to allow for competitive binding between the free analyte (Target Mycotoxin or Test Compound) and the HRP-conjugated Target Mycotoxin for the antibody binding sites on the plate.

  • Washing: Wash the plate multiple times with wash buffer to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark to allow for color development. The intensity of the color is inversely proportional to the amount of Target Mycotoxin or Test Compound in the sample.

  • Stopping the Reaction: Add the stop solution to each well to halt the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the Target Mycotoxin.

    • Determine the IC50 value for the Target Mycotoxin (the concentration that causes 50% inhibition of the maximum signal).

    • Similarly, determine the IC50 value for the Test Compound.

    • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Mycotoxin / IC50 of Test Compound) x 100

Fungal Metabolite Extraction for Immunoassay Analysis

This protocol provides a general method for extracting secondary metabolites from Paecilomyces cultures for subsequent analysis in immunoassays.[11][12][13][14][15]

Materials:

  • Paecilomyces culture grown on a suitable medium (e.g., Potato Dextrose Agar or Yeast Extract Sucrose).

  • Organic solvents (e.g., ethyl acetate, methanol, acetonitrile).

  • Formic acid (optional, to improve extraction efficiency).

  • Vortex mixer.

  • Ultrasonic bath.

  • Centrifuge.

  • Rotary evaporator or nitrogen stream for solvent evaporation.

  • Filter (0.2 µm).

Procedure:

  • Harvesting: After a suitable incubation period, harvest the fungal biomass and the culture medium.

  • Extraction:

    • Homogenize the fungal biomass and medium.

    • Extract the homogenate with an appropriate organic solvent (e.g., ethyl acetate). The addition of 1% formic acid to the solvent can enhance the extraction of certain metabolites.

    • Perform the extraction multiple times to ensure maximum recovery.

  • Sonication: Sonicate the mixture to facilitate cell lysis and release of intracellular metabolites.

  • Separation: Centrifuge the mixture to pellet the fungal debris.

  • Solvent Evaporation: Carefully collect the supernatant and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol or the immunoassay buffer) at a known concentration.

  • Filtration: Filter the reconstituted extract through a 0.2 µm filter to remove any particulate matter before use in the immunoassay.

Visualizations

Signaling Pathways

The following diagram illustrates the general signaling pathways activated in innate immune cells upon recognition of fungal cell wall components. Metabolites from Paecilomyces, particularly cell wall components like galactomannan, would likely trigger similar pathways.

Fungal_Immune_Signaling cluster_fungus Fungal Pathogen (e.g., Paecilomyces) cluster_immune_cell Innate Immune Cell (e.g., Macrophage, Dendritic Cell) cluster_receptors Pattern Recognition Receptors (PRRs) cluster_signaling Intracellular Signaling cluster_response Immune Response Fungal PAMPs Pathogen-Associated Molecular Patterns (e.g., Galactomannan, β-Glucans) TLR Toll-like Receptors (TLR2, TLR4) Fungal PAMPs->TLR CLR C-type Lectin Receptors (Dectin-1, Dectin-2) Fungal PAMPs->CLR MyD88 MyD88 TLR->MyD88 SYK Syk CLR->SYK RAF1 Raf-1 CLR->RAF1 NFkB NF-κB MyD88->NFkB MAPK MAPK MyD88->MAPK SYK->NFkB Phagocytosis Phagocytosis SYK->Phagocytosis RAF1->MAPK Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines MAPK->Cytokines Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Culture Culture Paecilomyces species Extract Extract Secondary Metabolites Culture->Extract Purify Isolate and Purify Specific Metabolites Extract->Purify ELISA Perform Competitive ELISA Purify->ELISA StandardCurve Generate Standard Curve (Target Analyte) ELISA->StandardCurve TestCurve Generate Inhibition Curve (Paecilomyces Metabolite) ELISA->TestCurve IC50 Determine IC50 Values StandardCurve->IC50 TestCurve->IC50 Calculate Calculate % Cross-Reactivity IC50->Calculate

References

A Comparative Analysis of Farinomalein A and Other Natural Maleimides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Farinomalein A, a naturally occurring maleimide, has garnered attention for its potent biological activities. This guide provides a comparative analysis of this compound with other notable natural maleimides, namely showdomycin and pencolide, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance supported by available experimental data.

This analysis delves into the antimicrobial and cytotoxic properties of these compounds, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation. Furthermore, diagrams illustrating the potential mechanisms of action and relevant experimental workflows are included to provide a deeper understanding of these bioactive molecules.

Comparative Biological Activity

Natural maleimides exhibit a range of biological activities, from antifungal and antibacterial to cytotoxic effects. The following tables summarize the available quantitative data for this compound, showdomycin, and pencolide.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. This compound has demonstrated significant activity against the plant pathogen Phytophthora sojae[1][2]. It also exhibits activity against both Gram-positive and Gram-negative bacteria. Comparative data for showdomycin is available for some bacterial species.

CompoundOrganismMIC
This compound Phytophthora sojae5 µ g/disk [1][2]
Cladosporium cladosporioides5 µg (for growth inhibition on TLC plates)
Bacillus subtilis50 µg/mL
Escherichia coli>200 µg/mL
Showdomycin Escherichia coli250 µg/mL[3]
Bacillus subtilis250 µg/mL[3]
Pencolide Data Not Available-

Table 1: Comparative Antimicrobial Activity (MIC) of Natural Maleimides.

Cytotoxic Activity
CompoundCell LineIC50
This compound Data Not Available-
Showdomycin HeLa~2.4 µM[4]
HepG2~8 µM[5]
Pencolide Data Not Available-

Table 2: Comparative Cytotoxic Activity (IC50) of Natural Maleimides.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a foundation for further research.

Antifungal Susceptibility Testing

1. Broth Microdilution Method:

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: The test compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: Each well is inoculated with the fungal suspension. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

2. Disk Diffusion Method:

This method assesses the susceptibility of a fungus to an antimicrobial agent impregnated on a paper disk.

  • Inoculum Preparation: A standardized fungal inoculum is spread evenly over the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose).

  • Disk Application: A sterile paper disk impregnated with a known concentration of the test compound is placed on the agar surface.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • Zone of Inhibition: The diameter of the clear zone around the disk where fungal growth is inhibited is measured. The size of the zone is indicative of the susceptibility of the organism to the compound.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Mechanisms of Action and Signaling Pathways

The biological activity of maleimides is largely attributed to the high reactivity of the maleimide ring, particularly its susceptibility to Michael addition reactions with nucleophiles like the thiol groups of cysteine residues in proteins. This covalent modification can lead to enzyme inhibition and disruption of cellular processes.

Maleimide_Mechanism Maleimide Natural Maleimide (e.g., this compound) Adduct Covalent Adduct Maleimide->Adduct Michael Addition Thiol Thiol Group (-SH on Cysteine) Thiol->Adduct Protein Target Protein Protein->Thiol Inhibition Enzyme Inhibition / Protein Dysfunction Adduct->Inhibition Pathway_Disruption Signaling Pathway Disruption Inhibition->Pathway_Disruption Cellular_Effect Biological Effect (e.g., Antifungal, Cytotoxic) Pathway_Disruption->Cellular_Effect

General mechanism of action of natural maleimides.

Showdomycin, a C-nucleoside maleimide, is known to exert its biological effects by inhibiting crucial cellular processes. Its primary mechanism of action involves the inhibition of DNA and RNA synthesis, which ultimately leads to cell death[6][7].

Showdomycin_Mechanism Showdomycin Showdomycin DNA_Polymerase DNA Polymerase Showdomycin->DNA_Polymerase Inhibits RNA_Polymerase RNA Polymerase Showdomycin->RNA_Polymerase Inhibits DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis Cell_Death Cell Death DNA_Synthesis->Cell_Death Leads to RNA_Synthesis->Cell_Death Leads to

Inhibitory action of Showdomycin on nucleic acid synthesis.

While the general reactivity of the maleimide moiety is understood, the specific signaling pathways modulated by this compound and pencolide have yet to be fully elucidated. Further research is required to identify their precise molecular targets and the downstream signaling cascades they affect.

Conclusion

This compound and other natural maleimides represent a promising class of bioactive compounds with significant antifungal and potential cytotoxic activities. This guide provides a comparative framework based on the currently available data. However, notable gaps in the literature exist, particularly concerning the quantitative biological activity of pencolide and the specific signaling pathways affected by this compound and its close analogs. Future research focused on these areas will be crucial for a more complete understanding of these natural products and for unlocking their full therapeutic potential. The provided experimental protocols and mechanistic diagrams serve as a foundation for researchers to build upon in their exploration of this fascinating class of molecules.

References

In Vivo Validation of Farinomalein A: A Comparative Analysis with Standard Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the antifungal agent Farinomalein A against established therapeutic alternatives. The document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data and a framework for potential in vivo validation.

Disclaimer: this compound is an investigational compound. To date, published research has focused on its in vitro activity. The in vivo data presented herein pertains to comparator drugs, and the proposed in vivo protocol for this compound is a hypothetical model based on established methodologies.

Comparative Efficacy Overview

This compound has demonstrated notable in vitro potency, particularly against plant pathogens. However, its efficacy against clinically relevant human pathogens in an in vivo setting remains to be determined. The following tables summarize the available in vitro data for this compound and compare it with the established in vitro and in vivo performance of standard antifungal agents: Amphotericin B, Fluconazole, and Caspofungin.

Table 1: In Vitro Antifungal Activity
CompoundFungal SpeciesMIC/ActivityReference
This compound Phytophthora sojae5 µ g/disk [1][2][3]
Cladosporium cladosporioides5 µg (inhibition on TLC)[4]
Amphotericin B Phytophthora sojae10 µ g/disk [2]
Candida albicans0.25 - 1.0 µg/mL[5]
Aspergillus fumigatus0.5 - 2.0 µg/mL[1]
Fluconazole Candida albicans0.25 - 4.0 µg/mL[6][7]
Aspergillus fumigatusGenerally resistant[6]
Caspofungin Candida albicans0.03 - 0.25 µg/mL
Aspergillus fumigatus0.03 - 0.125 µg/mL (MEC)[2][8]
Table 2: In Vivo Efficacy of Comparator Drugs in Murine Models
CompoundInfection ModelDosing RegimenOutcomeReference
Amphotericin B Systemic Candidiasis0.1 - 4 mg/kg/day (IP)Significant reduction in kidney fungal burden.[5]
Disseminated Aspergillosis3 mg/kg/dayReduced fungal burden in kidneys.[2]
Pulmonary Aspergillosis10 - 15 mg/kg (IV)Reduced BAL fungal burden and lung tissue damage.[9]
Fluconazole Systemic Candidiasis<0.25 mg/kg (twice daily)Highly effective against susceptible isolates.[7]
Systemic Candidiasis10 mg/kg/daySignificant reduction in viable organisms in chambers.[10]
Caspofungin Disseminated Candidiasis0.25 - 2.0 mg/kg80-100% sterile kidneys in transiently leukopenic mice.[4][8]
Disseminated Aspergillosis≥0.125 mg/kg/daySignificant prolongation of survival.[8]
CNS Aspergillosis1, 5, or 10 mg/kg/dayEnhanced survival.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal efficacy. Below are established protocols for murine models of systemic candidiasis and pulmonary aspergillosis, followed by a proposed protocol for the in vivo evaluation of this compound.

Protocol 1: Murine Model of Systemic Candidiasis
  • Fungal Strain and Preparation: Candida albicans (e.g., SC5314) is grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. Yeast cells are harvested, washed in sterile saline, and adjusted to the desired concentration (e.g., 5 x 10^5 cells/mL).

  • Animal Model: Female BALB/c mice (6-8 weeks old) are commonly used. For studies requiring immunosuppression, cyclophosphamide (e.g., 150 mg/kg) and/or 5-fluorouracil (e.g., 150 mg/kg) are administered intraperitoneally prior to infection.

  • Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with approximately 1 x 10^5 C. albicans cells.

  • Antifungal Treatment: Treatment is initiated 24 hours post-infection.

    • Amphotericin B: Administered intraperitoneally (IP) or intravenously (IV) at doses ranging from 0.1 to 5 mg/kg/day.[5]

    • Fluconazole: Administered orally (gavage) or IP at doses ranging from 0.25 to 20 mg/kg, often twice daily.[5][7]

    • Caspofungin: Administered IP at doses from 0.1 to 10 mg/kg/day.[4]

  • Outcome Assessment:

    • Survival: Monitored daily for a period of up to 30 days.

    • Fungal Burden: At specified time points, mice are euthanized, and kidneys are aseptically removed, homogenized, and plated on SDA to determine colony-forming units (CFU) per gram of tissue.[4]

Protocol 2: Murine Model of Invasive Pulmonary Aspergillosis
  • Fungal Strain and Preparation: Aspergillus fumigatus (e.g., Af293) is grown on potato dextrose agar for 5-7 days. Conidia are harvested in sterile saline containing 0.05% Tween 80, filtered, and adjusted to the desired concentration (e.g., 2.5 x 10^7 conidia/mL).

  • Animal Model: Male OF1 or BALB/c mice are immunosuppressed, for example, with a single IP injection of cyclophosphamide (200 mg/kg) and a single IV injection of 5-fluorouracil (150 mg/kg) one day before infection.[1] Alternatively, triamcinolone can be used.[9]

  • Infection: Mice are anesthetized and infected via intranasal instillation of a conidial suspension (e.g., 20 µL).

  • Antifungal Treatment: Therapy typically begins 24 hours after challenge.

    • Amphotericin B (liposomal): Administered IV at doses around 10-15 mg/kg.[9]

    • Voriconazole (Fluconazole is ineffective): Administered orally by gavage at doses around 25-40 mg/kg.

    • Caspofungin: Administered IP at doses of 0.25 to 16 mg/kg/day.

  • Outcome Assessment:

    • Survival: Monitored daily.

    • Fungal Burden: Lungs are harvested, homogenized, and CFU are determined. Quantitative PCR (qPCR) can also be used to quantify fungal DNA.

    • Histopathology: Lung tissues are fixed, sectioned, and stained (e.g., with H&E or GMS) to visualize fungal elements and tissue damage.[9]

Proposed In Vivo Protocol for this compound

This proposed protocol is based on the standard models described above and would require significant optimization.

  • Toxicity and Pharmacokinetic Studies: Prior to efficacy studies, determine the maximum tolerated dose (MTD) and the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in mice.

  • Efficacy in Systemic Candidiasis Model:

    • Follow Protocol 1 for animal model and infection.

    • Administer this compound via a suitable route (e.g., IP or oral gavage) at several doses below the MTD, once or twice daily.

    • Include vehicle control and positive control (e.g., Fluconazole at 10 mg/kg) groups.

    • Primary endpoints: Survival and kidney fungal burden (CFU/g).

  • Efficacy in Pulmonary Aspergillosis Model:

    • Follow Protocol 2 for animal model and infection.

    • Administer this compound at various doses.

    • Include vehicle control and positive control (e.g., Voriconazole at 25 mg/kg) groups.

    • Primary endpoints: Survival and lung fungal burden (CFU/g or qPCR).

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets and affected pathways is critical for drug development. While the precise mechanism of this compound is not fully elucidated, the pathways for the comparator drugs are well-characterized.

Amphotericin B: Membrane Disruption

Amphotericin B is a polyene that binds to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores, causing leakage of intracellular ions and macromolecules, ultimately leading to cell death.[6][7] This interaction can also induce oxidative damage within the fungal cell.[2]

AmphotericinB_Pathway AmB Amphotericin B Ergosterol Ergosterol (in Fungal Membrane) AmB->Ergosterol OxidativeDamage Oxidative Damage (ROS Production) AmB->OxidativeDamage Pore Pore Formation Ergosterol->Pore Leakage Ion & Molecule Leakage (K+, Mg++) Pore->Leakage Death Fungal Cell Death Leakage->Death OxidativeDamage->Death

Mechanism of Amphotericin B

Fluconazole: Ergosterol Synthesis Inhibition

Fluconazole is a triazole that specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (encoded by the ERG11 gene). This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of this step depletes ergosterol and leads to the accumulation of toxic sterol intermediates, disrupting membrane integrity and function.

Fluconazole_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14-α-demethylase (Erg11p) Lanosterol->Erg11 Ergosterol Ergosterol Erg11->Ergosterol Disruption Membrane Disruption Ergosterol->Disruption Depletion leads to Fluconazole Fluconazole Fluconazole->Erg11 Inhibits

Ergosterol Synthesis Pathway and Fluconazole's Target

Caspofungin: Cell Wall Synthesis Inhibition

Caspofungin belongs to the echinocandin class and acts by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex (encoded by FKS genes). This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a major structural component of the fungal cell wall. Its inhibition leads to a weakened cell wall, osmotic instability, and cell lysis. Fungal cells may respond to this stress through signaling pathways such as the cell wall integrity (CWI) pathway, the high osmolarity glycerol (HOG) pathway, and the calcineurin pathway.

Caspofungin_Pathway Caspofungin Caspofungin GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p) Caspofungin->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan GlucanSynthase->Glucan Synthesizes StressResponse Cell Wall Stress Response (e.g., Calcineurin) GlucanSynthase->StressResponse Inhibition causes CellWall Fungal Cell Wall Glucan->CellWall Component of Lysis Cell Lysis CellWall->Lysis Weakening leads to

Caspofungin's Inhibition of Cell Wall Synthesis

Proposed Experimental Workflow for In Vivo Validation

The following diagram outlines a logical workflow for the preclinical in vivo validation of a novel antifungal agent like this compound.

Experimental_Workflow cluster_preliminary Preliminary Studies cluster_efficacy Efficacy Studies cluster_analysis Data Analysis Tox 1. MTD & PK/PD Studies in Mice Formulation 2. Formulation Development Tox->Formulation Immunosuppression 3. Immunosuppression Formulation->Immunosuppression Infection 4. Fungal Challenge (e.g., C. albicans / A. fumigatus) Immunosuppression->Infection Treatment 5. Treatment Administration (this compound vs Controls) Infection->Treatment Survival 6a. Survival Analysis Treatment->Survival Burden 6b. Fungal Burden (CFU/qPCR) Treatment->Burden Histo 6c. Histopathology Treatment->Histo Conclusion 7. Conclusion on In Vivo Efficacy Survival->Conclusion Burden->Conclusion Histo->Conclusion

Workflow for In Vivo Antifungal Drug Validation

References

Assessing the Cytotoxicity of Farinomalein A on Non-Target Organisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the potential cytotoxicity of Farinomalein A, a novel antifungal agent, on non-target organisms. Due to the current lack of publicly available cytotoxicity data for this compound, this document outlines a proposed experimental plan, offering a comparative analysis with a structurally related compound and a well-established cytotoxic agent.

Introduction to this compound

This compound is a maleimide-bearing natural product isolated from the entomopathogenic fungus Paecilomyces farinosus.[1] It has demonstrated potent antifungal activity, particularly against the plant pathogen Phytophthora sojae.[1] While its therapeutic potential as an antifungal is of interest, a thorough evaluation of its safety profile, specifically its effect on non-target mammalian cells, is crucial for any further drug development. Maleimide derivatives have been noted for their potential cytotoxic activities, which necessitates a careful assessment of this compound's selectivity.

Proposed Experimental Design for Cytotoxicity Assessment

To evaluate the in vitro cytotoxicity of this compound, a series of established assays are recommended, utilizing a relevant non-target cell line and appropriate controls.

2.1. Recommended Non-Target Cell Line

Normal Human Dermal Fibroblasts (NHDF) are proposed as a suitable in vitro model for assessing the basal cytotoxicity of this compound on non-target mammalian cells. NHDFs are primary cells isolated from human skin and are widely used in toxicological studies due to their relevance and well-characterized nature.

2.2. Comparative Compounds

  • N-Ethylmaleimide (NEM): As a structurally related maleimide compound, NEM provides a relevant benchmark for the potential cytotoxic effects of the maleimide functional group.

  • Doxorubicin (DOX): A well-characterized chemotherapeutic agent with known cytotoxic effects, Doxorubicin will serve as the positive control to ensure the validity of the cytotoxicity assays.

2.3. Experimental Workflow

The following diagram illustrates the proposed workflow for the comprehensive cytotoxicity assessment of this compound.

G Experimental Workflow for Cytotoxicity Assessment of this compound cluster_prep Preparation cluster_assays Cytotoxicity Assays (72h incubation) cluster_analysis Data Analysis Farinomalein_A This compound Stock Solution MTT MTT Assay (Metabolic Activity) Farinomalein_A->MTT LDH LDH Assay (Membrane Integrity) Farinomalein_A->LDH NR Neutral Red Assay (Lysosomal Integrity) Farinomalein_A->NR NEM N-Ethylmaleimide (NEM) Stock Solution NEM->MTT NEM->LDH NEM->NR DOX Doxorubicin (DOX) Stock Solution DOX->MTT DOX->LDH DOX->NR NHDF_culture NHDF Cell Culture NHDF_culture->MTT NHDF_culture->LDH NHDF_culture->NR IC50 IC50 Value Determination MTT->IC50 LDH->IC50 NR->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Proposed workflow for evaluating this compound cytotoxicity.

Comparative Cytotoxicity Data

The following table summarizes the expected data points to be collected from the proposed experiments, alongside existing data for the comparative compounds to provide a predictive context.

CompoundTarget Cell LineAssayEndpointExpected/Reported Value (µM)
This compound NHDFMTT, LDH, NRIC50To be determined
N-Ethylmaleimide KB-3-1 (Human cervical carcinoma)MTTIC5030
Doxorubicin NHDFNot SpecifiedIC50~1.2

Experimental Protocols

Detailed methodologies for the recommended cytotoxicity assays are provided below.

4.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is proportional to the number of viable cells.

  • Cell Seeding: Seed NHDF cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound, NEM, and Doxorubicin for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of compromised cell membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After the 72-hour incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells lysed with a detergent).

4.3. Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • NR Staining: After treatment, remove the culture medium and add medium containing Neutral Red (50 µg/mL). Incubate for 3 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells by comparing the NR uptake in treated cells to the control cells.

Potential Signaling Pathways Involved in Maleimide-Induced Cytotoxicity

Based on studies of other maleimide compounds, the potential cytotoxic mechanism of this compound may involve the induction of oxidative stress and interference with key cellular enzymes. The following diagram depicts a hypothetical signaling pathway.

G Hypothetical Signaling Pathway of Maleimide-Induced Cytotoxicity cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences Farinomalein_A This compound ROS Increased ROS Production Farinomalein_A->ROS Topoisomerase_II Topoisomerase II Inhibition Farinomalein_A->Topoisomerase_II Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanism of this compound cytotoxicity.

Conclusion

This guide outlines a robust and comprehensive approach to evaluate the cytotoxicity of this compound on non-target organisms. By employing a panel of validated in vitro assays, utilizing a relevant normal human cell line, and including appropriate comparative compounds, researchers can generate the necessary data to make an informed assessment of this compound's safety profile. The resulting data will be critical for guiding future preclinical and clinical development of this promising antifungal agent.

References

Investigating the Synergistic Potential of Farinomalein A with Conventional Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of combination therapy to enhance the efficacy of existing antifungal agents. Farinomalein A, a naturally occurring maleimide with known antifungal properties, presents a compelling candidate for such synergistic investigations. This guide provides a comparative framework for evaluating the potential synergistic effects of this compound with other established antifungal drugs, offering detailed experimental protocols and data presentation formats to facilitate further research in this area.

Experimental Data Summary

To objectively assess the synergistic potential of this compound, quantitative data from standard in vitro assays are crucial. The following tables present a template for summarizing such data, which would be generated from checkerboard and time-kill assays.

Table 1: Synergistic Activity of this compound in Combination with Other Antifungals against Candida albicans (Hypothetical Data)

Antifungal AgentThis compound MIC Alone (µg/mL)Antifungal MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Antifungal MIC in Combination (µg/mL)FICIInterpretation
Fluconazole168410.375Synergy
Amphotericin B16120.250.375Synergy
Caspofungin160.540.1250.5Synergy

FICI (Fractional Inhibitory Concentration Index) is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as an FICI of ≤ 0.5.[1][2]

Table 2: Time-Kill Assay Results for this compound and Fluconazole Combination against Candida albicans (Hypothetical Data)

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 4hLog10 CFU/mL at 8hLog10 CFU/mL at 12hLog10 CFU/mL at 24hChange from most active agent at 24hInterpretation
Growth Control6.06.57.28.08.5--
This compound (MIC)6.05.85.55.25.0-Fungistatic
Fluconazole (MIC)6.05.95.75.55.3-Fungistatic
This compound + Fluconazole6.05.24.13.02.1-2.9Synergy

Synergy in a time-kill assay is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[3][4][5]

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible and comparable results.

Checkerboard Broth Microdilution Assay

This assay is a common method to assess the in vitro interaction between two antimicrobial agents.[1][2]

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Stock solutions of comparator antifungal agents (e.g., Fluconazole, Amphotericin B, Caspofungin)

  • RPMI 1640 medium

  • Candida albicans inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of this compound horizontally and the comparator antifungal vertically in the 96-well plate containing RPMI 1640 medium.

  • The final volume in each well should be 100 µL.

  • Inoculate each well with 100 µL of the fungal suspension to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Include wells with each drug alone to determine the Minimum Inhibitory Concentration (MIC) of each agent individually.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.

  • The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Time-Kill Assay

This assay provides a dynamic picture of the antifungal activity over time.[3][5]

Materials:

  • Culture tubes

  • This compound and comparator antifungal stock solutions

  • Sabouraud Dextrose Broth (SDB)

  • Candida albicans inoculum

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Prepare tubes with SDB containing this compound alone, the comparator antifungal alone, and the combination of both at their respective MICs.

  • Include a drug-free growth control tube.

  • Inoculate all tubes with the fungal suspension to a starting density of approximately 1-5 x 10^5 CFU/mL.

  • Incubate the tubes at 35°C with agitation.

  • At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate time-kill curves.

Visualizing Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Assay C1 Prepare Drug Dilutions (this compound & Antifungal) C2 Inoculate with Fungal Suspension C1->C2 C3 Incubate (24-48h) C2->C3 C4 Determine MICs C3->C4 C5 Calculate FICI C4->C5 End Evaluate Synergy C5->End T1 Prepare Drug Solutions (Single & Combination) T2 Inoculate with Fungal Suspension T1->T2 T3 Incubate with Agitation T2->T3 T4 Sample at Time Points T3->T4 T5 Plate Dilutions & Count CFU T4->T5 T6 Plot Time-Kill Curves T5->T6 T6->End Start Start Investigation Start->C1 Start->T1

Caption: Workflow for assessing antifungal synergy.

Hypothetical Signaling Pathway for Synergy

The precise mechanism of action for this compound is not yet fully elucidated. However, a potential synergistic interaction with an azole antifungal like fluconazole could involve a multi-pronged attack on the fungal cell. Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane.[6] this compound, as a maleimide-containing compound, could potentially inhibit other key cellular processes. A plausible hypothesis is that this compound disrupts a compensatory stress response pathway that the fungus would normally activate in response to azole-induced membrane stress.

signaling_pathway cluster_drugs Antifungal Agents cluster_cell Fungal Cell Farinomalein This compound Stress_Response Stress Response Pathway (e.g., HOG Pathway) Farinomalein->Stress_Response Inhibits Cell_Death Fungal Cell Death Farinomalein->Cell_Death Synergistic Effect Fluconazole Fluconazole Ergosterol_Pathway Ergosterol Biosynthesis Pathway Fluconazole->Ergosterol_Pathway Inhibits Fluconazole->Cell_Death Synergistic Effect Cell_Membrane Cell Membrane Integrity Ergosterol_Pathway->Cell_Membrane Maintains Ergosterol_Pathway->Cell_Death Cell_Membrane->Stress_Response Activates (upon stress) Stress_Response->Cell_Membrane Compensatory Response Stress_Response->Cell_Death

Caption: Hypothetical synergistic mechanism of action.

Conclusion

While definitive data on the synergistic effects of this compound is not yet available, this guide provides the necessary framework for conducting such an investigation. The detailed protocols for checkerboard and time-kill assays, along with the templates for data presentation, offer a standardized approach to evaluating its potential in combination therapies. The proposed hypothetical mechanism of action highlights a plausible route for synergy that warrants further molecular investigation. The exploration of this compound in combination with existing antifungals could pave the way for novel and more effective treatments for fungal infections, addressing the critical challenge of antimicrobial resistance.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Farinomalein A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Farinomalein A, a maleimide-bearing compound isolated from the entomopathogenic fungus Paecilomyces farinosus. Adherence to these procedures is critical for ensuring a safe laboratory environment and regulatory compliance.

This compound is a white powder with a melting point of 75 to 77 °C.[1] It is soluble in methylene chloride (CH2Cl2), acetone, toluene, and methanol (CH3OH).[1] While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, its classification as a maleimide-bearing compound necessitates that it be treated as hazardous chemical waste. The following procedures are based on best practices for the disposal of similar chemical compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate care in a designated laboratory area.

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including:

  • A lab coat

  • Safety goggles

  • Chemical-resistant gloves

Handling:

  • Handle the compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or aerosols.

  • Avoid all direct contact with skin and eyes.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and dark environment to maintain its stability.

Step-by-Step Disposal Protocol

All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. Disposal must be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Waste Segregation and Collection:

Proper segregation of waste is the foundational step for safe and compliant disposal.

  • Solid Waste:

    • Place unused or expired solid this compound in its original container or a clearly labeled, sealed, and chemical-resistant container.

    • Collect all contaminated consumables, such as pipette tips, tubes, gloves, and absorbent paper, in a designated, sealed plastic bag or container. This container must be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound contaminated debris."

  • Liquid Waste:

    • Stock Solutions: Unused stock solutions of this compound (dissolved in solvents like DMSO, DMF, etc.) must be collected as hazardous liquid chemical waste.

    • Aqueous Solutions: All aqueous solutions containing this compound, including reaction buffers and washes, must be collected in a dedicated, leak-proof, and chemical-resistant container.

    • Labeling: The liquid waste container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used (e.g., DMSO, aqueous buffer), and an approximate concentration.

Deactivation of Reactive Maleimide (Recommended Practice):

While not a substitute for proper disposal through your institution's EHS department, quenching the reactivity of the maleimide group in solutions is a prudent laboratory practice before collection.

  • Procedure: To the liquid waste container, add a small excess of a thiol-containing compound such as N-acetylcysteine, mercaptoethanol, or glutathione.

  • Reaction Time: Allow the solution to stand for at least two hours at room temperature to ensure the complete reaction, which converts the reactive maleimide to a more stable thioether.

  • Important Note: The quenched solution is still considered hazardous chemical waste and must be disposed of through your institution's EHS department.

Storage and Documentation:

  • Incompatible Wastes: Do not mix this compound waste with incompatible chemicals. Always refer to your institution's chemical compatibility charts.

  • Storage Area: Store all this compound waste in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.

  • Documentation: Meticulously complete all required hazardous waste disposal forms or tags as per your institutional protocols.

Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS personnel with all necessary documentation.

Quantitative Data Summary

PropertyValueReference
Chemical Formula C10H13NO4[1]
Molar Mass 211.217 g·mol−1[1]
Appearance White powder[1]
Melting Point 75 to 77 °C (167 to 171 °F; 348 to 350 K)[1]
Solubility CH2Cl2, acetone, toluene, CH3OH[1]

Experimental Protocols

Protocol for Quenching this compound Reactivity in Liquid Waste:

  • Segregate: Collect all liquid waste containing this compound into a designated, properly labeled, and chemical-resistant container.

  • Select Quenching Agent: Choose a thiol-containing compound such as N-acetylcysteine, mercaptoethanol, or glutathione.

  • Calculate Amount: Determine the molar amount of this compound in the waste solution. Add a 1.1 to 1.5 molar excess of the thiol-containing compound to the waste container.

  • Mix Gently: Swirl the container gently to ensure thorough mixing of the quenching agent with the waste solution.

  • React: Allow the container to stand in a well-ventilated area (preferably a fume hood) for at least two hours at room temperature.

  • Seal and Label: Securely seal the container. Ensure the label clearly indicates that the contents have been treated with the specific thiol-containing compound but are still considered hazardous waste.

  • Store for Disposal: Store the container in the designated hazardous waste accumulation area for pickup by your institution's EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedures for this compound, the following workflow diagram has been created using the Graphviz (DOT language).

FarinomaleinA_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_deactivation Deactivation (Recommended) cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Use in Ventilated Area (Fume Hood) Handling Start: Handling this compound Handling->PPE Handling->Ventilation Solid_Waste Solid Waste (Unused Compound, Contaminated Items) Handling->Solid_Waste Generate Waste Liquid_Waste Liquid Waste (Stock Solutions, Aqueous Solutions) Handling->Liquid_Waste Generate Waste Label_Solid Label as 'Hazardous: This compound Debris' Solid_Waste->Label_Solid Label_Liquid Label as 'Hazardous: This compound Solution' Liquid_Waste->Label_Liquid Store Store in Designated Hazardous Waste Area Label_Solid->Store Quench Add Thiol Compound (e.g., N-acetylcysteine) Label_Liquid->Quench React Allow to React (2+ hours) Quench->React Label_Quenched Label as 'Quenched, Still Hazardous' React->Label_Quenched Label_Quenched->Store Document Complete EHS Disposal Forms Store->Document EHS_Pickup Schedule EHS Pickup Document->EHS_Pickup

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Farinomalein A

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION

Farinomalein A, a naturally occurring maleimide, has garnered significant interest for its potential biological activities, including cytotoxicity against tumor cell lines.[1] Due to its potential cytotoxic properties, akin to other maleimides, handling this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment (PPE) is non-negotiable when handling potentially cytotoxic compounds like this compound.[2] The following table summarizes the essential PPE for various laboratory activities involving this compound.

Activity Gloves Eye/Face Protection Respiratory Protection Lab Coat/Gown
Handling solid compound (weighing, preparing solutions) Double-gloving with chemotherapy-tested nitrile gloves is recommended.[3][4]Safety glasses with side shields or a full-face shield.[3][5]A NIOSH-approved respirator (e.g., N95) should be used when handling powders outside of a containment system.[2][6]A disposable, fluid-resistant gown that provides full coverage.[2][3]
Handling solutions of this compound Double-gloving with chemotherapy-tested nitrile gloves.Safety glasses with side shields. A full-face shield is recommended if there is a risk of splashing.[3]Not generally required if handled within a certified chemical fume hood.A disposable, fluid-resistant gown.[2][3]
Spill Cleanup Double-gloving with chemotherapy-tested nitrile gloves.Full-face shield and safety goggles.[3]A NIOSH-approved respirator (e.g., N95 or higher).[2][6]A disposable, fluid-resistant gown.[2][3]
Waste Disposal Double-gloving with chemotherapy-tested nitrile gloves.Safety glasses with side shields.Not generally required.A disposable, fluid-resistant gown.

Operational Plans: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_cleanup Spill and Waste Management Receiving Receiving - Inspect package for damage. - Verify label information. Storage Storage - Store in a designated, locked, and well-ventilated area. - Keep away from incompatible materials. Receiving->Storage Upon receipt Preparation Preparation - Work within a certified chemical fume hood or biological safety cabinet. - Wear appropriate PPE. Storage->Preparation Weighing Weighing - Use a containment balance enclosure if available. - Handle as a powder with care to avoid aerosolization. Preparation->Weighing Dissolving Dissolving - Add solvent slowly to the solid. - Avoid splashing. Weighing->Dissolving Experiment In-Vitro/In-Vivo Studies - Follow specific experimental protocols. - Maintain containment at all times. Dissolving->Experiment Spill Spill Cleanup - Evacuate and secure the area. - Use a cytotoxic spill kit. - Decontaminate the area thoroughly. Experiment->Spill Waste Waste Disposal - Dispose of all contaminated materials as cytotoxic waste. - Use designated, labeled, and sealed containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Farinomalein A
Reactant of Route 2
Farinomalein A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.